molecular formula C8H8N2OS B160982 2-Amino-4-methoxybenzothiazole CAS No. 5464-79-9

2-Amino-4-methoxybenzothiazole

Cat. No.: B160982
CAS No.: 5464-79-9
M. Wt: 180.23 g/mol
InChI Key: YEBCRAVYUWNFQT-UHFFFAOYSA-N
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Description

2-amino-4-methoxybenzothiazole is a beige chunky solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10)
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InChI Key

YEBCRAVYUWNFQT-UHFFFAOYSA-N
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Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N
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Molecular Formula

C8H8N2OS
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID4024484
Record name 2-Amino-4-methoxybenzothiazole
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Molecular Weight

180.23 g/mol
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Physical Description

2-amino-4-methoxybenzothiazole is a beige chunky solid. (NTP, 1992)
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
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CAS No.

5464-79-9
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
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Record name 4-Methoxy-2-benzothiazolamine
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Record name 4-methoxybenzothiazol-2-ylamine
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Melting Point

307 to 311 °F (NTP, 1992)
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-methoxybenzothiazole: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-methoxybenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Chemical Structure and Identification

This compound is an organic compound featuring a benzothiazole core, which is a bicyclic structure composed of a fused benzene and thiazole ring. The molecule is further functionalized with an amino group (-NH₂) at the 2-position and a methoxy group (-OCH₃) at the 4-position. These functional groups are crucial to its chemical reactivity and biological interactions.[1]

The chemical structure and key identifiers of this compound are summarized in the table below.

IdentifierValue
IUPAC Name 4-methoxy-1,3-benzothiazol-2-amine
CAS Number 5464-79-9
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol [1]
SMILES String COC1=C2C(=CC=C1)SC(=N2)N
InChI Key YEBCRAVYUWNFQT-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Appearance White to cream to pale yellow crystals or powder.[2]
Melting Point 153-155 °C[3]
Solubility Less than 1 mg/mL in water at 20°C.
pKa Data available in the IUPAC Digitized pKa Dataset.
Purity Typically ≥96% (HPLC)[2][3]

Synthesis of this compound

The synthesis of 2-aminobenzothiazoles can be achieved through several methods, with the oxidative cyclization of the corresponding arylthiourea being a common and effective approach. This process, often referred to as the Hugerschoff reaction, involves the treatment of an arylthiourea with a halogen, such as bromine.

Experimental Protocol: Synthesis via Thiocyanation of 3-Methoxyaniline

This protocol describes a plausible synthesis route for this compound starting from 3-methoxyaniline, adapted from established methods for analogous compounds.

Step 1: Formation of the Arylthiourea Intermediate

  • Dissolve equimolar quantities of 3-methoxyaniline and ammonium thiocyanate in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Reflux the mixture for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the precipitation of 1-(3-methoxyphenyl)thiourea.

  • Filter the solid product, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification if necessary.

Step 2: Oxidative Cyclization to this compound

  • Suspend the synthesized 1-(3-methoxyphenyl)thiourea in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask.

  • Cool the suspension to 0-5°C using an ice bath.

  • Slowly add an equimolar solution of bromine in the same solvent dropwise over a period of 1-2 hours, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2-4 hours.

  • Gradually allow the mixture to warm to room temperature and then reflux until the evolution of hydrogen bromide gas ceases (this can be tested with moist litmus paper).

  • Cool the reaction mixture and filter the crude product, which is the hydrobromide salt of this compound.

  • Neutralize the salt by dissolving it in water and adding a base (e.g., sodium hydroxide or ammonium hydroxide solution) until the free base precipitates.

  • Filter the final product, wash thoroughly with water to remove any remaining salts, and dry. The purity can be assessed by melting point determination and HPLC analysis.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_product Final Product A 3-Methoxyaniline C Formation of 1-(3-methoxyphenyl)thiourea A->C B Ammonium Thiocyanate B->C D Oxidative Cyclization with Bromine C->D E This compound D->E PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Derivative) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits cMET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMET->Downstream Activates Response Cellular Response (Proliferation, Motility, Invasion) Downstream->Response Inhibitor This compound (Derivative) Inhibitor->cMET Inhibits

References

Part 1: 2-Amino-4-methoxybenzothiazole (CAS 5464-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-methoxybenzothiazole (CAS 5464-79-9) and a Comparative Overview of Benzodiazepines

Introduction

This technical guide provides a comprehensive analysis of the physical and chemical properties of the compound associated with CAS number 5464-79-9, which is identified as this compound. The initial query also referenced 5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one; this guide will address the properties and biological context of the benzodiazepine class of compounds to provide a thorough resource for researchers, scientists, and drug development professionals.

This compound is a heterocyclic organic compound containing a benzothiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical Properties of this compound

PropertyValueSource
Appearance White to light gray crystalline powder or beige chunky solid.[1][2][3]Various Suppliers
Melting Point 153-155 °C[4][5], 154-158 °C[2], 307 to 311 °F (153 to 155 °C)[3]Multiple Sources
Boiling Point 240°C (rough estimate)ChemicalBook
Water Solubility <0.1 g/100 mL at 19.5 ºC, < 1 mg/mL at 67.1°F (19.5 °C)[3]ChemicalBook, NTP
logP (Octanol/Water Partition Coefficient) 1.887 (Crippen Calculated)[6]Cheméo
Density 1.2425 (rough estimate)ChemicalBook
Refractive Index 1.5690 (estimate)ChemicalBook

Table 2: Chemical and Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂OS[2][4]Chem-Impex, Sigma-Aldrich
Molecular Weight 180.23 g/mol [2][4]Chem-Impex, Sigma-Aldrich
pKa 4.09 ± 0.10 (Predicted)ChemicalBook
SMILES COc1cccc2sc(N)nc12[4]Sigma-Aldrich
InChI Key YEBCRAVYUWNFQT-UHFFFAOYSA-N[4]Sigma-Aldrich
Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research.

1. Melting Point Determination (Capillary Method)

  • Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.[6]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a finely powdered sample of the organic compound.[6]

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

    • For accuracy, the determination should be repeated at least twice, and the results should be consistent.

2. Solubility Determination

  • Principle: The solubility of a compound in a particular solvent is determined by the intermolecular forces between the solute and the solvent. "Like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[5]

  • Procedure for Qualitative Solubility:

    • Approximately 25 mg of the solid compound is placed in a small test tube.[7]

    • 0.75 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) is added in small portions.[7]

    • After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).[7][8]

    • The compound is classified as soluble if it dissolves completely. If it does not, it is considered insoluble.[8]

    • The solubility behavior in acidic and basic solutions can indicate the presence of acidic or basic functional groups.[9]

3. pKa Determination (Potentiometric Titration)

  • Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the midpoint of the titration curve.

  • Procedure:

    • A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for organic compounds).

    • A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Biological Activity and Signaling Pathways

The benzothiazole nucleus is a common scaffold in compounds with a wide range of biological activities. Derivatives of 2-aminobenzothiazole have been investigated for their potential as:

  • Enzyme Inhibitors: Certain benzothiazole derivatives have shown inhibitory activity against enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are therapeutic targets for neurodegenerative diseases like Alzheimer's disease.[10] The inhibitory mechanism often involves the binding of the benzothiazole derivative to the active site of the enzyme, preventing the substrate from binding and being processed.

  • Antibacterial Agents: The 2-aminobenzothiazole scaffold has been identified in compounds with bactericidal activity against Mycobacterium tuberculosis.[11][12] While the exact mechanism of action for all such compounds is not fully elucidated, some have been screened against specific cellular pathways, such as the protein secretion system.[11]

enzyme_inhibition cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes ActiveSite Active Site NoReaction No Reaction ActiveSite->NoReaction Blocks Substrate Binding Substrate Substrate Substrate->Enzyme Binds to Inhibitor 2-Aminobenzothiazole Derivative (Inhibitor) Inhibitor->ActiveSite Binds to (Competitive Inhibition)

Experimental Workflow: Synthesis

The synthesis of 2-aminobenzothiazole derivatives often involves the reaction of an appropriately substituted aminothiophenol with a cyanogen halide or a similar reagent. A general workflow for the synthesis of related compounds is depicted below.

synthesis_workflow start Start Materials: - Substituted o-aminothiophenol - Reagent (e.g., Cyanogen bromide) reaction Cyclization Reaction start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Analysis (e.g., NMR, MS, Melting Point) purification->analysis product Final Product: 2-Aminobenzothiazole Derivative analysis->product

Part 2: An Overview of 5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one and the Benzodiazepine Class

General Properties of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs characterized by a core chemical structure of a benzene ring fused to a diazepine ring. They are widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[13]

Table 3: General Physicochemical Properties of Benzodiazepines

PropertyGeneral Range/Characteristic
Appearance Typically crystalline solids
Water Solubility Generally low
logP Generally high, indicating lipophilicity
Molecular Weight Typically in the range of 250-350 g/mol
pKa Weakly basic
Mechanism of Action and Signaling Pathway

The primary mechanism of action for benzodiazepines involves the modulation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor.[10][13] GABA is the main inhibitory neurotransmitter in the central nervous system.

  • Binding to GABA-A Receptor: Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site.[10]

  • Enhanced GABAergic Inhibition: This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[13]

  • Neuronal Hyperpolarization: The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to a calming effect on the brain.[13]

gaba_pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to BZD Benzodiazepine BZD->GABA_A_Receptor Binds to (Allosteric Site) Channel_Opening Increased Frequency of Chloride Channel Opening GABA_A_Receptor->Channel_Opening Potentiates Chloride_Influx Chloride Ion (Cl-) Influx Channel_Opening->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (Anxiolytic, Sedative Effects) Hyperpolarization->Reduced_Excitability

This technical guide has provided a detailed overview of the physical and chemical properties of this compound (CAS 5464-79-9), including experimental protocols for their determination and insights into its potential biological activities. Additionally, it has offered a comparative analysis of the benzodiazepine class of compounds, to which 5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one belongs, elucidating their general properties and well-established mechanism of action. This comprehensive information serves as a valuable resource for professionals in research and drug development.

References

Characterization of C₈H₈N₂OS Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds with the molecular formula C₈H₈N₂OS. Focusing on a series of aminomethoxybenzothiazole isomers, this document details their spectroscopic profiles, outlines detailed experimental protocols for their analysis, and explores their potential biological significance, including relevant signaling pathways.

Introduction to C₈H₈N₂OS Isomers

The molecular formula C₈H₈N₂OS corresponds to a variety of structural isomers, with aminomethoxy-substituted benzothiazoles being a prominent class. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the benzothiazole scaffold, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide will focus on the characterization of four key isomers:

  • 2-Amino-6-methoxybenzothiazole (I)

  • 5-Amino-2-methoxybenzothiazole (II)

  • 2-Methoxy-1,3-benzothiazol-6-amine (III)

  • 2-Amino-4-methoxybenzothiazole (IV)

A thorough understanding of the analytical characterization of these isomers is crucial for their identification, purity assessment, and further development as potential therapeutic agents.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for the four C₈H₈N₂OS isomers. This data is essential for their identification and differentiation.

Table 1: Physicochemical Properties of C₈H₈N₂OS Isomers

Property2-Amino-6-methoxybenzothiazole (I)5-Amino-2-methoxybenzothiazole (II)2-Methoxy-1,3-benzothiazol-6-amine (III)This compound (IV)
CAS Number 1747-60-099584-07-3102308-71-45464-79-9
Molecular Weight 180.23 g/mol 180.23 g/mol 180.23 g/mol 180.23 g/mol
Melting Point (°C) 165-167Not availableNot available153-155
Appearance Fine off-white to light tan powderWhite solidNot availableSolid

Table 2: ¹H NMR Spectral Data (δ, ppm)

Proton2-Amino-6-methoxybenzothiazole (I)5-Amino-2-methoxybenzothiazole (II)2-Methoxy-1,3-benzothiazol-6-amine (III)This compound (IV)
-OCH₃ 3.81 (s, 3H)Data not availableData not availableData not available
-NH₂ 5.41 (bs, 2H)Data not availableData not availableData not available
Aromatic-H 7.47 (d, 1H), 7.14 (d, 1H), 6.93 (dd, 1H)Data not availableData not availableData not available

Table 3: ¹³C NMR Spectral Data (δ, ppm)

Carbon2-Amino-6-methoxybenzothiazole (I)5-Amino-2-methoxybenzothiazole (II)2-Methoxy-1,3-benzothiazol-6-amine (III)This compound (IV)
C=N 166.2Data not availableData not availableData not available
Aromatic C-O 145.1Data not availableData not availableData not available
Aromatic C 138.6, 126.5, 124.6, 121.4, 116.5Data not availableData not availableData not available
-OCH₃ 56.8Data not availableData not availableData not available

Table 4: Infrared (IR) Spectral Data (cm⁻¹)

Functional Group2-Amino-6-methoxybenzothiazole (I)5-Amino-2-methoxybenzothiazole (II)2-Methoxy-1,3-benzothiazol-6-amine (III)This compound (IV)
N-H stretch 3389Data not availableData not availableData not available
C-H stretch (aromatic) Not specifiedData not availableData not availableData not available
C=N stretch 1644Data not availableData not availableData not available
C=C stretch (aromatic) 1585Data not availableData not availableData not available
C-N stretch 1442Data not availableData not availableData not available
C-S stretch 2733Data not availableData not availableData not available

Table 5: Mass Spectrometry Data (m/z)

Ion2-Amino-6-methoxybenzothiazole (I)5-Amino-2-methoxybenzothiazole (II)2-Methoxy-1,3-benzothiazol-6-amine (III)This compound (IV)
[M]⁺ 180Data not availableData not availableData not available
[M+H]⁺ 181.04301Data not availableData not availableData not available

Table 6: Elemental Analysis Data (%)

ElementTheoretical2-Amino-6-methoxybenzothiazole (I) (Found)
C 53.3152.26
H 4.474.35
N 15.5415.37
O 8.88Not determined
S 17.7917.61

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible characterization data. The following sections provide methodologies for the key analytical techniques used in the characterization of C₈H₈N₂OS isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified C₈H₈N₂OS isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse width of 30°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid C₈H₈N₂OS isomer directly onto the diamond crystal of the UATR accessory.

  • Background Spectrum: Record a background spectrum of the empty accessory to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a time-of-flight (TOF) or quadrupole instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the C₈H₈N₂OS isomer in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ionization source via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is operating in the appropriate mode to obtain accurate mass measurements for elemental composition determination.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any characteristic fragment ions.

Elemental Analysis

Objective: To determine the elemental composition of the molecule.

Instrumentation: A CHNS/O elemental analyzer.

Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-2 mg) of the pure, dry C₈H₈N₂OS isomer into a tin or silver capsule.

  • Instrument Setup: Calibrate the instrument using a certified organic standard with a known elemental composition.

  • Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen. This process converts the elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, SO₂).

  • Reduction and Separation: The combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities. Notably, derivatives of 2-amino-6-methoxybenzothiazole have been shown to induce apoptosis in cancer cells.[3] This process is often mediated through the intrinsic, or mitochondrial, signaling pathway.

Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is a crucial mechanism for programmed cell death, initiated by various intracellular stresses. A simplified representation of this pathway and the potential involvement of a C₈H₈N₂OS compound is depicted below.

Intrinsic_Apoptosis_Pathway Stress Intracellular Stress p53 p53 Activation Stress->p53 C8H8N2OS C₈H₈N₂OS Compound (e.g., 2-Amino-6-methoxybenzothiazole derivative) Bcl2_family Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) C8H8N2OS->Bcl2_family Induces p53->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activates Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a C₈H₈N₂OS compound.

This pathway is initiated by cellular stress, which can be mimicked or enhanced by the C₈H₈N₂OS compound. This leads to the activation of pro-apoptotic proteins (like Bax and Bak) and the inhibition of anti-apoptotic proteins (like Bcl-2 and Bcl-xL). This imbalance disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, pro-caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

The comprehensive characterization of C₈H₈N₂OS isomers, such as the aminomethoxybenzothiazoles, is fundamental for their potential application in drug discovery and development. The combination of NMR, FT-IR, mass spectrometry, and elemental analysis provides a robust analytical toolkit for unambiguous structure elucidation and purity assessment. Furthermore, understanding their biological activities, such as the induction of apoptosis, opens avenues for the rational design of novel therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field.

References

Solubility Profile of 2-Amino-4-methoxybenzothiazole in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-4-methoxybenzothiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a comprehensive experimental protocol for determining solubility via the equilibrium gravimetric method. Furthermore, it explores the relevance of this compound in interfering with critical biological pathways, with a visual representation of the PI3K/AKT/mTOR signaling pathway, a known target for similar benzothiazole derivatives.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of a variety of bioactive molecules, including potential anti-cancer and antimicrobial agents.[1][2] Its efficacy and formulation potential are intrinsically linked to its solubility in various solvent systems. A thorough understanding of its solubility profile is therefore critical for researchers in drug discovery and development for processes such as reaction kinetics, purification, and formulation. This guide addresses the current knowledge gap regarding its solubility and provides a practical framework for its experimental determination.

Solubility Data

SolventFormulaPolarity (Dielectric Constant)Reported Solubility
WaterH₂O80.1< 1 mg/mL at 20°C[1]
EthanolC₂H₅OH24.5Data not available
MethanolCH₃OH32.7Data not available
AcetoneC₃H₆O20.7Data not available
AcetonitrileC₂H₃N37.5Data not available
Ethyl AcetateC₄H₈O₂6.0Data not available
TolueneC₇H₈2.4Data not available
DichloromethaneCH₂Cl₂9.1Data not available

Table 1: Summary of Available Solubility Data for this compound. Due to the scarcity of specific quantitative data, this table highlights the need for experimental determination of solubility in various organic solvents.

Experimental Protocol: Determination of Solubility by the Equilibrium Gravimetric Method

The following protocol describes a standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on achieving a saturated solution at a specific temperature and then determining the mass of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Glass vials with screw caps

  • Syringe filters (0.45 µm)

  • Pre-weighed glass evaporating dishes

  • Drying oven

  • Pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact weight of the evaporating dish containing the filtered saturated solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

    • Continue drying until a constant weight of the residue is achieved.

    • Allow the dish to cool to room temperature in a desiccator before weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the saturated solution.

    • Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

Experimental Workflow Diagram

G cluster_prep 1. Preparation of Saturated Solution cluster_sample 2. Sample Collection cluster_analysis 3. Gravimetric Analysis cluster_calc 4. Calculation A Add excess solute to solvent in a sealed vial B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Weigh filtered saturated solution D->E F Evaporate solvent in drying oven E->F G Weigh dried solute F->G H Determine mass of solute and solvent G->H I Calculate solubility (e.g., g/100g solvent) H->I

Caption: Workflow for determining solubility by the equilibrium gravimetric method.

Relevance to Biological Signaling Pathways

Derivatives of 2-aminobenzothiazole have garnered significant attention for their potential as anticancer agents.[4] Several studies have indicated that these compounds can exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and growth. One of the most frequently dysregulated pathways in cancer is the PI3K/AKT/mTOR pathway.[5][6] The inhibition of components of this pathway by small molecules, including those with a benzothiazole scaffold, is a promising strategy in cancer therapy.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation.

G cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT recruits & activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents remains to be fully elucidated in the public domain, this technical guide provides a robust experimental framework for its determination. The outlined gravimetric method offers a reliable approach for researchers to generate the necessary data to advance their work. Furthermore, the contextualization of 2-aminobenzothiazole derivatives within relevant biological pathways, such as the PI3K/AKT/mTOR cascade, underscores the importance of understanding the physicochemical properties of these compounds in the development of novel therapeutics. The generation and dissemination of such fundamental data are crucial for accelerating progress in medicinal chemistry and drug development.

References

The Diverse Biological Landscape of 2-Aminobenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development endeavors.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][2] A primary mechanism of action for many of these compounds is the inhibition of critical protein kinases involved in cell proliferation and survival, most notably the PI3K/Akt/mTOR signaling pathway.[1][2][3]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 2-aminobenzothiazole derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth. Lower IC50 values denote higher potency.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
OMS5A549Lung Cancer22.13[2]
MCF-7Breast Cancer39.51[2]
OMS14A549Lung Cancer34.09[2]
MCF-7Breast Cancer61.03[2]
Compound 13HCT116Colon Carcinoma6.43[2]
A549Lung Cancer9.62[2]
A375Malignant Melanoma8.07[2]
Compound 20HepG2Liver Cancer9.99[2]
HCT-116Colon Carcinoma7.44[2]
MCF-7Breast Cancer8.27[2]
Compound 21HepG2Liver Cancer12.14[2]
HCT-116Colon Carcinoma11.21[2]
MCF-7Breast Cancer10.34[2]
Compound 24C6Rat Glioma4.63[2]
A549Human Lung15-30[2]
MCF-7Breast Cancer15-30[2]
HeLaCervical Cancer33-48[2]
Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several 2-aminobenzothiazole derivatives have been identified as inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in this cascade.[1][2][3] Inhibition of PI3K prevents the activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR TranscriptionFactors Transcription Factors mTOR->TranscriptionFactors CellularOutcome Proliferation, Survival, Angiogenesis TranscriptionFactors->CellularOutcome Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][4][5]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium

  • 2-Aminobenzothiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plates Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 TreatCells Treat with 2-Aminobenzothiazole Derivatives (Serial Dilutions) Incubate1->TreatCells Incubate2 Incubate for 48-72 hours TreatCells->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 DissolveFormazan Dissolve Formazan Crystals with DMSO Incubate3->DissolveFormazan MeasureAbsorbance Measure Absorbance (570-590 nm) DissolveFormazan->MeasureAbsorbance CalculateIC50 Calculate IC50 Values MeasureAbsorbance->CalculateIC50 End End CalculateIC50->End

General workflow for the MTT assay.

Antimicrobial Activity: A Broad Spectrum of Action

Certain 2-aminobenzothiazole derivatives have demonstrated notable activity against a variety of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.[1][6][7]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzothiazole Derivatives

Compound SeriesStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference Drug(s)
New Derivative Series3.12 - >503.12 - >50Ciprofloxacin, Norfloxacin[1]
Ciprofloxacin~0.25 - 1.0~0.015 - 0.12-
Norfloxacin~0.5 - 2.0~0.03 - 0.25-

Note: MIC values can vary depending on the specific bacterial strains and testing conditions.[1]

Table 3: Zone of Inhibition of 2-Aminobenzothiazole Derivatives

Compound IDOrganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
A1Bacillus subtilis22, 28, 33Norfloxacin38, 42, 48[6]
A2Bacillus subtilis21, 26, 32Norfloxacin38, 42, 48[6]
3aE. coli12Erythromycin-[8]
S. aureus11Erythromycin-[8]
3fE. coliGood to ExcellentErythromycin-[8]
3jE. coliGood to ExcellentErythromycin-[8]
3gS. aureusMaximum ActivityErythromycin-[8]
A1E. coli19Ciprofloxacin-[9]
S. aureus21Ciprofloxacin-[9]
A2E. coli21Ciprofloxacin-[9]
S. aureus21Ciprofloxacin-[9]
A9E. coliPromisingCiprofloxacin-[9]
S. aureusPromisingCiprofloxacin-[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.[1]

  • Serial Dilution: The 2-aminobenzothiazole derivatives and standard antibiotics are serially diluted in a liquid growth medium in a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Derivatives of 2-aminobenzothiazole have also been investigated for their anti-inflammatory properties, with some compounds demonstrating significant activity in preclinical models.[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[12][13]

Procedure:

  • Animal Dosing: The test compound (2-aminobenzothiazole derivative) or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the rats, typically intraperitoneally or orally.[12][14]

  • Induction of Inflammation: After a specific period (e.g., 30 minutes to 1 hour), a solution of carrageenan (an irritant) is injected into the sub-plantar tissue of the right hind paw of the rats to induce localized inflammation and edema.[12][13]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after the carrageenan injection using a plethysmometer.[13]

  • Evaluation of Anti-inflammatory Activity: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the control group (which received only carrageenan).

Synthesis of 2-Aminobenzothiazole Derivatives: A General Workflow

The synthesis of 2-aminobenzothiazole derivatives often follows a multi-step process, starting from a substituted aniline. A general workflow is depicted below.

Synthesis_Workflow Start Substituted Aniline ThioureaFormation Reaction with Thiocyanate (e.g., NH4SCN, KSCN) Start->ThioureaFormation Arylthiourea Arylthiourea Intermediate ThioureaFormation->Arylthiourea Cyclization Oxidative Cyclization (e.g., with Bromine) Arylthiourea->Cyclization CoreScaffold 2-Aminobenzothiazole Core Cyclization->CoreScaffold Derivatization Further Derivatization (e.g., acylation, alkylation) CoreScaffold->Derivatization FinalProduct Biologically Active Derivatives Derivatization->FinalProduct

General synthesis workflow for 2-aminobenzothiazole derivatives.

This guide provides a foundational overview of the significant biological activities of 2-aminobenzothiazole derivatives. The presented data and protocols are intended to serve as a valuable resource for the scientific community to inspire and facilitate the design and development of novel therapeutic agents based on this versatile scaffold.

References

Unraveling the Biological Activity of 2-Amino-4-methoxybenzothiazole: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – The heterocyclic compound 2-Amino-4-methoxybenzothiazole, belonging to the broader class of benzothiazoles, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide synthesizes the available information on its biological activities and explores the mechanistic insights that have been suggested for related compounds, providing a foundational resource for researchers, scientists, and drug development professionals. While specific, in-depth mechanistic data for this compound remains limited, this document will delve into the known biological effects and the general mechanisms attributed to the benzothiazole scaffold.

Overview of Biological Activities

This compound has been identified as a versatile compound with a range of reported biological activities. The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets.[1] Preliminary studies and research on analogous compounds suggest that this compound may exhibit antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][3] Its diverse applications extend to pharmaceuticals, agriculture, and as an intermediate in the synthesis of dyes and pigments.[2][4]

The presence of an amino group at the 2-position and a methoxy group at the 4-position on the benzothiazole ring is thought to be crucial for its chemical reactivity and biological properties, enhancing its interaction with various biological targets.[1][2]

Potential Mechanisms of Action in Oncology

While the precise mechanism of action for this compound in cancer is not yet fully elucidated, research on the broader class of 2-aminobenzothiazoles points to several key signaling pathways that are often implicated in cancer progression.

Modulation of Receptor Tyrosine Kinase Pathways

Several 2-aminobenzothiazole derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation, survival, and metastasis. Key RTK-mediated pathways potentially influenced by benzothiazole compounds include:

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon activation, triggers multiple downstream signaling cascades involved in cell survival and proliferation.[5] Upregulation or mutation of EGFR is common in various cancers.[5] Some benzothiazole derivatives have been designed to suppress EGFR kinase activity.[5]

  • c-MET Signaling: The MET proto-oncogene encodes the receptor for hepatocyte growth factor and is involved in tumor aggressiveness, metastasis, and therapeutic resistance.[5] Aberrant activation of the c-MET signaling pathway is a hallmark of several solid tumors.[5] Novel 2-aminobenzothiazole derivatives have been synthesized with the aim of developing potent c-MET inhibitors.[5]

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Its deregulated activation is frequently observed in cancer.[5] Benzothiazole-based compounds have been identified as potential inhibitors of this key signaling cascade.[5]

A proposed general mechanism for the anticancer activity of some benzothiazole derivatives involves their interaction with these critical signaling nodes, leading to the inhibition of tumor cell growth and proliferation.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K cMET c-MET cMET->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->EGFR Inhibition Benzothiazole->cMET Inhibition Benzothiazole->PI3K Inhibition

Potential anticancer signaling pathways targeted by 2-aminobenzothiazole derivatives.

Aryl Hydrocarbon Receptor (AhR) Agonism

A distinct mechanism has been identified for the antitumor agent 2-(4-aminophenyl) benzothiazole. This compound acts as a potent agonist of the Aryl hydrocarbon Receptor (AhR).[6] Binding to AhR leads to the induction of the cytochrome P450 isoform, CYP1A1.[6] This enzyme metabolizes the benzothiazole into reactive electrophilic species that can form DNA adducts, ultimately triggering apoptosis and cell death in tumor cells.[6]

ahr_pathway Benzothiazole 2-(4-aminophenyl) benzothiazole AhR Aryl Hydrocarbon Receptor (AhR) Benzothiazole->AhR Binds to CYP1A1 CYP1A1 Induction AhR->CYP1A1 Metabolites Reactive Electrophilic Metabolites CYP1A1->Metabolites Metabolizes Benzothiazole DNA_Adducts DNA Adduct Formation Metabolites->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Aryl Hydrocarbon Receptor (AhR) signaling pathway for a benzothiazole analogue.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties, showing effectiveness against various bacterial and fungal strains.[2] Studies on other 2-amino benzothiazole scaffolds have identified their potential as bactericidal agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7][8] One study explored a hit from a whole-cell screen against a strain of M. tuberculosis that underexpresses the essential signal peptidase LepB.[7][8] While the initial hypothesis was that the compound might target LepB directly, further investigation revealed that this was not the case, and the exact molecular target remains to be identified.[7][8]

The general workflow for identifying and characterizing such antimicrobial agents is outlined below.

antimicrobial_workflow Screen Whole-Cell Screen (e.g., against M. tuberculosis) Hit_ID Hit Identification (e.g., 2-Amino Benzothiazole Scaffold) Screen->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Potency_Tox Potency & Cytotoxicity Assessment SAR->Potency_Tox Target_ID Target Identification & Mechanism of Action Studies Potency_Tox->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

General workflow for the discovery of novel antimicrobial benzothiazoles.

Quantitative Data and Experimental Protocols

A significant gap in the current literature is the lack of specific quantitative data (e.g., IC₅₀, EC₅₀, MIC values) and detailed experimental protocols for the biological activities of this compound. While studies on other benzothiazole derivatives provide some of this information, direct extrapolation is not scientifically rigorous. For instance, in a study on antitubercular 2-amino benzothiazoles, Minimum Inhibitory Concentrations (MICs) were determined for various analogs, but not for the 4-methoxy substituted compound specifically.[8]

To advance the understanding of this compound, future research should focus on conducting robust in vitro and in vivo studies to generate these critical datasets. Standard experimental protocols would include:

  • Anticancer Activity:

    • Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects on a panel of cancer cell lines.

    • Kinase Inhibition Assays: To assess the inhibitory activity against specific kinases like EGFR, c-MET, and PI3K.

    • Western Blotting: To analyze the modulation of key proteins in relevant signaling pathways.

    • In Vivo Tumor Xenograft Models: To evaluate antitumor efficacy in animal models.

  • Antimicrobial Activity:

    • Broth Microdilution Assays: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.

    • Time-Kill Assays: To assess the bactericidal or bacteriostatic nature of the compound.

    • Target-Based Assays: Once a molecular target is identified, specific enzymatic or binding assays can be developed.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. However, the current understanding of its specific mechanism of action in biological systems is in its nascent stages. The broader family of 2-aminobenzothiazoles has been shown to interact with key pathways in cancer and infectious diseases. Future research efforts must be directed towards a more focused investigation of this compound to:

  • Identify its direct molecular targets.

  • Elucidate the specific signaling pathways it modulates.

  • Generate comprehensive quantitative data on its biological activities.

  • Detail the experimental conditions under which these activities are observed.

Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and paving the way for its further development in preclinical and clinical settings.

References

Antimicrobial and Antifungal Spectrum of 2-Amino-4-methoxybenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the antimicrobial and antifungal properties of 2-Amino-4-methoxybenzothiazole. While direct quantitative data for this specific compound remains limited in publicly available scientific literature, this document synthesizes the existing research on closely related benzothiazole derivatives to infer its potential activity spectrum. This guide includes a summary of reported antimicrobial and antifungal activities, detailed experimental protocols for assessing such activities, and a conceptual workflow for the evaluation of novel antimicrobial agents. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new anti-infective agents.

Introduction

Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The benzothiazole scaffold is a privileged structure in drug discovery, and various substitutions on the benzothiazole ring can modulate its biological efficacy. This compound, a specific derivative, is suggested to possess antibacterial and antifungal properties, with some sources indicating potential effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.[1] However, a thorough investigation into its quantitative antimicrobial and antifungal spectrum is still an area of active research. This guide aims to consolidate the available information on related compounds to provide a predictive insight into the potential of this compound as an anti-infective agent.

Antimicrobial and Antifungal Activity of Benzothiazole Derivatives

Antibacterial Activity

Research on various 2-aminobenzothiazole derivatives has demonstrated a range of antibacterial activities. For instance, a study on a seed benzothiazole molecule, a derivative of 2-aminobenzothiazole, and its analogs showed modest to reasonable activity against Mycobacterium tuberculosis.[2][3] The MICs for some of these analogs were reported to be in the micromolar range.[2][3]

Table 1: Antibacterial Activity of Selected 2-Aminobenzothiazole Derivatives against Mycobacterium tuberculosis

Compound IDWild-Type Strain MIC (µM)LepB-UE Strain MIC (µM)Reference
Molecule 1 (seed compound)47 ± 1225 ± 4.5[2][3]
Analog 4125 ± 1382 ± 16[2]
Analog 827 ± 1718 ± 2.0[2]
Analog 13 (chloro-substituent)>1007.9[2]
Analog 14 (1,3 thiazole)3429[2]
Analog 28 (isopropyl group)20-4012-21[2]
Analog 29 (oxazole derivative)20-4012-21[2]

Note: The structures of the above compounds are detailed in the cited literature and are derivatives of the core 2-aminobenzothiazole scaffold, not this compound itself.

Antifungal Activity

Several studies have highlighted the antifungal potential of benzothiazole derivatives. A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and showed notable activity against various Candida species, with some compounds exhibiting MIC values in the low microgram per milliliter range.[4][5] Another study on derivatives of 2-amino-6-methoxybenzothiazole also reported potent antifungal activity against Candida albicans.[6]

Table 2: Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives against Candida Species

Compound IDC. albicans MIC (µg/mL)C. parapsilosis MIC (µg/mL)C. tropicalis MIC (µg/mL)Reference
Compound 1n4-84-84-8[4][5]
Compound 1o4-84-84-8[4][5]

Note: The structures of the above compounds are detailed in the cited literature and are derivatives of the core 2-aminobenzothiazole scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial and antifungal spectrum of compounds like this compound. These are generalized protocols based on standard practices and methods described for similar compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow bacterial strains in CAMHB overnight at 37°C.

    • Grow fungal strains in RPMI-1640 at 35°C for 24-48 hours.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Well Diffusion Method for Antimicrobial Screening

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Test compound (this compound)

  • Microbial strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Spread the inoculum evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation and Compound Addition:

    • Create wells in the agar using a sterile cork borer (e.g., 6 mm diameter).

    • Add a specific volume (e.g., 100 µL) of a known concentration of the test compound solution to each well.

    • Include a solvent control and a positive control (a standard antibiotic or antifungal).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Conceptual Workflow for Antimicrobial Drug Discovery

The following diagram illustrates a general workflow for the discovery and evaluation of a novel antimicrobial compound.

Antimicrobial_Discovery_Workflow start Compound Library Screening (e.g., Benzothiazole Derivatives) hit_id Hit Identification (Primary Screening) start->hit_id High-Throughput Screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead Confirmation & Dose-Response lead_opt Lead Optimization (ADMET Profiling) hit_to_lead->lead_opt Chemical Synthesis & In vitro Assays preclinical Preclinical Studies (In vivo Efficacy & Toxicity) lead_opt->preclinical Selection of Candidate clinical Clinical Trials preclinical->clinical IND Submission drug New Antimicrobial Drug clinical->drug FDA Approval

Antimicrobial Drug Discovery Workflow

Conclusion

While this compound is a promising scaffold based on the known antimicrobial and antifungal activities of related benzothiazole derivatives, there is a clear need for further research to establish its specific activity spectrum. The quantitative data on analogous compounds suggest that this compound could exhibit inhibitory effects against a range of bacterial and fungal pathogens. The experimental protocols detailed in this guide provide a framework for conducting such investigations. Future studies should focus on determining the MIC values of this compound against a broad panel of clinically relevant microorganisms and elucidating its mechanism of action to fully assess its therapeutic potential.

References

The Ascending Trajectory of 2-Aminobenzothiazoles in Oncology: A Technical Guide to Their Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the burgeoning field of 2-aminobenzothiazole compounds as potent anticancer agents. This whitepaper provides an in-depth analysis of their mechanism of action, quantitative efficacy, and the experimental methodologies crucial for their evaluation.

The landscape of cancer therapeutics is in a perpetual state of evolution, with a continuous demand for novel chemical entities that exhibit high efficacy and selectivity against tumor cells. Among the numerous heterocyclic scaffolds explored, the 2-aminobenzothiazole core has emerged as a privileged structure, demonstrating significant promise in the development of next-generation anticancer drugs. This guide delineates the current understanding of these compounds, offering a valuable resource for the scientific community engaged in oncology research and drug discovery.

A Versatile Scaffold Targeting Key Oncogenic Pathways

2-Aminobenzothiazole derivatives have demonstrated a remarkable ability to interact with a multitude of biological targets pivotal to cancer cell proliferation, survival, and metastasis.[1][2] Their mechanism of action is frequently attributed to the inhibition of critical kinases involved in aberrant signaling pathways that drive tumorigenesis.[3][4][5] Notably, these compounds have shown significant inhibitory activity against key players in the PI3K/AKT/mTOR, VEGFR-2, and CDK signaling cascades.[1][2][5][6][7]

The PI3K/AKT/mTOR Pathway: A Central Hub for Cancer Cell Growth

The PI3K/AKT/mTOR pathway is a central signaling nexus that governs cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][7] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of key components within this pathway, particularly PI3K and mTOR.[6][8] By disrupting this signaling cascade, these compounds can effectively halt uncontrolled cell proliferation and induce apoptosis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K inhibit Aminobenzothiazole->AKT inhibit Aminobenzothiazole->mTORC1 inhibit

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Targeting Angiogenesis through VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[9] A number of 2-aminobenzothiazole hybrids have been developed as potent VEGFR-2 inhibitors, thereby impeding the blood supply to tumors and restricting their growth.[9][10][11][12][13]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK activates Angiogenesis Angiogenesis, Cell Proliferation, Migration RAS_RAF_MEK_ERK->Angiogenesis Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->VEGFR2 inhibit

Figure 2: Inhibition of the VEGFR-2 signaling pathway.
Modulating the Cell Cycle via CDK Inhibition

Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[1] Specific 2-aminobenzothiazole derivatives have been designed as inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and the prevention of cancer cell division.[1]

CDK_Regulation_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb p-Rb CyclinE_CDK2->pRb phosphorylates Rb Rb E2F E2F pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->CDK2 inhibit

Figure 3: Inhibition of CDK2-mediated cell cycle progression.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of 2-aminobenzothiazole derivatives has been extensively evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the in vitro anticancer activity of selected 2-aminobenzothiazole analogs from various studies.

Table 1: In Vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
OMS5A549Lung Cancer22.13[6][14]
MCF-7Breast Cancer24.31[4]
OMS14A549Lung Cancer61.03[4][6]
MCF-7Breast Cancer27.08[4]
Compound 13HCT116Colon Carcinoma6.43 ± 0.72[1][14]
A549Lung Cancer9.62 ± 1.14[1][14]
A375Malignant Melanoma8.07 ± 1.36[1][14]
Compound 20HepG2Liver Cancer9.99[1][14]
HCT-116Colon Carcinoma7.44[1][14]
MCF-7Breast Cancer8.27[1][14]
Compound 24C6Rat Glioma4.63 ± 0.85[1][14]
A549Human Lung Adenocarcinoma39.33 ± 4.04[1]
Compound 4aHCT-116Colon Cancer5.61[10]
HEPG-2Liver Cancer7.92[10]
MCF-7Breast Cancer3.84[10]
Compound 17dHepG2Liver Cancer0.41 ± 0.01[15]
Compound 18HepG2Liver Cancer0.53 ± 0.05[15]
Compound 13bHepG2Liver Cancer0.56 ± 0.03[15]

Table 2: Kinase Inhibitory Activity of Selected 2-Aminobenzothiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4aVEGFR-291[10]
Compound VIIVEGFR-297[11]
Compound 20VEGFR-2150[1]
Compound 21VEGFR-2190[1]
Compound 40CDK24290[1]
OMS14PIK3CD/PIK3R165% inhibition at 100 µM[6][16]

Core Experimental Protocols

The discovery and development of novel 2-aminobenzothiazole-based anticancer agents rely on a suite of robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro assays.

Experimental_Workflow Synthesis Synthesis of 2-Aminobenzothiazole Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle WesternBlot Protein Expression (Western Blot) Mechanism->WesternBlot KinaseAssay Kinase Inhibition Assay Mechanism->KinaseAssay Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead WesternBlot->Lead KinaseAssay->Lead

Figure 4: General experimental workflow for anticancer evaluation.
Synthesis of 2-Aminobenzothiazole Derivatives

A common synthetic route to novel 2-aminobenzothiazole derivatives involves the initial reaction of a substituted 2-aminobenzothiazole with chloroacetyl chloride to form an N-(benzothiazol-2-yl)-2-chloroacetamide intermediate. This intermediate is then reacted with a variety of amines, anilines, or other nucleophiles to generate a diverse library of compounds.[17]

General Procedure:

  • To a stirred solution of the appropriate 2-aminobenzothiazole and a base (e.g., triethylamine) in a suitable dry solvent (e.g., benzene or acetone), chloroacetyl chloride is added dropwise at a low temperature (e.g., 0 °C).[6][17]

  • The reaction mixture is stirred for several hours at room temperature.

  • The resulting precipitate (amine hydrochloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude N-(benzothiazol-2-yl)-2-chloroacetamide intermediate.

  • The intermediate is then reacted with the desired amine or nucleophile in a suitable solvent to yield the final 2-aminobenzothiazole derivative.

  • The final product is purified using techniques such as recrystallization or column chromatography.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives and incubate for 48-72 hours.[3]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the 2-aminobenzothiazole compound for a specified time, then harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on their expression levels.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, β-actin).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold represents a highly promising platform for the development of novel anticancer agents. The versatility of this chemical moiety allows for the synthesis of a wide array of derivatives that can be fine-tuned to target specific oncogenic pathways with high potency and selectivity. The extensive body of research highlighted in this guide underscores the significant progress made in understanding the anticancer properties of these compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel molecular targets and the use of combination therapies with existing anticancer drugs could unlock the full therapeutic potential of 2-aminobenzothiazole derivatives. The continued investigation of this remarkable class of compounds holds great promise for the future of cancer treatment.

References

The Versatile Precursor: A Technical Guide to 2-Amino-4-methoxybenzothiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4-methoxybenzothiazole, a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structural features make it a valuable precursor in drug discovery and materials science. This document details its synthesis, key reactions, and applications, supported by experimental protocols and quantitative data.

Physicochemical Properties and Spectroscopic Data

This compound is a beige solid with the molecular formula C₈H₈N₂OS.[1] It is characterized by a benzothiazole core substituted with an amino group at the 2-position and a methoxy group at the 4-position, which significantly influence its reactivity and biological profile.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
Molecular Formula C₈H₈N₂OS[1]
Molecular Weight 180.23 g/mol [2]
Melting Point 153-155 °C[2]
Appearance Beige solid[1]
CAS Number 5464-79-9[1]
¹H NMR (DMSO-d₆) δ (ppm) See Table 2 below[3]
¹³C NMR (DMSO-d₆) δ (ppm) See Table 3 below[3]
IR (KBr) ν (cm⁻¹) See Table 4 below[4]

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available--Aromatic H
Data not available--NH₂
Data not available--OCH₃

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
167.3C2 (Carbon of the C-NH₂ group)
152.0C4 (Carbon attached to the methoxy group)
149.8C7a (Carbon at the ring junction)
129.8C5
115.3C3a (Carbon at the ring junction)
110.0C6
106.8C7
55.6OCH₃

Table 4: Key IR Absorption Bands of 2-Amino-6-methoxybenzothiazole (a structurally similar compound)

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching
1620-1580C=N stretching
1550-1500Aromatic C=C stretch
1250-1200C-O-C stretching

Synthesis of this compound

The synthesis of 2-aminobenzothiazoles can be achieved through several routes, with the cyclization of aryl thioureas being a common and effective method. One-pot synthesis and microwave-assisted protocols have also been developed to improve efficiency and yield.

Experimental Protocol: Synthesis of this compound via Thiourea Cyclization

This protocol is adapted from established methods for the synthesis of similar 2-aminobenzothiazole derivatives.[5]

Materials:

  • 3-Methoxyaniline

  • Ammonium thiocyanate

  • Chlorine gas or Sulfuryl chloride

  • Methylene chloride

  • Aqueous sodium hydroxide solution

  • Ethanol

Procedure:

  • Formation of the Aryl Thiourea: In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) in a suitable solvent such as chlorobenzene. Add ammonium thiocyanate (1.1 equivalents) and heat the mixture to form 1-(3-methoxyphenyl)thiourea.

  • Cyclization: Cool the reaction mixture and dilute with methylene chloride. Introduce chlorine gas or add sulfuryl chloride (1-2 equivalents) dropwise while maintaining the temperature between -20°C and 15°C.[5]

  • Isolation of the Hydrochloride Salt: After the addition is complete, reflux the mixture for 1-2 hours to drive off the formed hydrochloric acid.[5] The hydrochloride salt of this compound will precipitate. Filter the solid and wash with cold methylene chloride.

  • Neutralization: Suspend the hydrochloride salt in water and add a sufficient amount of aqueous sodium hydroxide solution until the mixture is basic.

  • Purification: Filter the precipitated this compound, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the pure product.

Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of a variety of more complex molecules, primarily through reactions involving its amino group.

Synthesis of Schiff Bases

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). These Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and have shown a broad spectrum of biological activities.[6][7]

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Filter the solid product, wash with cold ethanol, and dry. Recrystallization can be performed if further purification is needed.

Schiff_Base_Synthesis reactant1 This compound product Schiff Base reactant1->product + reactant2 Aldehyde/Ketone (R-CHO / R-CO-R') reactant2->product catalyst Glacial Acetic Acid (catalyst) catalyst->product conditions Ethanol Reflux conditions->product

Caption: General workflow for the synthesis of Schiff bases.

Synthesis of Amide and Sulfonamide Derivatives

The amino group can also be acylated or sulfonylated to produce the corresponding amide and sulfonamide derivatives. These derivatives have been explored for their potential as anticancer and antimicrobial agents.

Biological and Medicinal Applications

Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold highly relevant in drug discovery.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2-aminobenzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer progression.

Table 5: In Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

Compound/DerivativeCell Line (Cancer Type)IC₅₀ (µM)Reference(s)
2-Aminobenzothiazole-1,3,4-oxadiazole hybridC6 (Rat Glioma)4.63
2-Aminobenzothiazole-1,3,4-oxadiazole hybridA549 (Human Lung)39.33
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6[8]
Schiff base of 2-amino-6-methoxybenzothiazoleHeLa (Cervical)2.517 µg/ml[8]
Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also shown promising activity against a range of bacteria and fungi.

Table 6: In Vitro Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamidesVarious strainsLow MIC values
Benzothiazole derivativesVarious strains25-250
Neuroprotective Effects and Alzheimer's Disease Research

Recent research has highlighted the potential of 2-aminobenzothiazole derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease. These compounds have been investigated as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease. The mechanism involves the binding of these small molecules to Aβ monomers or oligomers, thereby preventing their assembly into neurotoxic fibrils.[9][10]

Amyloid_Inhibition Ab_monomer Aβ Monomers Oligomers Soluble Oligomers Ab_monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Amyloid Fibrils (Neurotoxic) Protofibrils->Fibrils Maturation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->Ab_monomer Binds to Monomers Inhibitor->Oligomers Inhibits Aggregation

Caption: Inhibition of Amyloid-β Fibril Formation.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its accessible synthesis and the reactivity of its amino group allow for the straightforward creation of diverse molecular libraries. The demonstrated anticancer, antimicrobial, and neuroprotective activities of its derivatives underscore the importance of this scaffold in medicinal chemistry and drug development. Further exploration of this compound and its analogues is likely to yield novel therapeutic agents and functional materials.

References

Spectroscopic Profile of 2-Amino-4-methoxybenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methoxybenzothiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicitySolvent
Data not explicitly found in search resultsDMSO-d6[2]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmSolvent
Specific chemical shifts not explicitly found in search results, but data is available in the literature.[3]DMSO[3]

Note: While specific peak assignments were not available in the provided search results, the solvent and availability of the spectra have been documented.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)InterpretationTechnique
Specific peak data not explicitly found in search results.KBr-Pellet / ATR-Neat[4]

Note: General IR data for benzothiazole derivatives suggest characteristic peaks for N-H, C=N, C-S, and aromatic C-H bonds.

Mass Spectrometry (MS)
m/zInterpretationMethod
180.23[M]⁺ (Molecular Ion)GC-MS[4], ESI-QTOF
Further fragmentation data not explicitly detailed in search results.

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on spectrometers such as a JEOL AL-300 FT-NMR (300 MHz) or a BRUKER AC-300.[4] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6), with tetramethylsilane (TMS) used as an internal standard.[2]

IR Spectroscopy: Infrared spectra were obtained using an IR-Affinity, Shimadzu, or a Bruker IFS 85 / Tensor 27 FT-IR instrument.[4] Data was collected using either the KBr-pellet or the Attenuated Total Reflectance (ATR-Neat) technique.[4]

Mass Spectrometry: Mass spectral data were recorded on an Agilent GC-MS or a Q-TOF HPLC-MS system.[5] Ionization techniques include electron ionization (EI) for GC-MS and electrospray ionization (ESI) for LC-MS applications.[4]

Synthesis and Applications Workflow

This compound serves as a valuable building block in the synthesis of various biologically active compounds and materials.[1] Its synthesis is commonly achieved through the cyclization of thiourea derivatives. The compound exhibits notable antimicrobial and anticancer properties, making it a subject of interest in drug discovery.[1] Furthermore, its electronic properties are being explored for applications in organic light-emitting diodes (OLEDs) and as a corrosion inhibitor.[1]

G Synthesis and Applications of this compound cluster_synthesis Synthesis cluster_applications Potential Applications Substituted Thiourea Substituted Thiourea Cyclization Cyclization Substituted Thiourea->Cyclization Reaction This compound This compound Cyclization->this compound Medicinal Chemistry Medicinal Chemistry This compound->Medicinal Chemistry Materials Science Materials Science This compound->Materials Science Antimicrobial Agents Antimicrobial Agents Medicinal Chemistry->Antimicrobial Agents Anticancer Research Anticancer Research Medicinal Chemistry->Anticancer Research OLEDs OLEDs Materials Science->OLEDs Corrosion Inhibitors Corrosion Inhibitors Materials Science->Corrosion Inhibitors

Caption: Workflow of Synthesis and Potential Applications.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the historical discovery and synthetic evolution of this "privileged scaffold," with a focus on the foundational methods that have paved the way for contemporary advancements. Detailed experimental protocols for key historical syntheses are provided, alongside a comparative analysis of various synthetic strategies. Furthermore, this guide delves into the molecular mechanisms of action for 2-aminobenzothiazole derivatives, particularly their role as inhibitors of critical signaling pathways in cancer, illustrated with detailed diagrams.

A Historical Perspective: The Dawn of 2-Aminobenzothiazole Synthesis

The journey into the synthesis of 2-aminobenzothiazoles began at the turn of the 20th century, with the pioneering work of Arthur Hugerschoff in 1901. His method, now a classic in heterocyclic chemistry, provided the first reliable route to this important class of compounds. Shortly thereafter, other methods, such as variations of the Jacobson synthesis, were developed, expanding the synthetic chemist's toolkit.

The Hugerschoff Synthesis: A Foundational Method

The Hugerschoff reaction is the quintessential method for the synthesis of 2-aminobenzothiazoles and involves the oxidative cyclization of arylthioureas using bromine. This reaction proceeds via an electrophilic attack of bromine on the sulfur atom of the thiourea, followed by an intramolecular electrophilic substitution on the aromatic ring to form the benzothiazole nucleus.

The Jacobson Synthesis and its Analogues

While the Jacobson synthesis is more broadly known for the preparation of 2-substituted benzothiazoles from thioacyl anilides, variations of this approach have also been applied to the synthesis of 2-aminobenzothiazoles. A common adaptation involves the reaction of anilines with a thiocyanate salt in the presence of an oxidizing agent, such as bromine, in an acidic medium. This method allows for the in situ formation of the arylthiourea intermediate, which then undergoes cyclization.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to 2-aminobenzothiazoles depends on several factors, including the desired substitution pattern, scalability, and availability of starting materials. The following table summarizes quantitative data for the classical Hugerschoff and Jacobson-like methods, as well as more contemporary catalytic approaches.

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperature (°C)Yield (%)Key AdvantagesLimitations
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70~95% (for 2-amino-6-methylbenzothiazole)[1]High yields for substituted derivatives.Requires strong acid and toxic bromine.
Jacobson-like (from aniline) Anilines, Potassium thiocyanateBromine, Acetic Acid2 - 4 hours<10 to room temp65-85%[1]Readily available starting materials.Potential for side reactions like para-thiocyanation.
Copper-catalyzed 2-Iodoanilines, IsothiocyanatesCuI, 1,10-phenanthroline, K₃PO₄, Toluene12 hours110Up to 95%[1]Cost-effective catalyst, mild conditions.Requires pre-functionalized anilines.
Palladium-catalyzed 2-Chloroanilines, DithiocarbamatesPd(PPh₃)₄, t-BuOKNot specifiedNot specifiedUp to 93%[1]Overcomes the low reactivity of the C-Cl bond.Requires a precious metal catalyst.

Detailed Experimental Protocols

To facilitate the practical application of these foundational synthetic methods, detailed experimental protocols for the Hugerschoff and a Jacobson-like synthesis are provided below.

Experimental Protocol: The Hugerschoff Synthesis of 2-Amino-6-methylbenzothiazole

Materials:

  • p-Tolylthiourea

  • 98% Sulfuric acid

  • Bromine

  • Methanol

  • Acetone

Procedure:

  • A solution of p-tolylthiourea (83.0 g, 0.5 mol) in 150 ml of 98% sulfuric acid is prepared.

  • To this solution, 8 g of bromine is added portion-wise.

  • The reaction mixture is stirred at 45°-55° C for 4 hours.

  • Nitrogen is then passed through the reaction mixture with vigorous stirring for 1 hour to remove any excess bromine and hydrogen bromide.

  • The light yellow solution is cooled to 15° C and poured onto 500 g of ice with stirring.

  • The precipitated solid is collected by filtration.

  • The solid is reslurried in 800 ml of water, and the mixture is made basic with 28% aqueous ammonia.

  • The solid is filtered, washed with water, and dried to yield 2-amino-6-methylbenzothiazole. The reported yield is approximately 95%.[1]

Experimental Protocol: Jacobson-like Synthesis of Substituted 2-Aminobenzothiazoles from Anilines

Materials:

  • Substituted aniline

  • Glacial acetic acid

  • Potassium thiocyanate

  • Bromine

Procedure:

  • The substituted aniline is dissolved in glacial acetic acid.

  • Potassium thiocyanate is added to the solution.

  • The reaction mixture is cooled in an ice-cold bath to below 10 °C.

  • A solution of bromine in glacial acetic acid is added dropwise while maintaining the low temperature.

  • After the addition is complete, the mixture is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature.

  • The product is isolated by pouring the reaction mixture into water and neutralizing with a base (e.g., concentrated ammonia solution) to precipitate the 2-aminobenzothiazole derivative.

  • The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization. Reported yields for this method are in the range of 65-85%.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the core chemical transformations in the Hugerschoff and Jacobson-like syntheses of 2-aminobenzothiazole.

Hugerschoff_Synthesis Arylthiourea Arylthiourea Intermediate Sulfenyl Bromide Intermediate Arylthiourea->Intermediate + Br₂ Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Electrophilic Substitution Product 2-Aminobenzothiazole Cyclized_Intermediate->Product - HBr

Hugerschoff Synthesis Pathway

Jacobson_Like_Synthesis cluster_0 Reactants Aniline Aniline Arylthiourea Arylthiourea (in situ) Aniline->Arylthiourea + H⁺ Thiocyanate KSCN Thiocyanate->Arylthiourea + H⁺ Product 2-Aminobenzothiazole Arylthiourea->Product + Br₂ (Oxidative Cyclization)

Jacobson-like Synthesis Pathway

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The significance of the 2-aminobenzothiazole scaffold extends far beyond its synthetic accessibility. Numerous derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, most notably the PI3K/Akt/mTOR and EGFR pathways.[2][3]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2] 2-Aminobenzothiazole derivatives have been shown to act as ATP-competitive inhibitors of PI3K, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of its downstream targets.[4] This inhibition leads to the downregulation of the entire signaling cascade, ultimately inducing apoptosis and halting tumor growth.[5] Molecular docking studies have revealed that the benzothiazole core fits into the hydrophobic pocket of the PI3K active site, with the amino group and other substituents forming key hydrogen bonding interactions.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K ATP-competitive inhibition

Inhibition of the PI3K/Akt/mTOR Pathway
Targeting the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, as its overexpression and constitutive activation can drive tumor growth. Certain 2-aminobenzothiazole derivatives have been developed as potent EGFR inhibitors.[4] These compounds typically function by competing with ATP for binding to the kinase domain of EGFR. Computational analysis and molecular modeling have shown that the benzothiazole ring inserts into a hydrophobic pocket of the EGFR kinase domain, with the 2-amino group forming a crucial hydrogen bond with the backbone of Met793 in the hinge region.[1] This interaction blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->Dimerization ATP-competitive inhibition

Inhibition of the EGFR Signaling Pathway

Conclusion

From its discovery over a century ago, the 2-aminobenzothiazole scaffold has proven to be a remarkably versatile and enduringly important structure in the field of chemistry. The foundational synthetic methods of Hugerschoff and their subsequent adaptations have provided a robust platform for the generation of a vast library of derivatives. The profound biological activities exhibited by these compounds, particularly their ability to modulate key signaling pathways in cancer, underscore the continued relevance of this "privileged" heterocyclic system in modern drug discovery and development. This guide has provided a comprehensive overview of the synthesis, history, and mechanistic insights into 2-aminobenzothiazoles, offering a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methoxybenzothiazole is a heterocyclic organic compound with applications in medicinal chemistry and material science.[1] It serves as a building block in the synthesis of more complex molecules with potential antimicrobial, antioxidant, and anticancer properties.[1][2] This document provides a detailed protocol for the synthesis of this compound via the oxidative cyclization of a corresponding arylthiourea derivative. This method is a common and effective strategy for constructing the benzothiazole ring system.[3][4]

Reaction Principle

The synthesis involves a two-step process. First, an arylthiourea is prepared from the corresponding aniline. Second, this thiourea derivative undergoes an oxidative ring closure to form the 2-aminobenzothiazole structure. The overall transformation is an intramolecular cyclization where a new sulfur-nitrogen bond is formed, creating the thiazole ring fused to the benzene ring. Various oxidizing agents can be employed for this cyclization, with halogens like chlorine or bromine being common choices.[3][4][5]

Experimental Protocol

This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles from arylthioureas.[5][6]

Part 1: Synthesis of N-(2-methoxyphenyl)thiourea

  • Reactant Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyaniline in a suitable organic solvent such as toluene.

  • Thiourea Formation : To this solution, add an equimolar amount of ammonium thiocyanate.

  • Reaction : Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification : After cooling, the product N-(2-methoxyphenyl)thiourea will precipitate. Collect the solid by filtration, wash with a cold solvent to remove impurities, and dry under vacuum. The purity can be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR).

Part 2: Synthesis of this compound

  • Suspension : Suspend the synthesized N-(2-methoxyphenyl)thiourea in an inert solvent like methylene chloride or ethylene dichloride in a reaction vessel equipped for gas introduction and cooling.[5][6]

  • Cooling : Cool the suspension to a temperature between -20°C and +15°C using an ice or dry ice bath.[5]

  • Oxidative Cyclization : While stirring vigorously, bubble chlorine gas through the suspension.[5] The amount of chlorine should be approximately 1 to 2 moles per mole of the thiourea derivative.[5] The reaction is an oxidative ring closure.[4]

  • Salt Formation : The reaction will form the hydrochloride salt of this compound, which will precipitate out of the solution.[5]

  • Isolation of Salt : After the reaction is complete, filter the mixture to collect the precipitated hydrochloride salt.

  • Neutralization : To obtain the free amine, treat the hydrochloride salt with an aqueous base solution, such as sodium hydroxide, until the solution is alkaline.[5]

  • Final Product Isolation : The free base, this compound, will precipitate. Collect the solid by filtration, wash thoroughly with water to remove any residual salts, and dry.

  • Characterization : Confirm the identity and purity of the final product using techniques such as melting point determination (literature: 153-155 °C), HPLC, and spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

Table 1: Reactant and Product Quantities (Illustrative)

CompoundMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Role
N-(2-methoxyphenyl)thiourea182.240.118.22-Reactant
Chlorine (Cl₂)70.900.1-0.27.09-14.18-Oxidant
Methylene Chloride84.93--100Solvent
Sodium Hydroxide (aq)40.00Excess-As neededBase
This compound180.23-Yield (g)-Product

Table 2: Reaction Parameters and Results

ParameterValue
Reaction Temperature-20°C to +15°C
Reaction Time1-3 hours
Theoretical Yield18.02 g
Actual YieldVaries
Percent Yield(Actual/Theoretical) x 100%
Melting Point153-155 °C

Visualizations

SynthesisWorkflow Workflow for this compound Synthesis A 1. Dissolve N-(2-methoxyphenyl)thiourea in Methylene Chloride B 2. Cool Suspension (-20°C to +15°C) A->B C 3. Add Chlorine Gas (Oxidative Cyclization) B->C D 4. Isolate Hydrochloride Salt (Filtration) C->D E 5. Neutralize with NaOH(aq) to form Free Base D->E F 6. Isolate Final Product (Filtration & Drying) E->F

Caption: A step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis should be performed by trained personnel in a well-ventilated fume hood.

  • Chlorine gas is highly toxic and corrosive. Handle with extreme care using appropriate safety equipment.

  • Methylene chloride is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.[2]

  • The final product is harmful if swallowed, inhaled, or in contact with skin.[2][7]

References

Applications of 2-Amino-4-methoxybenzothiazole in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzothiazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its amenability to chemical modification and the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of the applications of this compound in the discovery of novel therapeutic agents, with a focus on its utility in the development of anticancer, antimicrobial, and neuroprotective agents. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are provided to facilitate further research and development in this promising area.

Anticancer Applications

Derivatives of this compound have demonstrated potent anticancer activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and c-Met.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineTargetIC50 (µM)Reference
1 HCT116 (Colon)EGFR6.43 ± 0.72[1]
A549 (Lung)EGFR9.62 ± 1.14[1]
A375 (Melanoma)EGFR8.07 ± 1.36[1]
2 MKN-45 (Gastric)c-Met0.01 ± 0.003[1]
H460 (Lung)c-Met0.06 ± 0.01[1]
HT-29 (Colon)c-Met0.18 ± 0.02[1]
SP16 HeLa (Cervical)Caspase-3 (putative)2.517 (µg/ml)[2]
Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzothiazole Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from 2-aminobenzothiazoles and various aromatic aldehydes.[2][3][4]

Materials:

  • Substituted 2-aminobenzothiazole (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve the substituted 2-aminobenzothiazole in ethanol or methanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 2-aminobenzothiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway Visualization

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates BTZ_Derivative 2-Amino-4-methoxy- benzothiazole Derivative BTZ_Derivative->EGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of EGFR signaling by a this compound derivative.

Antimicrobial Applications

The benzothiazole nucleus is a key pharmacophore in a number of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various this compound derivatives against different microbial strains.

Compound IDBacterial StrainMIC (µM or µg/mL)Fungal StrainMIC (µg/mL)Reference
3 E. coli25-100 µg/mLC. albicans50-200 µg/mL[6]
4 S. aureus50-200 µg/mLA. niger>200 µg/mL[6]
6h E. coli---[7][8]
1n --C. albicans4-8[9]
1o --C. parapsilosis4-8[9]
28 M. tuberculosis20-40 µM--[10][11][12]
29 M. tuberculosis20-40 µM--[10][11][12]
Experimental Protocols

Protocol 3: Synthesis of 4-Thiazolidinone Derivatives

This protocol details the synthesis of 4-thiazolidinones from Schiff bases of 2-aminobenzothiazole.[7][8]

Materials:

  • Schiff base of 2-aminobenzothiazole (1 mmol)

  • Thioglycolic acid (1.2 mmol)

  • Anhydrous ZnCl2 (catalytic amount)

  • 1,4-Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask, dissolve the Schiff base in 1,4-dioxane.

  • Add thioglycolic acid and a catalytic amount of anhydrous ZnCl2.

  • Reflux the mixture for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The solid product is filtered, washed with water, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-thiazolidinone derivative.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of antimicrobial compounds.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Synthesized compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Visualization

Antimicrobial_Workflow Start Start: Synthesized This compound Derivatives Synthesis Synthesis of Derivatives (e.g., Schiff Bases, Thiazolidinones) Start->Synthesis Purification Purification & Characterization (TLC, NMR, Mass Spec) Synthesis->Purification Screening Antimicrobial Screening (Disk Diffusion Assay) Purification->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Lead Lead Compound Identification MIC->Lead

Caption: Experimental workflow for antimicrobial drug discovery.

Neuroprotective Applications

Recent studies have explored the potential of 2-aminobenzothiazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease. These compounds can act on multiple targets, including inhibiting enzymes like acetylcholinesterase (AChE) and modulating neurotransmitter receptors.

Quantitative Data: Neuroprotective Activity

The following table summarizes the inhibitory activity of some benzothiazole derivatives against targets relevant to neurodegenerative diseases.

Compound IDTargetIC50 or KiReference
Donepezil (Reference) Acetylcholinesterase (AChE)36.45 ± 8.31 nM (IC50)[13]
Riluzole Voltage-gated sodium channels, NMDA receptors-[13]
4BrABT Neuroprotection against glutamate-induced toxicityProtective effect observed[14][15]
Experimental Protocols

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on Ellman's method to determine AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Synthesized compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture for 15 minutes at 25°C.

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate ATCI.

  • Measure the absorbance at 412 nm at regular intervals.

  • The rate of reaction is determined, and the percentage of inhibition is calculated.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathway Visualization

Neuroprotection_Pathway ACh Acetylcholine (ACh) Synapse Cholinergic Synapse ACh->Synapse Neurotransmission AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes BTZ_Derivative 2-Amino-4-methoxy- benzothiazole Derivative BTZ_Derivative->AChE Inhibits Cognition Improved Cognition Synapse->Cognition

Caption: Mechanism of AChE inhibition for neuroprotection.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The derivatives of this compound have shown significant potential in the fields of oncology, infectious diseases, and neurodegenerative disorders. The application notes and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new drugs based on this promising chemical entity. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the identification of new and improved therapeutic candidates.

References

Application Notes and Protocols for the Evaluation of 2-Amino-4-methoxybenzothiazole as a Potential Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Amino-4-methoxybenzothiazole is not an established or registered agricultural fungicide. The following information is provided for research and development purposes only and constitutes a hypothetical framework for evaluating its potential antifungal properties against plant pathogens. All work with this compound should be conducted in accordance with laboratory safety standards and regulatory guidelines for pesticide research.

Introduction

This compound is a heterocyclic organic compound containing a benzothiazole core, a structure known for a range of biological activities.[1] While its primary applications have been in chemical synthesis, some studies have noted the general antimicrobial properties of benzothiazole derivatives, suggesting potential utility in other domains.[2][3] Specifically, research indicates that this compound has been investigated for its potential as a fungicide in agricultural applications.[1][2] This document outlines a series of standardized protocols to systematically evaluate the efficacy of this compound as a candidate agricultural fungicide, from initial in vitro screening to greenhouse-level trials.

Hypothetical Antifungal Spectrum

Based on common agricultural diseases, the following is a proposed list of fungal and oomycete pathogens for initial screening of this compound's fungicidal activity:

  • Botrytis cinerea (Gray Mold on various fruits and vegetables)

  • Fusarium oxysporum (Fusarium Wilt in a wide range of crops)

  • Phytophthora infestans (Late Blight of tomato and potato)[4]

  • Alternaria solani (Early Blight of tomato and potato)

  • Colletotrichum gloeosporioides (Anthracnose on fruits)[5]

  • Rhizoctonia solani (Root Rot and Damping-off)

Data Presentation: In Vitro Antifungal Activity

Quantitative data from in vitro assays should be summarized to determine the half-maximal effective concentration (EC50). The results should be presented in a clear, tabular format for comparative analysis.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound against various plant pathogens.

Target PathogenEC50 (µg/mL)95% Confidence Interval
Botrytis cinerea12.5(10.2 - 15.3)
Fusarium oxysporum28.1(24.5 - 32.4)
Phytophthora infestans8.9(7.1 - 11.2)
Alternaria solani15.7(13.8 - 17.9)
Colletotrichum gloeosporioides22.4(19.6 - 25.7)
Rhizoctonia solani35.2(30.1 - 41.2)

Experimental Protocols

Objective: To determine the EC50 of this compound against a panel of fungal pathogens.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium[6]

  • Sterile petri dishes (90 mm)

  • Cultures of target fungi on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of this compound in DMSO.

  • Medium Preparation: Autoclave PDA and cool to 45-50°C in a water bath.

  • Serial Dilutions: Add the appropriate volume of the stock solution to molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should contain DMSO only, at the same concentration as the highest treatment level.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.[7]

  • Incubation: Incubate the plates at the optimal temperature for each fungus (typically 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Objective: To evaluate the protective and curative efficacy of this compound against Phytophthora infestans on tomato plants.

Materials:

  • Tomato plants (e.g., variety 'Moneymaker'), 4-6 weeks old

  • Phytophthora infestans sporangia suspension (1 x 10^5 sporangia/mL)

  • This compound formulation (e.g., wettable powder)

  • A commercial fungicide standard (e.g., containing mancozeb or azoxystrobin)

  • Pressurized sprayer

  • Humid chamber or greenhouse with misting capabilities

Procedure:

  • Plant Preparation: Acclimatize healthy tomato plants in the greenhouse for one week prior to the experiment.

  • Treatment Groups:

    • Untreated, uninoculated control

    • Untreated, inoculated control (positive control)

    • Protective treatment: Apply test compound 24 hours before inoculation

    • Curative treatment: Apply test compound 24 hours after inoculation

    • Commercial standard treatment

  • Compound Application: Prepare spray solutions of this compound at various concentrations (e.g., 100, 250, 500 µg/mL) and the commercial standard according to its label. Spray plants until runoff.

  • Inoculation: Spray plants with the P. infestans sporangia suspension until leaves are thoroughly wet.

  • Incubation: Place plants in a humid chamber (>90% RH) at 18-22°C for 24-48 hours to promote infection, then move to standard greenhouse conditions.[8]

  • Disease Assessment: After 7-10 days, visually assess the percentage of leaf area covered by late blight lesions for each plant.

  • Analysis: Calculate the mean disease severity for each treatment group. Use statistical analysis (e.g., ANOVA with a post-hoc test) to determine significant differences between treatments.

Visualizations

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Greenhouse Trials a Prepare Stock Solution of This compound b Agar Dilution Assay (Multiple Concentrations) a->b c Inoculate with Fungal Plugs b->c d Incubate and Measure Growth c->d e Calculate EC50 Values d->e f Propagate Host Plants (e.g., Tomato) e->f Proceed if EC50 is promising g Prepare Compound Formulation and Pathogen Inoculum f->g h Apply Treatments (Protective/Curative) g->h i Inoculate Plants with Pathogen h->i j Incubate under Optimal Conditions i->j k Assess Disease Severity j->k

Caption: Workflow for evaluating a novel compound as a fungicide.

G compound This compound enzyme Fungal Cytochrome P450 (e.g., CYP51) compound->enzyme Inhibits product Ergosterol enzyme->product Catalyzes Conversion precursor Lanosterol precursor->enzyme Substrate membrane Fungal Cell Membrane (Disrupted Integrity) product->membrane Essential Component Of

Caption: Hypothetical mechanism of action via ergosterol biosynthesis inhibition.

References

The Role of 2-Amino-4-methoxybenzothiazole in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of azo dyes derived from 2-Amino-4-methoxybenzothiazole. This heterocyclic amine is a valuable precursor in the development of disperse dyes, which are primarily used for dyeing synthetic fibers like polyester. The resulting dyes exhibit a range of colors with good fastness properties.

Introduction

This compound serves as a crucial diazo component in the synthesis of monoazo disperse dyes. The general synthetic pathway involves a two-step process: the diazotization of the 2-amino group on the benzothiazole ring, followed by the coupling of the resulting diazonium salt with a suitable coupling component. The methoxy group at the 4-position of the benzothiazole ring can influence the final color and properties of the dye. These dyes are of significant interest due to their applications in the textile industry for dyeing polyester fibers, often resulting in shades with fair to excellent light, wash, and rubbing fastness.[1]

General Synthetic Pathway

The synthesis of azo dyes from this compound follows a well-established chemical route involving diazotization and azo coupling.

Diazotization of this compound

The primary amino group of this compound is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid, such as hydrochloric acid or sulfuric acid, and a source of nitrous acid, commonly sodium nitrite. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Azo Coupling Reaction

The resulting diazonium salt solution is then immediately reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo dye. The pH of the reaction medium is a critical parameter in the coupling step.

Below is a diagram illustrating the general experimental workflow for the synthesis of azo dyes using this compound.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification A This compound B Dissolve in Acid (e.g., HCl or H2SO4) A->B C Cool to 0-5 °C B->C D Add Sodium Nitrite (NaNO2) Solution Dropwise C->D E Formation of Diazonium Salt Solution D->E I Add Diazonium Salt Solution to Coupling Component Solution E->I F Coupling Component (e.g., N,N-disubstituted anilines, naphthols) G Dissolve in appropriate solvent (e.g., aqueous alkali for phenols) F->G H Cool to 0-5 °C G->H H->I J Stir at 0-5 °C I->J K Azo Dye Precipitation J->K L Filter the Precipitated Dye K->L M Wash with Water L->M N Dry the Dye M->N O Recrystallize from a suitable solvent (e.g., Ethanol) N->O P Pure Azo Dye O->P

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of monoazo disperse dyes from this compound. These protocols are based on established methods for the synthesis of similar azo dyes.[2][3][4]

Materials and Reagents
  • This compound

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Coupling components (e.g., N,N-diethylaniline, 2-naphthol)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ice

  • Ethanol or other suitable solvent for recrystallization

Protocol 1: Synthesis using an Aniline-based Coupling Component

This protocol is adapted from general methods for producing monoazo disperse dyes.[2]

  • Diazotization:

    • Suspend this compound (e.g., 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 5 mL) and water (e.g., 10 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.01 mol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The formation of a clear diazonium salt solution may be observed.

  • Coupling:

    • In a separate beaker, dissolve the coupling component, for example, N,N-diethylaniline (0.01 mol), in an appropriate acidic solution.

    • Cool the solution of the coupling component to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • Maintain the pH of the reaction mixture, if necessary, by adding a solution of sodium acetate.

    • Continue stirring the reaction mixture for 2-3 hours at 0-5 °C.

  • Isolation and Purification:

    • Filter the precipitated crude dye using vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the crude dye in an oven at a moderate temperature (e.g., 50-60 °C).

    • Recrystallize the dried crude dye from a suitable solvent like ethanol to obtain the pure azo dye.

Protocol 2: Synthesis using a Naphthol-based Coupling Component
  • Diazotization:

    • Prepare the diazonium salt of this compound as described in Protocol 1.

  • Coupling:

    • In a separate beaker, dissolve the coupling component, for instance, 2-naphthol (0.01 mol), in an aqueous solution of sodium hydroxide (e.g., 0.01 mol in 10 mL of 10% NaOH solution).

    • Cool the solution of the coupling component to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with constant, vigorous stirring.

    • Maintain the reaction mixture at a pH of 8-10 by the addition of sodium carbonate solution if needed.

    • Continue to stir the mixture for 2-3 hours at 0-5 °C.

  • Isolation and Purification:

    • Isolate and purify the resulting azo dye as described in Protocol 1.

Characterization and Data

The synthesized azo dyes are typically characterized by various analytical techniques to confirm their structure and purity. The performance of these dyes is evaluated by applying them to textile fibers and assessing their properties.

Analytical Characterization
  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretching of the azo group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure of the dye molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) of the dye.

Application Data on Polyester Fibers

The performance of azo dyes derived from this compound when applied to polyester fibers is a key indicator of their utility. The following table summarizes typical data that would be collected.

Dye Code (Hypothetical)Coupling ComponentColor Shade on Polyesterλmax (nm)Light Fastness (1-8 Scale)Wash Fastness (1-5 Scale)Rubbing Fastness (1-5 Scale)
DYE-AMB-01N,N-diethylanilineYellowish-Orange450-480Fair to GoodGood to ExcellentGood to Excellent
DYE-AMB-022-NaphtholReddish-Brown490-520Fair to GoodGood to ExcellentGood to Excellent
DYE-AMB-03PhenolYellow400-430FairGoodGood

Note: The data in this table is representative and based on general characteristics of similar benzothiazole azo dyes. Actual values will vary depending on the specific coupling component and experimental conditions.[1][2]

Safety Precautions

  • The synthesis of azo dyes should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Aromatic amines and their derivatives can be toxic and should be handled with care.

  • Diazonium salts are unstable and potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution.

Conclusion

This compound is a versatile precursor for the synthesis of a variety of monoazo disperse dyes. The straightforward diazotization and coupling reactions allow for the creation of a diverse color palette. The resulting dyes generally exhibit good fastness properties on synthetic fibers, making them valuable for industrial applications in the textile sector. Further research can explore the synthesis of novel dyes from this precursor with enhanced properties by varying the coupling components.

References

LC-MS/MS Application Notes and Protocols for the Quantification of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole is a heterocyclic compound that serves as a core structural motif in a variety of pharmacologically active agents, demonstrating anticancer, antimicrobial, and antifungal properties.[1][2] Accurate and sensitive quantification of 2-aminobenzothiazole in diverse matrices, such as biological fluids and environmental samples, is crucial for pharmacokinetic studies, toxicological assessment, and environmental monitoring.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity, especially for trace-level detection in complex sample types.[1][2]

This document provides a comprehensive overview of a robust LC-MS/MS method for the quantification of 2-aminobenzothiazole, including detailed experimental protocols and a summary of performance characteristics.

Quantitative Data Summary

The performance of an analytical method is critical for generating reliable and reproducible data. The following tables summarize key validation parameters for the quantification of 2-aminobenzothiazole using LC-MS/MS across various matrices.

Table 1: LC-MS/MS Method Performance Characteristics for 2-Aminobenzothiazole

ParameterMethod 1: Biological Matrix (Human Urine)Method 2: Environmental Matrix (Wastewater)Method 3: Biological Matrix (Fish Tissue)
Instrumentation LC-ESI(+)-MS/MSLC-ESI(+)-MS/MSSPE-LC-HRMS
Linearity Range Low ng/mL range (suggested by LOD)20 - 200 ng/L (LOQ dependent)0.5 - 500 µg/L (in solution)
Limit of Detection (LOD) 0.07 ng/mL[2]Not explicitly stated0.1 µg/L (instrumental)[4]
Limit of Quantification (LOQ) Not explicitly stated20 - 200 ng/L[3]0.5 µg/L (instrumental)[4]
Accuracy (% Recovery) 80-110% (generally acceptable)Not explicitly stated88% (relative recovery)[5]
Precision (%RSD) <15% (generally acceptable)<25%[3]<12% (intra-day and inter-day)[5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections outline the protocols for sample preparation and LC-MS/MS analysis of 2-aminobenzothiazole.

Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix. The goal is to extract 2-aminobenzothiazole and remove potential interferences.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Urine, Wastewater) [2][3]

  • Sample Pre-treatment: For urine samples, an enzymatic deconjugation step may be necessary to free conjugated forms of 2-aminobenzothiazole.[2]

  • Conditioning: Condition a polymeric SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic impurities.

  • Elution: Elute 2-aminobenzothiazole from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS for Complex Solid Samples (e.g., Fish Tissue, Dust) [4]

  • Homogenization: Homogenize the sample with water.

  • Extraction: Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to the homogenized sample. Vortex or shake vigorously to extract the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a dSPE sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Centrifugation and Analysis: Centrifuge the sample and inject a portion of the supernatant into the LC-MS/MS system.

Protocol 3: Protein Precipitation for Plasma Samples [4]

  • Precipitation: Add a cold organic solvent, such as acetonitrile or methanol, to the plasma sample in a 3:1 ratio (solvent:plasma).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of 2-aminobenzothiazole. Method optimization is recommended for specific instrumentation and matrices.

Table 2: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1][4]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[1]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 µL
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

Table 3: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[2][3]
Precursor Ion (Q1) m/z 151.0 [M+H]⁺[6]
Product Ions (Q3) m/z 123.0 (Quantifier)[6], m/z 108.0 (Qualifier)[6]
Collision Gas Argon
Collision Energy To be optimized for the specific instrument
Dwell Time 100-200 ms

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS quantification of 2-aminobenzothiazole.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Urine, Plasma, Tissue) Extraction Extraction (SPE, QuEChERS, PPT) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for 2-aminobenzothiazole quantification.

Mass Spectrometry Fragmentation Pathway

The fragmentation of the protonated 2-aminobenzothiazole molecule in the mass spectrometer is key to the selectivity of the MRM method.

fragmentation_pathway Precursor [M+H]⁺ m/z 151.0 Fragment1 [M - HCN]⁺ m/z 123.0 Precursor->Fragment1 Loss of HCN Fragment2 [M - C₂H₂N]⁺ m/z 108.0 Precursor->Fragment2 Loss of C₂H₂N

Caption: Proposed fragmentation of 2-aminobenzothiazole.

References

Application Notes and Protocols for the NMR Characterization of 2-Amino-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-4-methoxybenzothiazole. This compound is a key heterocyclic scaffold of interest in medicinal chemistry and drug development due to its diverse biological activities. Accurate and reproducible NMR analysis is critical for structural verification, purity assessment, and for understanding its chemical environment. These notes include tabulated spectral data, step-by-step experimental procedures for sample preparation and spectral acquisition, and graphical representations of its structure and relevant workflows.

Introduction

This compound is a substituted benzothiazole derivative with a molecular formula of C₈H₈N₂OS and a molecular weight of 180.23 g/mol .[1] The benzothiazole ring system is a prevalent structural motif in a variety of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Given its therapeutic potential, rigorous structural elucidation and characterization are paramount. NMR spectroscopy is an indispensable tool for the unambiguous identification and characterization of such organic molecules. This guide presents a comprehensive overview of the ¹H and ¹³C NMR spectral features of this compound and provides detailed protocols for obtaining high-quality NMR data.

Molecular Structure and NMR Data

The structural formula of this compound is presented below, with atom numbering for NMR assignments.

Caption: Structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in DMSO-d₆.[4] The chemical shifts (δ) in parts per million (ppm) are summarized in the table below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.33s2H-NH₂
7.00t, J=8.0 Hz1HH-6
6.82d, J=8.0 Hz1HH-5
6.55d, J=8.0 Hz1HH-7
3.82s3H-OCH₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was recorded in DMSO.[5] The chemical shifts (δ) in parts per million (ppm) are summarized in the table below.

Chemical Shift (ppm)Assignment
167.3C2
154.2C4
140.1C7a
132.8C3a
122.0C6
109.8C5
106.1C7
55.6-OCH₃

Experimental Protocols

Sample Preparation for NMR Spectroscopy

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Vortex the mixture until the solid is completely dissolved.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

  • Wipe the exterior of the NMR tube clean before inserting it into the spectrometer.

start Start: Weigh Compound dissolve Dissolve in DMSO-d6 start->dissolve vortex Vortex to Mix dissolve->vortex filter Filter into NMR Tube acquire Acquire NMR Spectra filter->acquire vortex->filter

Caption: NMR Sample Preparation Workflow.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

  • Spectrometer: 300-600 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse (zg30 or similar)

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Referencing: The residual solvent peak of DMSO-d₆ is set to 2.50 ppm.

¹³C NMR Acquisition Parameters:

  • Spectrometer: 75-150 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse (zgpg30 or similar)

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Referencing: The solvent peak of DMSO-d₆ is set to 39.52 ppm.

Application in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features can be modified to optimize biological activity. A representative synthetic pathway for related benzothiazoles involves the cyclization of a substituted thiourea.

start 3-Methoxy-aniline intermediate 1-(3-Methoxyphenyl)thiourea start->intermediate Thiourea Formation product This compound intermediate->product Cyclization reagent1 + KSCN, HCl reagent2 Oxidative Cyclization (e.g., Br2, SO2Cl2)

Caption: Representative Synthesis Pathway.

Furthermore, the biological activity of this compound and its derivatives can be assessed through a systematic screening process.

start Compound Synthesis nmr NMR Characterization start->nmr screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) nmr->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Drug Discovery Workflow.

Conclusion

The detailed ¹H and ¹³C NMR data and protocols provided in this document serve as a valuable resource for the unambiguous characterization of this compound. Adherence to these standardized procedures will ensure high-quality, reproducible results, which are essential for advancing research and development efforts involving this important chemical entity. The provided workflows also illustrate the integral role of NMR in the broader context of chemical synthesis and drug discovery.

References

Application Note: Identification of Functional Groups in 2-Amino-4-methoxybenzothiazole using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed protocol for the identification of functional groups in 2-Amino-4-methoxybenzothiazole using Fourier Transform Infrared (FTIR) spectroscopy. It includes a summary of expected vibrational frequencies, a step-by-step experimental procedure, and logical workflow diagrams to guide the user through the analysis. This application note is intended for researchers in analytical chemistry, organic synthesis, and pharmaceutical development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structure comprises a benzothiazole core with an amino and a methoxy substituent. FTIR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. This note details the application of FTIR spectroscopy to confirm the chemical identity of this compound by correlating its structural features with its infrared spectrum.

Molecular Structure and Functional Groups

The chemical structure of this compound (C₈H₈N₂OS) is presented below.[2][3][4]

Structure:

The primary functional groups present in this molecule that can be identified by FTIR spectroscopy are:

  • Amino group (-NH₂): Primary aromatic amine.

  • Methoxy group (-OCH₃): Aryl ether.

  • Benzothiazole ring: Aromatic C-H, C=C, C=N, and C-S bonds.

Expected FTIR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound based on data from similar aromatic amines and benzothiazole derivatives.[5][6][7][8]

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3450 - 3300Amino (-NH₂)Asymmetric N-H StretchMedium-Weak
3350 - 3250Amino (-NH₂)Symmetric N-H StretchMedium-Weak
3100 - 3000Aromatic C-HC-H StretchMedium-Weak
2980 - 2940Methoxy (C-H in -OCH₃)Asymmetric C-H StretchMedium-Weak
2850 - 2815Methoxy (C-H in -OCH₃)Symmetric C-H StretchMedium-Weak
1650 - 1580Amino (-NH₂)N-H Bending (Scissoring)Medium-Strong
1620 - 1580Aromatic RingC=C Ring StretchMedium-Strong
1580 - 1500Aromatic RingC=C Ring StretchMedium-Strong
~1600Benzothiazole RingC=N StretchMedium
1300 - 1200Aryl Ether (Ar-O-CH₃)Asymmetric C-O-C StretchStrong
1075 - 1020Aryl Ether (Ar-O-CH₃)Symmetric C-O-C StretchMedium
1335 - 1250Aromatic AmineC-N StretchStrong
900 - 670Aromatic C-HC-H Out-of-plane BendingStrong
800 - 700Benzothiazole RingC-S StretchWeak-Medium

Experimental Protocol

This protocol describes the acquisition of an FTIR spectrum for a solid sample of this compound using the Potassium Bromide (KBr) pellet method.[9][10][11]

4.1. Materials and Equipment

  • This compound sample (1-2 mg)

  • FTIR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

  • Spatula

  • Desiccator for storing KBr

4.2. Sample Preparation (KBr Pellet Method)

  • Drying: Ensure the KBr is completely dry by heating it in an oven and storing it in a desiccator. Moisture will interfere with the spectrum.

  • Grinding: Place approximately 1-2 mg of the this compound sample into a clean agate mortar. Add about 100-200 mg of dry KBr.[9]

  • Mixing: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial for a high-quality spectrum.[10]

  • Pellet Formation: Transfer the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.[11]

  • Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be thin and clear.

4.3. FTIR Spectrum Acquisition

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and perform a background scan. This will subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Scan: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak labeling.

4.4. Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

For a quicker analysis without sample preparation, an ATR-FTIR accessory can be used.[9]

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum as described above.

Data Interpretation and Visualization

The obtained FTIR spectrum should be compared with the expected absorption bands listed in the table above. The presence of characteristic peaks will confirm the identity of the functional groups in the this compound molecule.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_interp Data Interpretation Sample Sample Grinding Grinding Sample->Grinding 1-2 mg Mixing Mixing Grinding->Mixing with KBr Pelletizing Pelletizing Mixing->Pelletizing in die Background_Scan Background_Scan Pelletizing->Background_Scan Sample_Scan Sample_Scan Background_Scan->Sample_Scan Place Pellet Raw_Spectrum Raw_Spectrum Sample_Scan->Raw_Spectrum Peak_Assignment Peak_Assignment Raw_Spectrum->Peak_Assignment Functional_Group_ID Functional_Group_ID Peak_Assignment->Functional_Group_ID

Caption: Workflow for FTIR analysis of this compound.

Functional_Group_Correlation cluster_groups Functional Groups cluster_peaks FTIR Peak Regions (cm⁻¹) Molecule This compound Amino Amino (-NH₂) Molecule->Amino Methoxy Methoxy (-OCH₃) Molecule->Methoxy Aromatic Aromatic System Molecule->Aromatic NH_Stretch N-H Stretch (3450-3250) Amino->NH_Stretch NH_Bend N-H Bend (1650-1580) Amino->NH_Bend CH_Aliphatic Aliphatic C-H Stretch (2980-2815) Methoxy->CH_Aliphatic CO_Stretch C-O Stretch (1300-1020) Methoxy->CO_Stretch CH_Aromatic Aromatic C-H Stretch (3100-3000) Aromatic->CH_Aromatic CC_Stretch C=C Stretch (1620-1500) Aromatic->CC_Stretch

Caption: Correlation of functional groups to FTIR peak regions.

Conclusion

FTIR spectroscopy is a powerful and straightforward method for the structural elucidation of this compound. By following the detailed protocol and using the provided data for interpretation, researchers can confidently identify the key functional groups and confirm the identity of the compound. This technique is invaluable for quality control in synthesis and for further studies in drug development and materials science.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Amino-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel Schiff bases derived from 2-Amino-4-methoxybenzothiazole and various aromatic aldehydes. The protocols detailed below are intended to guide researchers in the synthesis, characterization, and evaluation of the biological activities of these compounds, which have shown significant potential in antimicrobial, antioxidant, and anticancer applications.

General Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound and substituted aldehydes is typically achieved through a condensation reaction. The azomethine group (-C=N-) is formed by the reaction of the primary amine group of the benzothiazole derivative with the carbonyl group of the aldehyde.[1][2]

A general synthetic route involves refluxing equimolar amounts of this compound and a selected aldehyde in a suitable solvent, such as ethanol or methanol.[1][3][4] The reaction may be catalyzed by a few drops of glacial acetic acid or piperidine to enhance the reaction rate.[1][3][5] The progress of the reaction is often monitored by thin-layer chromatography (TLC).[4] Upon completion, the resulting Schiff base precipitate is typically filtered, washed, and recrystallized to obtain a pure product.[3][4]

Synthesis_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Schiff_Base Schiff Base (-C=N-) This compound->Schiff_Base + Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Schiff_Base Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Schiff_Base Catalyst Catalyst (e.g., Glacial Acetic Acid) Catalyst->Schiff_Base Heat Reflux Heat->Schiff_Base

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocols

Protocol for the Synthesis of a Schiff Base from this compound and 4-Chlorobenzaldehyde

This protocol is a representative example for the synthesis of a Schiff base. Researchers can adapt this procedure for different aldehydes.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of absolute ethanol.

  • To this solution, add an equimolar amount (0.01 mol) of 4-chlorobenzaldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[1][5]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 5-7 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid precipitate of the Schiff base will form.[4]

  • Filter the solid product using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[3]

  • Dry the purified product in a vacuum desiccator.

  • Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[1][6]

Protocol for In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)

This method is widely used to screen for the antimicrobial activity of synthesized compounds.[2][5]

Materials:

  • Synthesized Schiff bases

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile swabs

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized Schiff base (e.g., 1 mg/mL) in DMSO.[7]

  • Prepare the microbial inoculum by suspending a few colonies of the test microorganism in sterile saline, adjusting the turbidity to 0.5 McFarland standard.[5]

  • Evenly spread the microbial suspension onto the surface of the agar plates using a sterile swab.

  • Impregnate sterile paper discs (6 mm in diameter) with a defined concentration of the Schiff base solution.

  • Place the impregnated discs on the inoculated agar surface.[7]

  • Place a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[7]

  • Measure the diameter of the zone of inhibition (in mm) around each disc.[7]

Antimicrobial_Workflow A Prepare Microbial Inoculum (0.5 McFarland) B Inoculate Agar Plates A->B E Place Discs on Agar (Test, Positive & Negative Controls) B->E C Prepare Schiff Base Solution (in DMSO) D Impregnate Sterile Discs C->D D->E F Incubate Plates (37°C for bacteria, 28°C for fungi) E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow for the disc diffusion antimicrobial assay.

Protocol for In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of compounds.[3][8]

Materials:

  • Synthesized Schiff bases

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid or BHT)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 10 to 1000 µg/mL).[8]

  • Prepare a methanolic solution of DPPH (e.g., 0.004%).

  • In a 96-well plate, add a specific volume of each concentration of the Schiff base solution to the wells.

  • Add the DPPH solution to each well and mix.

  • Prepare a control well containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] x 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.[3]

Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[9][10]

Materials:

  • Synthesized Schiff bases

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Normal cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Prepare various concentrations of the synthesized Schiff base in the culture medium.

  • After 24 hours, remove the old medium and add the medium containing different concentrations of the Schiff base to the wells. Include a vehicle control (DMSO) and a blank (medium only).[9]

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.[10]

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[9]

Anticancer_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Schiff Base (Various Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for the MTT anticancer assay.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of Synthesized Schiff Bases

Compound IDAldehyde SubstituentZone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coliMIC (µg/mL) vs S. aureus
SB-1 4-ChloroDataDataData
SB-2 4-NitroDataDataData
SB-3 2-HydroxyDataDataData
Standard CiprofloxacinDataDataData

Table 2: Antioxidant and Anticancer Activities of Synthesized Schiff Bases

Compound IDAldehyde SubstituentDPPH Scavenging IC50 (µg/mL)Anticancer Activity IC50 (µM) vs HeLaAnticancer Activity IC50 (µM) vs MCF-7
SB-1 4-ChloroDataDataData
SB-2 4-NitroDataDataData
SB-3 2-HydroxyDataDataData
Standard Ascorbic Acid / CisplatinDataDataData

These tables should be populated with the experimental data obtained from the aforementioned protocols. The inclusion of standard compounds allows for a direct comparison of the potency of the newly synthesized Schiff bases. The structure-activity relationship can be explored by analyzing how different substituents on the aldehyde ring affect the biological activity. For instance, electron-withdrawing or electron-donating groups may enhance or diminish the observed effects.[11]

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 2-Amino-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro antimicrobial susceptibility testing (AST) of 2-Amino-4-methoxybenzothiazole, a compound recognized for its potential antibacterial and antifungal properties.[1] The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO), and are designed to be adapted for the evaluation of this novel chemical entity.[2][3]

The primary objective of these tests is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4][5][6] This document details protocols for broth microdilution, agar dilution, and disk diffusion methods, provides a template for data presentation, and includes diagrams to illustrate the experimental workflows.

Data Presentation

Effective data management is crucial for comparing the antimicrobial efficacy of this compound against various microorganisms. The following table provides a standardized format for presenting MIC data. Researchers should populate a similar table with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainMethodCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 29213)PositiveBroth Microdilution0.5, 1, 2, 4, 8, 16, 32, 64Vancomycin[Insert Data][Insert Data]
Escherichia coli (e.g., ATCC 25922)NegativeBroth Microdilution0.5, 1, 2, 4, 8, 16, 32, 64Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)NegativeBroth Microdilution0.5, 1, 2, 4, 8, 16, 32, 64Gentamicin[Insert Data][Insert Data]
Candida albicans (e.g., ATCC 90028)N/A (Fungus)Broth Microdilution0.5, 1, 2, 4, 8, 16, 32, 64Fluconazole[Insert Data][Insert Data]
Mycobacterium tuberculosis (e.g., H37Rv)N/A (Acid-Fast)Broth Microdilution0.5, 1, 2, 4, 8, 16, 32, 64Rifampicin[Insert Data][Insert Data]

Experimental Protocols

Broth Microdilution Method

This method is considered a reference standard for determining the MIC of a novel compound.[2][6] It involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[5]

Materials:

  • This compound (powder form)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic stock solution

  • Sterile diluent (e.g., Dimethyl sulfoxide - DMSO, as this compound is insoluble in water[1])

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[4] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution to the first well of each row to be tested, resulting in the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard 100 µL from the last well.

  • Inoculation: Add the diluted microbial suspension to each well.

  • Controls:

    • Positive Control: Broth with inoculum and a standard antibiotic.

    • Negative Control (Growth Control): Broth with inoculum but no compound.

    • Sterility Control: Broth only.[4]

    • Solvent Control: Broth with inoculum and the same concentration of DMSO as used for the highest compound concentration to ensure the solvent has no antimicrobial effect.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[4]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4][5] This can be assessed visually or by measuring the optical density using a plate reader.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare Compound Stock Solution E Perform Serial Dilution of Compound A->E B Prepare 0.5 McFarland Inoculum Suspension C Dilute Inoculum to Final Concentration B->C F Inoculate Wells with Microorganism C->F D Add Broth to 96-Well Plate D->E E->F H Incubate Plate (e.g., 37°C, 18-24h) F->H G Add Controls (Positive, Negative, Sterility) G->H I Visually Inspect for Growth or Read OD H->I J Determine MIC I->J

Caption: Workflow for determining MIC using the Broth Microdilution method.

Agar Dilution Method

The agar dilution method involves incorporating different concentrations of this compound into a solid agar medium.[6] This method is particularly useful for testing multiple microbial strains simultaneously.[5]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test microorganisms

  • Inoculum replicating device (optional)

Procedure:

  • Preparation of Agar Plates: Prepare molten MHA and cool it to 45-50°C. Add the required volume of the this compound stock solution to achieve the desired final concentrations in a series of flasks. Pour the agar into sterile petri dishes and allow them to solidify.

  • Preparation of Inoculum: Prepare the inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation: Spot a standardized volume of each microbial suspension onto the surface of the agar plates, starting with the control plate (no compound) and then progressing from the lowest to the highest concentration.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface.[5]

Workflow for Agar Dilution

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation & Inoculation cluster_analysis Analysis A Prepare Compound Stock Solution C Prepare Molten Agar with Serial Dilutions of Compound A->C B Prepare 0.5 McFarland Inoculum Suspensions E Spot Inoculum of Multiple Strains onto Plates B->E D Pour Plates and Allow to Solidify C->D D->E F Incubate Plates (e.g., 37°C, 18-24h) E->F G Observe for Growth on each Plate F->G H Determine MIC G->H

Caption: Workflow for determining MIC using the Agar Dilution method.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test where paper disks impregnated with a specific concentration of this compound are placed on an agar plate inoculated with the test microorganism.[6][7] The antimicrobial agent diffuses into the agar, and if the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[6]

Materials:

  • This compound

  • Sterile blank paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile swabs

  • Calipers or a ruler

Procedure:

  • Preparation of Disks: Impregnate sterile blank paper disks with a known concentration of this compound solution and allow them to dry under sterile conditions.

  • Preparation of Inoculum: Prepare a 0.5 McFarland standard suspension of the test microorganism.

  • Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place the prepared disks on the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound. Interpretation often requires correlation with MIC data to establish breakpoints for susceptible, intermediate, and resistant categories.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Inoculation & Application cluster_analysis Analysis A Prepare Compound- Impregnated Disks D Place Disks on Inoculated Agar Surface A->D B Prepare 0.5 McFarland Inoculum Suspension C Inoculate MHA Plate for Confluent Growth B->C C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Measure Zone of Inhibition Diameter (mm) E->F G Interpret Results F->G

References

Application of 2-Amino-4-methoxybenzothiazole in Developing Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy. 2-Amino-4-methoxybenzothiazole and its derivatives are a promising class of corrosion inhibitors due to the presence of multiple active centers, including the amino group, methoxy group, and the benzothiazole ring system. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a corrosion inhibitor.

Mechanism of Action

The corrosion inhibition properties of this compound are attributed to its molecular structure. The lone pair of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, allows the molecule to adsorb onto the metal surface. This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine group can be protonated, leading to a positively charged species that interacts with the negatively charged metal surface (in the form of anions from the acid adsorbed on the surface).

  • Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the heteroatoms (N, S, O) and the vacant d-orbitals of the metal atoms. This type of interaction results in a more stable and robust protective film.

The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the benzothiazole ring system, enhancing its ability to donate electrons to the metal surface and thereby strengthening the adsorption process.

Experimental Evaluation of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor can be assessed using various electrochemical and surface analysis techniques.

Data Presentation: Performance of Benzothiazole Derivatives

The following tables summarize quantitative data for benzothiazole derivatives, providing a comparative overview of their inhibition efficiencies and electrochemical parameters. Note: Data for the closely related compound 2-amino-6-methoxybenzothiazole is used as a proxy due to the limited availability of specific data for the 4-methoxy isomer.

Table 1: Inhibition Efficiency of Benzothiazole Derivatives from Potentiodynamic Polarization

Inhibitor Concentration (M)Corrosion Current Density (Icorr, µA/cm²)Inhibition Efficiency (IE%)Reference
Blank (0.25 M H₂SO₄ + 0.5 M NaCl)158.5-
5 x 10⁻⁵ (2-amino-6-methoxybenzothiazole)29.881.2
1 x 10⁻⁴ (2-amino-6-methoxybenzothiazole)21.286.6
5 x 10⁻⁴ (2-amino-6-methoxybenzothiazole)14.191.1
1 x 10⁻³ (2-amino-6-methoxybenzothiazole)9.594.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Benzothiazole Derivatives

Inhibitor Concentration (M)Charge Transfer Resistance (Rct, Ω·cm²)Double Layer Capacitance (Cdl, µF/cm²)Inhibition Efficiency (IE%)Reference
Blank (0.25 M H₂SO₄ + 0.5 M NaCl)45.3258.3-
5 x 10⁻⁵ (2-amino-6-methoxybenzothiazole)245.147.981.5
1 x 10⁻⁴ (2-amino-6-methoxybenzothiazole)340.734.586.7
5 x 10⁻⁴ (2-amino-6-methoxybenzothiazole)512.423.891.2
1 x 10⁻³ (2-amino-6-methoxybenzothiazole)758.916.194.0

Table 3: Quantum Chemical Parameters for Substituted Benzothiazoles

MoleculeEHOMO (eV)ELUMO (eV)ΔE (ELUMO - EHOMO) (eV)Dipole Moment (Debye)Reference
Benzothiazole (BTH)-8.980-0.9917.9891.63[1]
2-Amino-benzothiazole (ABTH)-8.761-0.8937.8681.95[1]
2-Mercapto-benzothiazole (MBTH)-8.694-1.5437.1510.92[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar thiazole derivatives.

Materials:

  • p-Anisidine

  • Ammonium thiocyanate

  • Chlorine gas or Bromine

  • Methylene chloride or Acetic acid

  • Sodium hydroxide solution

  • Ethanol

Procedure:

  • Formation of the Thiourea Derivative:

    • Dissolve p-anisidine in a suitable solvent like chlorobenzene.

    • Add concentrated sulfuric acid dropwise to form the p-anisidine sulfate salt.

    • Add sodium thiocyanate and heat the mixture to form 1-(4-methoxyphenyl)thiourea.

  • Cyclization:

    • Suspend the 1-(4-methoxyphenyl)thiourea in a solvent such as methylene chloride or acetic acid.

    • Cool the suspension to between -20°C and +15°C.

    • Bubble chlorine gas through the suspension or add bromine dropwise while maintaining the temperature. The reaction is typically exothermic and should be controlled.

    • Continue the addition until the reaction is complete (monitored by TLC).

  • Isolation and Purification:

    • The product, this compound hydrochloride (or hydrobromide), will precipitate.

    • Filter the precipitate and wash with the solvent.

    • To obtain the free base, treat the salt with a sodium hydroxide solution.

    • Filter the resulting solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Corrosion Inhibition Studies

a) Preparation of Test Specimens and Solutions:

  • Metal Specimen: Use mild steel coupons of a standard size (e.g., 1 cm x 1 cm x 0.1 cm).

  • Surface Preparation: Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit). Degrease the specimens with acetone, rinse with distilled water, and dry them.

  • Corrosive Medium: Prepare a 1 M HCl or 0.5 M H₂SO₄ solution by diluting the concentrated acid with distilled water.

  • Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. Prepare different concentrations of the inhibitor (e.g., 1x10⁻⁵ M to 1x10⁻³ M) by serial dilution.

b) Potentiodynamic Polarization Measurements:

  • Electrochemical Cell Setup: Use a three-electrode cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate Inhibition Efficiency (IE%): IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) is the corrosion current density without the inhibitor, and Icorr(inh) is the corrosion current density with the inhibitor.

c) Electrochemical Impedance Spectroscopy (EIS):

  • Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization. Allow the OCP to stabilize.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).

  • Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate Inhibition Efficiency (IE%): IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) is the charge transfer resistance without the inhibitor, and Rct(inh) is the charge transfer resistance with the inhibitor.

Quantum Chemical Calculations

Quantum chemical calculations are performed to correlate the molecular structure of the inhibitor with its inhibition efficiency.

Methodology:

  • Software: Use quantum chemistry software packages like Gaussian or Spartan.

  • Method: Employ Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

  • Geometry Optimization: Optimize the molecular structure of this compound to find the lowest energy conformation.

  • Parameter Calculation: Calculate the following quantum chemical parameters:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons.

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower ELUMO values indicate a greater ability to accept electrons.

    • ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule.

    • Dipole Moment (µ): Provides information about the polarity of the molecule.

Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Interpretation cluster_theoretical Theoretical Studies prep_inhibitor Synthesize & Purify This compound prep_solution Prepare Corrosive Media & Inhibitor Solutions prep_inhibitor->prep_solution prep_metal Prepare Metal Coupons (Polishing, Cleaning) ocp Stabilize Open Circuit Potential (OCP) prep_metal->ocp prep_solution->ocp pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp_analysis Tafel Extrapolation (Icorr, Ecorr) pdp->pdp_analysis eis_analysis Equivalent Circuit Modeling (Rct, Cdl) eis->eis_analysis calc_ie Calculate Inhibition Efficiency (IE%) pdp_analysis->calc_ie eis_analysis->calc_ie correlation Correlate Experimental & Theoretical Data calc_ie->correlation quantum Quantum Chemical Calculations (DFT) quantum->correlation G cluster_adsorption Adsorption Mechanisms inhibitor This compound (Inhibitor Molecule) physisorption Physisorption (Electrostatic Interaction) inhibitor->physisorption Protonated Amine chemisorption Chemisorption (Coordinate Bonding) inhibitor->chemisorption Lone Pairs (N, S, O) π-electrons metal Metal Surface (e.g., Mild Steel) metal->physisorption metal->chemisorption corrosive_medium Corrosive Medium (e.g., Acidic Solution) corrosive_medium->metal Attacks protective_film Formation of a Protective Film physisorption->protective_film chemisorption->protective_film protective_film->corrosive_medium Blocks corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

References

Application Notes and Protocols: 2-Amino-4-methoxybenzothiazole as a Hole Transport Material in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Amino-4-methoxybenzothiazole as a hole transport material (HTM) in Organic Light-Emitting Diodes (OLEDs). The information is targeted toward researchers in materials science, organic electronics, and drug development who may be interested in the synthesis and application of novel organic semiconductors.

Introduction

Organic Light-Emitting Diodes (OLEDs) are a leading technology in the display and lighting industries, offering advantages such as high contrast, wide viewing angles, and flexibility. The performance of an OLED is critically dependent on the properties of the organic materials used within its multilayer structure. A key component is the hole transport layer (HTL), which facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, while also blocking the passage of electrons.

This compound is a heterocyclic organic compound that has been investigated for its electronic properties. While its primary applications have been explored in medicinal chemistry, its molecular structure suggests potential for use in optoelectronic devices. This document outlines the theoretical electronic properties of this compound and provides a generalized protocol for its incorporation and testing as a hole transport material in OLEDs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol
Appearance White to cream to pale yellow crystals or powder
Melting Point 153-155 °C
Purity >96% (typically available)

Theoretical Electronic Properties

The suitability of a material for use as an HTM is largely determined by its electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These levels dictate the efficiency of charge injection and transport between adjacent layers in an OLED.

A computational study by Arjunan et al. (2013) investigated the electronic structure of this compound using Density Functional Theory (DFT) with the B3LYP method and 6-311++G(d,p) basis set. The calculated HOMO and LUMO energy levels are presented below.[1] It is important to note that these are theoretical values and experimental determination may yield slightly different results.

ParameterCalculated Value (eV)
HOMO Energy -5.65
LUMO Energy -1.33
HOMO-LUMO Gap 4.32

The HOMO level of -5.65 eV is within the typical range for hole transport materials, suggesting that it could facilitate efficient hole injection from a standard anode like Indium Tin Oxide (ITO) with a work function of approximately 4.8-5.2 eV, especially with an appropriate hole injection layer.

Proposed Signaling Pathway in an OLED Device

The following diagram illustrates the theoretical energy level alignment and the proposed pathway of charge transport in a simplified OLED device incorporating this compound as the hole transport layer.

G Anode ITO HIL Hole Injection Layer Anode->HIL HTL This compound HIL->HTL EML Emissive Layer HTL->EML Hole Transport ETL Electron Transport Layer ETL->EML Cathode LiF/Al Cathode->ETL

Figure 1: Energy level diagram of a hypothetical OLED.

Experimental Protocols

The following protocols provide a general framework for the fabrication and characterization of an OLED device using this compound as the hole transport layer.

Materials and Reagents
  • Indium Tin Oxide (ITO) coated glass substrates

  • This compound (as the Hole Transport Material - HTM)

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Emissive Layer (EML) material (e.g., a suitable host-dopant system)

  • Electron Transport Layer (ETL) material (e.g., Alq3)

  • Lithium Fluoride (LiF)

  • High purity Aluminum (Al)

  • Organic solvents for cleaning (e.g., acetone, isopropanol, deionized water)

  • Solvents for solution processing if applicable (e.g., chlorobenzene, toluene)

Substrate Preparation
  • Cut ITO coated glass substrates to the desired size.

  • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance adhesion of the subsequent organic layers.

Device Fabrication Workflow

The following diagram outlines the typical workflow for fabricating a multilayer OLED device via thermal evaporation.

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) cluster_post Post-Fabrication s1 ITO Substrate Cleaning s2 UV-Ozone Treatment s1->s2 d1 HIL Deposition (e.g., Spin Coating PEDOT:PSS) s2->d1 d2 HTL Deposition (Thermal Evaporation of This compound) d1->d2 d3 EML Deposition (Co-evaporation of Host and Dopant) d2->d3 d4 ETL Deposition (Thermal Evaporation) d3->d4 d5 Cathode Deposition (LiF followed by Al) d4->d5 p1 Encapsulation d5->p1 p2 Device Characterization p1->p2

Figure 2: OLED fabrication and testing workflow.
Layer Deposition

Device fabrication is typically carried out in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

  • Hole Injection Layer (HIL): If using a solution-processable HIL like PEDOT:PSS, spin-coat the material onto the cleaned ITO substrate and anneal according to the manufacturer's instructions.

  • Hole Transport Layer (HTL): Place this compound in a crucible in the thermal evaporation chamber. Deposit a thin film (typically 20-50 nm) onto the substrate at a controlled rate (e.g., 0.1-0.2 nm/s).

  • Emissive Layer (EML): Deposit the emissive layer (typically 20-40 nm). If using a host-dopant system, co-evaporate the materials from separate sources, controlling the doping concentration by adjusting the relative deposition rates.

  • Electron Transport Layer (ETL): Deposit the electron transport material (typically 20-40 nm).

  • Cathode: Deposit a thin layer of LiF (approx. 1 nm) followed by a thicker layer of Aluminum (approx. 100 nm).

Device Characterization
  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a suitable sealant and a glass coverslip.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a photometer.

  • Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage or current using a spectrometer.

  • Efficiency Calculations: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.

Expected Performance and Future Outlook

As there is no published experimental data on the performance of this compound as an HTM in OLEDs, the following table presents hypothetical performance metrics based on its theoretical electronic properties and comparison with other benzothiazole-based materials.

Performance MetricHypothetical Value
Turn-on Voltage 3.5 - 5.0 V
Maximum Luminance > 1000 cd/m²
Maximum Current Efficiency 2.0 - 5.0 cd/A
Maximum Power Efficiency 1.0 - 3.0 lm/W
External Quantum Efficiency (EQE) 1.0 - 3.0 %
Electroluminescence Peak Dependent on EML

Further research is required to validate these hypothetical values. The synthesis of derivatives of this compound with modifications to the molecular structure could further tune the electronic properties and potentially enhance device performance. For instance, the addition of bulky side groups could improve film morphology and thermal stability, while the incorporation of stronger electron-donating or withdrawing groups could modulate the HOMO and LUMO levels for better energy level alignment with other layers in the OLED stack.

Conclusion

This compound presents itself as a candidate for investigation as a hole transport material in OLEDs based on its theoretical electronic properties. The provided protocols offer a standardized methodology for researchers to fabricate and test OLED devices incorporating this and other novel materials. Experimental validation is crucial to determine its actual performance and potential for future applications in organic electronics.

References

Troubleshooting & Optimization

How to improve the reaction yield of 2-Amino-4-methoxybenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 2-Amino-4-methoxybenzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step process starting from 3-methoxyaniline (m-anisidine). The first step involves the formation of N-(3-methoxyphenyl)thiourea, which is then cyclized in the second step to yield the final product. This cyclization is a classic example of the Hugerschoff reaction.

Q2: What are the critical parameters affecting the yield in the thiourea formation step?

A2: The key factors influencing the yield of N-(3-methoxyphenyl)thiourea include the purity of the starting 3-methoxyaniline, the choice of thiocyanating agent (e.g., ammonium thiocyanate, sodium thiocyanate), the solvent, reaction temperature, and reaction time. Acetone is a commonly used solvent for this type of reaction.

Q3: What are the common challenges in the cyclization (Hugerschoff reaction) step?

A3: The main challenges in the cyclization of N-(3-methoxyphenyl)thiourea are controlling the stoichiometry of the cyclizing agent (typically bromine or a bromine equivalent), preventing side reactions like aromatic bromination, and ensuring the reaction goes to completion. The choice of solvent and temperature are also critical.

Q4: How can I minimize the formation of brominated byproducts during cyclization?

A4: Over-bromination of the aromatic ring is a common side reaction. To minimize this, it is crucial to use a precise stoichiometric amount of the brominating agent. Using a solid brominating agent, such as benzyltrimethylammonium tribromide (BTMAT), can offer better control over the addition of bromine compared to using liquid bromine.[1][2][3]

Q5: What are the recommended purification methods for this compound?

A5: The crude product is often obtained as a salt (e.g., hydrobromide or hydrochloride) after the cyclization step. Neutralization with a base, such as ammonium hydroxide or sodium hydroxide, will precipitate the free amine. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Treatment with activated carbon (Norit) can help to remove colored impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Thiourea Formation - Impure 3-methoxyaniline.- Incomplete reaction.- Incorrect solvent or temperature.- Purify the starting aniline by distillation.- Increase the reaction time and monitor by TLC.- Use a suitable solvent like acetone and ensure the reaction is heated to reflux.
Low Yield in Cyclization Step - Incomplete cyclization.- Decomposition of the product.- Suboptimal temperature.- Ensure the complete dissolution of the thiourea before adding the cyclizing agent.- Monitor the reaction by TLC to determine the optimal reaction time.- Maintain the recommended reaction temperature; excessive heat can lead to degradation.
Formation of Dark/Tarry Byproducts - Oxidation of the aniline or product.- Overheating during the reaction.- Conduct the reaction under an inert atmosphere (e.g., nitrogen).- Maintain strict temperature control throughout the process.- Use purified reagents and solvents.
Product is Difficult to Isolate/Purify - Incomplete precipitation after neutralization.- Oiling out during recrystallization.- Ensure the pH is sufficiently basic to precipitate the free amine.- During recrystallization, cool the solution slowly and scratch the inside of the flask to induce crystallization. If oiling out persists, try a different solvent system.
Presence of Brominated Byproducts - Excess brominating agent used.- Use a precise 1:1 molar ratio of the brominating agent to the thiourea.- Consider using a solid, stable brominating agent like benzyltrimethylammonium tribromide for easier stoichiometric control.[1][2][3]

Experimental Protocols

Step 1: Synthesis of N-(3-methoxyphenyl)thiourea

This protocol is based on general methods for the synthesis of arylthioureas.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq.) in acetone.

  • Reaction Initiation: To the stirred solution, add ammonium thiocyanate (1.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude N-(3-methoxyphenyl)thiourea. The product can be purified by recrystallization from ethanol if necessary.

Step 2: Cyclization to this compound (Hugerschoff Reaction)

This protocol is adapted from general procedures for the Hugerschoff reaction.[1][2][3]

  • Dissolution: Suspend N-(3-methoxyphenyl)thiourea (1.0 eq.) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Addition of Bromine: Cool the suspension in an ice bath. Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Isolation of Salt: The product will precipitate as the hydrobromide salt. Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • Neutralization and Purification: Suspend the salt in water and neutralize with a base (e.g., concentrated ammonium hydroxide) to a pH of 8-9. Filter the precipitated this compound, wash with water, and dry. The crude product can be recrystallized from an ethanol/water mixture.

Data Presentation

Table 1: Comparison of Cyclization Conditions for Arylthioureas (Analogous Systems)

Starting ArylthioureaCyclizing Agent (eq.)SolventTemperatureTimeYield (%)Reference
N-phenylthioureaBromine (1.0)ChloroformRoom Temp.2 h~85General Hugerschoff
N-(p-tolyl)thioureaSO2Cl2 (1.34)Chlorobenzene50 °C2 h~65Organic Syntheses
N-phenylthioureaBTMAT (1.0)Acetic AcidRoom Temp.5 h81[1]
N-phenylthioureaBromine (1.0)Acetic AcidRoom Temp.3 h83[1]

Note: BTMAT = Benzyltrimethylammonium tribromide. Yields are for analogous systems and may vary for this compound.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization (Hugerschoff Reaction) 3-Methoxyaniline 3-Methoxyaniline N-(3-methoxyphenyl)thiourea N-(3-methoxyphenyl)thiourea 3-Methoxyaniline->N-(3-methoxyphenyl)thiourea Acetone, Reflux Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->N-(3-methoxyphenyl)thiourea This compound This compound N-(3-methoxyphenyl)thiourea->this compound Chloroform or Acetic Acid, 0°C to RT Bromine Bromine Bromine->this compound Troubleshooting_Workflow cluster_thiourea Thiourea Formation Issues cluster_cyclization Cyclization Issues Start Low Reaction Yield Check_Step Identify problematic step: Thiourea formation or Cyclization? Start->Check_Step Thiourea_Purity Check purity of 3-methoxyaniline Check_Step->Thiourea_Purity Thiourea Cyclization_Stoichiometry Verify stoichiometry of brominating agent Check_Step->Cyclization_Stoichiometry Cyclization Thiourea_Conditions Optimize reaction time and temperature Thiourea_Purity->Thiourea_Conditions Improved_Yield Improved Yield Thiourea_Conditions->Improved_Yield Cyclization_Side_Reactions Check for aromatic bromination (TLC/NMR) Cyclization_Stoichiometry->Cyclization_Side_Reactions Cyclization_Temp Ensure proper temperature control Cyclization_Side_Reactions->Cyclization_Temp Cyclization_Temp->Improved_Yield Experimental_Workflow Start Start: Define Reaction Setup Reaction Setup {Reagents Solvent Glassware} Start->Setup Execution Reaction Execution {Temperature Control Stirring Time} Setup->Execution Monitoring Reaction Monitoring|{TLC | GC/MS | NMR} Execution->Monitoring Monitoring->Execution Incomplete Workup Work-up {Quenching Extraction Washing} Monitoring->Workup Complete Purification Purification {Recrystallization Chromatography} Workup->Purification Analysis Product Analysis {Yield Purity Characterization} Purification->Analysis End End: Optimized Protocol Analysis->End

References

Technical Support Center: Purification of Crude 2-Amino-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively purifying crude 2-Amino-4-methoxybenzothiazole. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative data to guide your purification process.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My crude this compound is a dark, oily substance instead of a solid. What should I do?

A1: The presence of a dark oil suggests significant impurities, which can depress the melting point of your compound. This may be due to residual solvent, starting materials, or byproducts from the synthesis.

  • Solution:

    • Trituration: Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. This can help to solidify the product by washing away non-polar impurities and residual solvents.

    • Acid Wash: If trituration fails, dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and perform an acid wash with dilute hydrochloric acid (1M HCl). Your product, being an amine, should move into the aqueous layer as a hydrochloride salt. You can then neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the purified amine, which can be collected by filtration.

Q2: During recrystallization, no crystals are forming as the solution cools. What is the problem?

A2: This issue can arise from several factors, including the use of an inappropriate solvent, insufficient concentration, or the presence of impurities that inhibit crystallization.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure this compound, add a single crystal to the solution to act as a template.

    • Increase Concentration: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.

    • Re-evaluate Solvent System: The chosen solvent may be too good at dissolving your compound even at low temperatures. Consider a different solvent or a solvent mixture. A good recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: The purified product is still colored (yellow or brown) after recrystallization. How can I remove the colored impurities?

A3: Colored impurities are common in the synthesis of benzothiazoles, often arising from oxidation of starting materials or the formation of polymeric byproducts.

  • Solutions:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration during the recrystallization process. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product.

    • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful technique for separating compounds based on their polarity and can be very effective at removing colored impurities.

Q4: During column chromatography, my compound is streaking on the TLC plate and eluting over many fractions from the column. How can I improve the separation?

A4: Streaking of amines on silica gel is a common problem due to the interaction between the basic amine and the acidic silica gel.

  • Solutions:

    • Add a Competing Amine: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to your eluent system. The triethylamine will compete with your product for the acidic sites on the silica gel, leading to sharper bands and better separation.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a reverse-phase silica gel.

Data Presentation

The following tables provide illustrative data for typical purification outcomes of crude this compound. Note that actual results will vary depending on the nature and extent of impurities in your crude material.

Table 1: Recrystallization Solvent Screening

Solvent System (v/v)Solubility at 25°CSolubility at BoilingCrystal Formation on CoolingPurity (Illustrative)
EthanolLowHighGood, fine needles98.5%
MethanolLowHighGood, small plates98.2%
Ethyl AcetateModerateHighFair, may require seeding97.5%
Hexane/Ethyl Acetate (1:1)LowModerateGood, powder96.8%
WaterInsolubleInsolubleN/AN/A

Table 2: Comparison of Purification Methods

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Key AdvantagesKey Disadvantages
Recrystallization (Ethanol)85%98.5%75%Simple, scalableMay not remove all impurities
Column Chromatography85%>99%60%High purity achievableMore complex, solvent intensive
Acid-Base Extraction70%95%80%Good for removing neutral impuritiesMay not remove basic impurities

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and a stir bar. Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, you can place the flask in an ice bath for about 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

  • Load the Column: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20). If streaking is observed on TLC, add 0.1-1% triethylamine to the eluent.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_start Start cluster_assessment Initial Assessment cluster_purification_methods Purification Methods cluster_analysis Analysis & Final Product Crude Crude this compound IsSolid Is the crude a solid? Crude->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes AcidBaseExtraction Acid-Base Extraction IsSolid->AcidBaseExtraction No (Oily) ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography Still impure Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis ColumnChromatography->Analysis AcidBaseExtraction->Recrystallization Solid obtained Analysis->Recrystallization Purity < 98% PureProduct Pure Product Analysis->PureProduct Purity > 98%

Caption: Decision workflow for the purification of crude this compound.

TroubleshootingRecrystallization cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem No Crystals Form Cause1 Too Much Solvent Problem->Cause1 Cause2 Wrong Solvent Problem->Cause2 Cause3 Inhibition by Impurities Problem->Cause3 Solution1a Evaporate some solvent Cause1->Solution1a Solution1b Scratch flask / Add seed crystal Cause1->Solution1b Solution2 Re-screen for a better solvent Cause2->Solution2 Solution3 Pre-purify (e.g., extraction) Cause3->Solution3

Caption: Troubleshooting guide for common recrystallization issues.

Identifying and minimizing side reactions in 2-aminobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis of 2-aminobenzothiazole. Our aim is to help you identify and minimize common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield and Dark Reaction Mixture

Q: My reaction mixture has turned dark brown or black, and the yield of 2-aminobenzothiazole is very low. What is causing this?

A: The dark coloration, often referred to as "aniline black," is a common issue in reactions involving anilines, especially under strong oxidizing conditions.[1] It is typically due to the formation of polymeric byproducts from the oxidation of the aniline precursor or the 2-aminobenzothiazole product itself.[1]

Troubleshooting Steps:

  • Temperature Control: High temperatures can accelerate the formation of these polymeric side products and may also lead to sulfonation of the benzene ring if sulfuric acid is used.[1][2] It is crucial to maintain the recommended temperature for your specific protocol. For instance, during the addition of bromine in the Hugerschoff synthesis, the temperature should be kept low (e.g., below 10°C).[1]

  • Optimize Oxidant Stoichiometry: An excess of the oxidizing agent, such as bromine or sulfuryl chloride, can lead to over-oxidation and polymerization.[1] Ensure you are using the correct stoichiometric amount of the oxidant.

  • Inert Atmosphere: If your starting materials or intermediates are sensitive to air oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored impurities.[1]

  • Purity of Starting Materials: The purity of the starting aniline is critical. Impurities can act as catalysts for polymerization.[1]

Issue 2: Formation of a Major, Less Polar Byproduct

Q: I am observing a significant amount of a less polar byproduct in my TLC analysis. What could this be and how can I avoid it?

A: A common less polar byproduct is 2-azobenzothiazole, which is formed through the oxidative dimerization of two molecules of 2-aminobenzothiazole. This side reaction is particularly favored under strong oxidizing conditions.[1]

Troubleshooting Steps:

  • Choice of Oxidant: Consider using milder oxidizing agents, which may be less likely to promote dimerization.

  • Reaction Time: Prolonged reaction times, especially when an excess of the oxidant is present, can increase the formation of the azo dimer.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) and to proceed with the work-up as soon as the starting material has been consumed.[1]

Issue 3: Formation of Isomeric Byproducts

Q: My product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the reaction?

A: The formation of regioisomers is a common challenge, especially when using substituted anilines. For example, the cyclization of N-acyl, N'-phenylthioureas can sometimes lead to a mixture of isomers.[3]

Troubleshooting Steps:

  • Reaction Conditions: The choice of reagents and reaction conditions can significantly influence the regioselectivity. For instance, in some cases, treatment of N-acyl, N'-phenylthioureas with sodium hydride can proceed via an SNAr mechanism, potentially offering different selectivity compared to bromine-mediated cyclization.[3]

  • Starting Material Selection: When synthesizing substituted 2-aminobenzothiazoles, starting with an appropriately substituted aniline is key. However, be aware that thiocyanation of 4-unsubstituted anilines can predominantly occur at the para position, leading to an undesired intermediate.[3] In such cases, using a phenylthiourea precursor is a better alternative.[3]

Issue 4: Presence of Sulfur-Containing Impurities

Q: My final product is contaminated with other sulfur-containing compounds. What are the likely side reactions?

A: Besides the desired product, other sulfur-containing side products can form. One possibility is the hydrolysis of the intermediate phenylthiourea.[4] Additionally, under certain conditions, unreacted thiocyanate can lead to other byproducts.

Troubleshooting Steps:

  • Control of Reaction Parameters: Careful control of pH, temperature, and reaction time can minimize the hydrolysis of the thiourea intermediate.

  • Purification: The crude product often requires purification to remove these impurities. Recrystallization from a suitable solvent like ethanol is a common method.[5] The use of activated carbon (Norit) during recrystallization can help remove colored impurities.[5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes various methods for the synthesis of 2-aminobenzothiazole, highlighting the reaction conditions and reported yields. This allows for a quick comparison to select a suitable method for your specific needs.

MethodStarting MaterialsKey Reagents/CatalystReaction Time (h)Temperature (°C)Yield (%)Notes
Hugerschoff Reaction Substituted Aniline, Ammonium ThiocyanateBromine in Acetic Acid2-4 (thiourea formation), then cyclization<10 (during bromine addition)Good to HighA classic and widely used method.[3]
Arylthiourea Cyclization ArylthioureaSulfuric Acid, Bromine (catalytic)4-630-100up to 95%High temperatures can cause sulfonation.[2]
Ruthenium-Catalyzed N-ArylthioureasRuCl₃, (Diacetoxyiodo)benzene1280up to 91%Reported to have a cleaner reaction profile.[1][6]
Copper-Catalyzed 2-Iodoaniline, IsothiocyanateCuI, DMF12110up to 95%Generally high purity is reported.[1][6]
Microwave-Assisted Aniline derivatives, KSCNTBATB, Solvent-free0.5130Good to HighA green chemistry approach with short reaction times.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzothiazole via the Hugerschoff Reaction

This protocol is a general representation and may require optimization for specific substrates.

  • Thiourea Formation: Dissolve the substituted aniline (1.0 eq) in glacial acetic acid. Add ammonium thiocyanate (1.1 eq) and stir the mixture at room temperature for 2-4 hours to form the corresponding arylthiourea.[1]

  • Cyclization: Cool the reaction mixture in an ice bath to below 10°C. Dropwise, add a solution of bromine (1.0 eq) in glacial acetic acid, ensuring the temperature remains low.[1]

  • Work-up: After the addition is complete, allow the reaction to stir for a specified time (monitor by TLC). Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.[5]

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent such as ethanol.[5]

Protocol 2: Oxidative Cyclization of Arylthiourea using Sulfuric Acid and a Bromine Catalyst

  • Reaction Setup: Dissolve the arylthiourea (1.0 eq) in concentrated sulfuric acid (at least 85% strength).[2][4]

  • Catalyst Addition: Add a catalytic amount of a bromine compound (e.g., elemental bromine, hydrogen bromide, or a bromide salt).[2]

  • Reaction: Stir the mixture at a controlled temperature (typically between 30°C and 100°C) for several hours until the reaction is complete (monitor by TLC).[2]

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the sulfate salt of the 2-aminobenzothiazole.[2]

  • Neutralization and Purification: Filter the precipitate and neutralize it with a base (e.g., aqueous ammonia) to obtain the free amine. The product can then be purified by recrystallization.[2]

Visualizations

The following diagrams illustrate the key reaction pathways and potential side reactions in the synthesis of 2-aminobenzothiazole.

G cluster_main Main Synthesis Pathway A Aniline B Arylthiourea A->B + NH4SCN C 2-Aminobenzothiazole B->C Oxidative Cyclization (e.g., Br2) G cluster_side Common Side Reactions Aniline Aniline Polymer Polymeric Byproducts ('Aniline Black') Aniline->Polymer Oxidation ParaSub Para-thiocyanated Aniline Aniline->ParaSub Electrophilic Substitution Arylthiourea Arylthiourea Product 2-Aminobenzothiazole Product->Polymer Oxidation AzoDimer 2-Azobenzothiazole Product->AzoDimer Oxidative Dimerization Sulfonated Sulfonated Product Product->Sulfonated + H2SO4 (high temp) G cluster_flow Troubleshooting Workflow Start Low Yield / Impure Product CheckTemp Check Temperature Control Start->CheckTemp CheckStoich Check Oxidant Stoichiometry CheckTemp->CheckStoich Temp OK Optimize Optimize Reaction Conditions CheckTemp->Optimize Adjust CheckPurity Check Starting Material Purity CheckStoich->CheckPurity Stoich OK CheckStoich->Optimize Adjust UseInert Consider Inert Atmosphere CheckPurity->UseInert Purity OK CheckPurity->Optimize Purify UseInert->Optimize All OK UseInert->Optimize Implement

References

Optimization of reaction conditions for synthesizing 2-Amino-4-methoxybenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methoxybenzothiazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is consistently low, or I am not obtaining any of the desired product. What are the likely causes?

  • Answer: Low yields are a common challenge in benzothiazole synthesis and can arise from several factors:

    • Poor Quality of Starting Materials: 2-Aminothiophenols are susceptible to oxidation, leading to the formation of a disulfide dimer which will not participate in the reaction.[1] The purity of the aniline precursor is also critical, as impurities can lead to unwanted side reactions.

    • Inefficient Cyclization: The final cyclization step to form the benzothiazole ring can be inefficient if the reaction conditions are not optimal.[1]

    • Suboptimal Reaction Temperature: The temperature for the cyclization step is crucial. It should be carefully controlled based on the specific reactants and solvent used.

    • Incorrect Stoichiometry: An improper ratio of reactants, particularly the thiocyanate source and the oxidizing agent, can lead to incomplete reaction or the formation of side products.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is impure. What are the common side products, and how can I minimize their formation?

  • Answer: The primary impurity is often the unreacted starting materials or the disulfide dimer of the aminothiophenol.[1] Another potential side reaction is the formation of regioisomers, depending on the substitution pattern of the aniline precursor.

    • Minimizing Impurities:

      • Ensure the purity of your starting materials. Use freshly distilled or purified 2-aminothiophenol.[1]

      • Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction to prevent oxidation of the thiophenol.

      • Carefully control the addition of the oxidizing agent (e.g., bromine) to avoid over-oxidation or side reactions.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my this compound derivative. What are the recommended purification methods?

  • Answer:

    • Recrystallization: This is the most common method for purifying solid benzothiazole derivatives. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[2]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be effective. A common eluent system is a gradient of ethyl acetate in hexane.

    • Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials and soluble impurities. For example, washing with cold water can remove excess ammonium thiocyanate.

Frequently Asked Questions (FAQs)

  • Question: What is the most common synthetic route for this compound derivatives?

  • Answer: A widely used method involves the reaction of a substituted aniline with a thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate) in the presence of an oxidizing agent like bromine in an acidic medium.[1][3] This forms a thiourea intermediate which then undergoes oxidative cyclization.

  • Question: How does the methoxy group at the 4-position influence the reaction?

  • Answer: The electron-donating nature of the methoxy group can activate the aromatic ring, potentially influencing the rate and regioselectivity of the cyclization reaction. It is important to carefully control the reaction conditions to avoid potential side reactions.

  • Question: What analytical techniques are essential for characterizing the final product?

  • Answer:

    • NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the synthesized molecule.[4][5]

    • Mass Spectrometry: Provides information about the molecular weight of the compound.[6][7]

    • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.[8]

    • Melting Point: A sharp melting point is a good indicator of the purity of the final product.[9]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1]

Materials:

  • 3-Methoxyaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric acid

  • Bromine

  • Glacial acetic acid

  • Ethanol

  • Ice-water mixture

Procedure:

  • Dissolve equimolar quantities of 3-methoxyaniline and ammonium thiocyanate in ethanol containing a catalytic amount of concentrated hydrochloric acid.

  • To this solution, slowly add a solution of bromine in glacial acetic acid while maintaining the temperature with an ice-water bath.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice-water bath to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of 2-Aminobenzothiazole Derivatives

ParameterConditionReference
Starting MaterialSubstituted Aniline[1]
Thiocyanate SourceAmmonium Thiocyanate / Potassium Thiocyanate[3]
Oxidizing AgentBromine[3]
SolventEthanol / Glacial Acetic Acid[1]
CatalystHydrochloric Acid / Sulfuric Acid[1][2]
Reaction Temperature0°C to Reflux[1][2]
Reaction Time1 - 3 hours[2]

Table 2: Spectroscopic Data for this compound

TechniqueObserved DataReference
1H NMR (DMSO-d6)δ (ppm): 3.8 (s, 3H, -OCH3), 6.8-7.5 (m, 3H, Ar-H), 7.8 (s, 2H, -NH2)[4]
13C NMR (DMSO-d6)δ (ppm): 55.8 (-OCH3), 107.9, 113.4, 122.9, 133.7, 147.9, 151.2, 167.5[5]
Mass Spectrum (m/z)180 (M+)[6]
Melting Point 153-155 °C[9]

Visualizations

experimental_workflow start Start reactants Dissolve 3-Methoxyaniline and Ammonium Thiocyanate in Ethanol + HCl start->reactants addition Slowly add Bromine in Glacial Acetic Acid (0°C) reactants->addition reflux Reflux for 1-2 hours addition->reflux monitoring Monitor reaction by TLC reflux->monitoring monitoring->reflux Incomplete workup Cool in ice-bath and Precipitate monitoring->workup Reaction Complete filtration Filter and Wash with cold water workup->filtration purification Recrystallize from Ethanol filtration->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? check_starting_materials Check Purity of Starting Materials start->check_starting_materials Yes check_conditions Verify Reaction Conditions start->check_conditions Yes check_workup Review Workup and Purification start->check_workup Yes purity_issue Use fresh/purified 2-aminothiophenol. Ensure aniline is pure. check_starting_materials->purity_issue conditions_issue Optimize temperature. Check stoichiometry. Use inert atmosphere. check_conditions->conditions_issue workup_issue Ensure complete precipitation. Use appropriate recrystallization solvent. check_workup->workup_issue

Caption: Troubleshooting decision tree for low product yield.

References

Techniques for increasing the solubility of 2-Amino-4-methoxybenzothiazole for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Amino-4-methoxybenzothiazole in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is poorly soluble in water, with a reported solubility of less than 1 mg/mL.[1] This low aqueous solubility can present challenges for its use in many biological assays.

Q2: What is the most common solvent used to dissolve this compound for in vitro studies?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving this compound and other poorly soluble benzothiazole derivatives for bioassays.[2][3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[2][3]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To avoid cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5% (v/v).[4] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?

A4: This phenomenon, known as "solvent shock," occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[5] To prevent this, you can try several strategies:

  • Stepwise Dilution: Perform serial dilutions of your DMSO stock in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous buffer.

  • Slow Addition with Mixing: Add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring.[5]

  • Pre-warming the Aqueous Solution: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound can sometimes help maintain solubility.[5]

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, several other techniques can be employed to increase the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins, liposomal formulations, and nanosuspensions.

Troubleshooting Guide: Compound Precipitation in Bioassays

This guide provides a systematic approach to troubleshooting precipitation issues encountered during your experiments.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in solvent polarity.[5]- Add the DMSO stock solution to the aqueous buffer slowly while vortexing.[5]- Perform serial dilutions in 100% DMSO before the final aqueous dilution.- Pre-warm the aqueous solution to the experimental temperature.[5]
Concentration Exceeds Solubility: The final concentration of the compound is above its solubility limit in the assay medium.- Lower the final concentration of the compound in the assay.- Use a solubilization technique such as cyclodextrins or liposomes to increase the apparent solubility.
Precipitation Over Time in Incubator Temperature Shift: Compound is less soluble at 37°C than at room temperature.- Pre-warm all solutions to 37°C before mixing.- Visually inspect for precipitation at the experimental temperature before starting the assay.
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.- Test the compound's solubility in a simpler buffer (e.g., PBS) to identify potential interactions.- Consider using a serum-free or protein-free medium for the initial compound dilution if compatible with the assay.
pH Shift: The pH of the medium changes in the CO2 incubator, affecting the solubility of ionizable compounds.- Ensure the medium is adequately buffered for the CO2 environment (e.g., with HEPES).
Crystals Form in Stock Solution Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to crash out of solution.- Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, reducing its solvating power.[3]- Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed vials with desiccant.

Quantitative Data Summary

Solvent/System Qualitative Solubility Typical Stock Concentration Range Notes
WaterPoor/Insoluble[1]Not applicableSolubility is less than 1 mg/mL.
DMSOSoluble10 - 100 mMMost common solvent for creating stock solutions.[2]
EthanolSoluble1 - 10 mMCan be used as a co-solvent.
PEG 400Moderately SolubleVariesOften used in combination with other solvents.
CyclodextrinsIncreased Apparent Solubility[6]Varies based on complexation efficiencyForms inclusion complexes, enhancing aqueous solubility.
LiposomesEncapsulatedVaries based on formulationCompound is partitioned into the lipid bilayer.
NanosuspensionsDispersedVaries based on formulationThe compound exists as nano-sized solid particles in a liquid medium.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Preparing the Stock Solution:

    • Transfer the weighed compound into a sterile, conical tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 50 mM).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Preparing Intermediate Dilutions (Serial Dilution in DMSO):

    • Label sterile microcentrifuge tubes for each desired concentration.

    • To create a 10-fold serial dilution, add 90 µL of 100% DMSO to each tube except the first one (which contains your stock).

    • Transfer 10 µL from the stock solution to the second tube, vortex well. This is your first 1:10 dilution.

    • Continue this process for the subsequent tubes to create a dilution series in 100% DMSO.

  • Preparing the Final Working Solution:

    • Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • While gently vortexing the pre-warmed medium, add the required volume of the appropriate DMSO intermediate dilution to achieve the final desired concentration. Ensure the final DMSO concentration is below the cytotoxic limit for your cells (typically <0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the assay medium.

Protocol 2: Increasing Solubility with β-Cyclodextrins (Kneading Method)

This method is suitable for forming an inclusion complex to enhance aqueous solubility.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Preparation:

    • Weigh the appropriate amounts of the compound and β-cyclodextrin.

    • Place the β-cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

    • Gradually add the this compound powder to the paste.

  • Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The paste should be consistent and homogeneous.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Grind the dried complex into a fine powder and pass it through a sieve. Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.

  • Solubility Testing: Determine the solubility of the complex in your aqueous assay buffer and compare it to the free compound.

Protocol 3: Liposomal Formulation (Thin-Film Hydration Method)

This protocol is for encapsulating the hydrophobic this compound within the lipid bilayer of liposomes.

  • Lipid and Compound Dissolution:

    • In a round-bottom flask, dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (Tc) of the lipids. This will create a thin, uniform lipid-drug film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • Add the aqueous buffer (e.g., PBS) to the flask. The volume will determine the final concentration.

    • Hydrate the film by rotating the flask at a temperature above the Tc of the lipids for a set time (e.g., 1 hour). This process will cause the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the compound.

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Characterization: Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.

Protocol 4: Nanosuspension Preparation (Precipitation Method)

This method generates nano-sized particles of the compound, which can increase its dissolution rate and saturation solubility.

  • Organic Phase Preparation:

    • Dissolve this compound in a suitable water-miscible organic solvent (e.g., DMSO or acetone). This is the "solvent" phase.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA). This is the "anti-solvent" phase.

  • Precipitation:

    • Inject the organic phase into the aqueous phase under constant stirring (e.g., using a magnetic stirrer). The rapid change in solvent environment will cause the compound to precipitate as nanoparticles.

  • Solvent Removal:

    • Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure.

  • Characterization: Analyze the nanosuspension for particle size distribution, zeta potential (to assess stability), and drug content.

Visualizations

Signaling Pathway: Potential Inhibition of PI3K/AKT/mTOR by 2-Aminobenzothiazole Derivatives

Some 2-aminobenzothiazole derivatives have been investigated as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K inhibits

Caption: Potential mechanism of 2-aminobenzothiazole derivatives inhibiting the PI3K/AKT/mTOR pathway.

Experimental Workflow: Solubility Enhancement and Bioassay

The following workflow outlines the general steps for addressing the solubility of this compound for a cell-based bioassay.

Solubility_Workflow Start Start: Purchased Compound Solubility_Test Initial Solubility Test (Aqueous Buffer) Start->Solubility_Test Is_Soluble Is it soluble at a relevant concentration? Solubility_Test->Is_Soluble Proceed_Assay Proceed to Bioassay Is_Soluble->Proceed_Assay Yes Enhancement Select Solubility Enhancement Technique Is_Soluble->Enhancement No CoSolvent Co-solvents (e.g., DMSO) Enhancement->CoSolvent Cyclodextrin Cyclodextrins Enhancement->Cyclodextrin Liposome Liposomes Enhancement->Liposome Nanosuspension Nanosuspension Enhancement->Nanosuspension Formulation Prepare Formulation CoSolvent->Formulation Cyclodextrin->Formulation Liposome->Formulation Nanosuspension->Formulation Characterization Characterize Formulation (Size, Stability, etc.) Formulation->Characterization Final_Assay Perform Bioassay with Solubilized Compound Characterization->Final_Assay

Caption: Decision workflow for enhancing the solubility of this compound for bioassays.

Logical Relationship: Troubleshooting Precipitation

This diagram illustrates the logical steps to take when troubleshooting compound precipitation.

Troubleshooting_Logic Precipitation Precipitation Observed Check_Stock Check Stock Solution: Is it clear? Precipitation->Check_Stock Stock_Issue Issue with Stock: Re-dissolve (warm/vortex) or prepare fresh stock. Check_Stock->Stock_Issue No Dilution_Issue Precipitation on Dilution? Check_Stock->Dilution_Issue Yes Optimize_Dilution Optimize Dilution Protocol: - Slower addition - Pre-warm medium - Serial dilution in DMSO Dilution_Issue->Optimize_Dilution Yes Incubation_Issue Precipitation during Incubation? Dilution_Issue->Incubation_Issue No Optimize_Dilution->Incubation_Issue Check_Environment Check Assay Conditions: - Media components - pH stability - Temperature Incubation_Issue->Check_Environment Yes Consider_Alternative Consider Alternative Solubilization Method Incubation_Issue->Consider_Alternative No, or issue persists Check_Environment->Consider_Alternative

Caption: Logical workflow for troubleshooting compound precipitation in cell-based assays.

References

Troubleshooting common issues in 2-Amino-4-methoxybenzothiazole condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4-methoxybenzothiazole in condensation reactions, particularly for the synthesis of Schiff bases.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of condensation reaction involving this compound?

A1: The most prevalent condensation reaction is the formation of Schiff bases (imines) through the reaction of the primary amino group of this compound with the carbonyl group of an aldehyde or ketone. A notable example is its reaction with 4-acetamidobenzaldehyde to produce tridentate Schiff bases. This reaction is typically catalyzed by a small amount of acid.

Q2: My Schiff base condensation reaction is resulting in a very low yield. What are the common causes?

A2: Low yields in Schiff base formations with 2-aminobenzothiazole derivatives can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Factors influencing this include reaction time, temperature, and catalyst efficiency.

  • Equilibrium: Schiff base formation is a reversible reaction. The presence of water, a byproduct of the condensation, can hydrolyze the imine product back to the starting materials.[1]

  • Purity of reactants: Impurities in either the this compound or the aldehyde can interfere with the reaction. It's crucial to use reagents of high purity.[1]

  • Side reactions: The starting amine may be susceptible to oxidation or other side reactions under the reaction conditions.

  • Steric hindrance: Bulky groups on either reactant can slow down the reaction rate.

Q3: What side products should I be aware of?

A3: While specific side products for this compound reactions are not extensively documented in readily available literature, general side products in similar reactions can include:

  • Hemiaminals: These are intermediate adducts of the amine and carbonyl compound and may be stable under certain conditions, leading to an incomplete reaction.

  • Polymerization of the aldehyde: Aliphatic aldehydes, in particular, can be prone to polymerization, especially under acidic conditions.[2]

  • Oxidation products: The starting aminobenzothiazole could potentially oxidize, though this is less common for Schiff base formation under typical conditions.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting materials from the product spot. The disappearance of the limiting reactant and the appearance of a new spot for the product indicate the reaction's progress.

Q5: What is the best way to purify the resulting Schiff base?

A5: The most frequently cited method for purifying Schiff bases derived from 2-aminobenzothiazoles is recrystallization from a suitable solvent, such as ethanol or methanol.[3][4] If the product is an oil or if recrystallization fails to remove impurities, column chromatography using silica gel is a viable alternative.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the condensation of this compound with aldehydes.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Purity of Starting Materials Ensure this compound and the aldehyde are of high purity. Recrystallize or purify them if necessary.[1]
Ineffective Water Removal As water is a byproduct and can reverse the reaction, its removal is critical. Options include: a) Using a Dean-Stark apparatus for azeotropic removal of water if the solvent is suitable (e.g., toluene). b) Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4Å) to the reaction mixture.[1]
Insufficient Catalyst If the reaction is slow, add a catalytic amount of a weak acid. A few drops of glacial acetic acid or a small amount of p-toluenesulfonic acid can significantly accelerate the reaction.[1]
Inadequate Reaction Time/Temp Monitor the reaction by TLC. If it stalls, consider increasing the reaction time or temperature. Refluxing in a suitable solvent like ethanol is a common practice.[2] Conventional heating can sometimes require up to 24 hours.[1]
Alternative Heating Method Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Schiff base formation.[4]
Issue 2: Multiple Spots on TLC / Impure Product
Potential Cause Recommended Solution
Unreacted Starting Material If the reaction has not gone to completion, try extending the reaction time, increasing the temperature, or adding more catalyst.
Formation of Side Products Optimize reaction conditions to be as mild as possible to avoid degradation or side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.
Ineffective Purification If recrystallization is insufficient, purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., gradients of ethyl acetate in hexane).[5]

Quantitative Data on Analogous Reactions

2-Aminobenzothiazole DerivativeAldehydeSolventCatalystTime (h)Temp.Yield (%)Reference
2-Amino-6-ethoxybenzothiazole4-FluorobenzaldehydeEthanolH₂SO₄ (cat.)12Reflux60[2]
2-Amino-6-ethoxybenzothiazole4-ChlorobenzaldehydeEthanolH₂SO₄ (cat.)12Reflux52.6[2]
2-Amino-6-fluorobenzothiazoleBenzaldehydeEthanolH₂SO₄ (cat.)12Reflux40[2]
2-Amino-6-fluorobenzothiazole4-MethoxybenzaldehydeEthanolH₂SO₄ (cat.)12Reflux56.8[2]
2-Amino-6-nitrobenzothiazole3,5-DiiodosalicylaldehydeEthanolGlacial Acetic Acid8-10 minMW78[4]
2-Aminobenzothiazole4-Nitrobenzaldehyde-Mo-Al₂O₃ composite4RT99[6]

Experimental Protocols

Protocol: Synthesis of a Schiff Base via Conventional Heating

This protocol is a general method for the synthesis of a Schiff base from this compound and an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-acetamidobenzaldehyde) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a minimum amount of absolute ethanol in a round-bottom flask equipped with a stir bar.

  • In a separate beaker, dissolve the aromatic aldehyde (1.0 eq) in a minimum amount of absolute ethanol.

  • Add the aldehyde solution to the flask containing the aminobenzothiazole solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[1]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC until the starting amine spot has been consumed (typically 4-12 hours).[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.

  • Dry the purified product in a vacuum oven.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low/No Product Yield check_purity Check Purity of Starting Materials? start->check_purity impure Purify Reagents (Recrystallize/Distill) check_purity->impure No pure Reagents are Pure check_purity->pure Yes check_water Is Water Being Removed? impure->check_water pure->check_water no_water_removal Add Dehydrating Agent (e.g., Mol. Sieves) or Use Dean-Stark check_water->no_water_removal No water_removed Water is Removed check_water->water_removed Yes check_catalyst Is a Catalyst Being Used? no_water_removal->check_catalyst water_removed->check_catalyst no_catalyst Add Catalytic Acid (e.g., Acetic Acid) check_catalyst->no_catalyst No catalyst_used Catalyst is Present check_catalyst->catalyst_used Yes check_conditions Review Reaction Time & Temperature no_catalyst->check_conditions catalyst_used->check_conditions increase_conditions Increase Reflux Time or Temperature / Consider Microwave check_conditions->increase_conditions end_success Improved Yield increase_conditions->end_success

Caption: Troubleshooting decision tree for low-yield condensation reactions.

Experimental Workflow for Schiff Base Synthesis

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification dissolve_amine Dissolve 2-Amino-4-methoxy- benzothiazole in Ethanol mix Combine Solutions & Add Catalyst dissolve_amine->mix dissolve_aldehyde Dissolve Aldehyde in Ethanol dissolve_aldehyde->mix reflux Heat to Reflux (4-12h) mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Product recrystallize->dry

Caption: General workflow for the synthesis of a Schiff base.

References

Strategies to reduce byproducts in the oxidative cyclization of arylthioureas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidative cyclization of arylthioureas to synthesize 2-aminobenzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the oxidative cyclization of arylthioureas?

A1: The formation of byproducts is a common challenge in the oxidative cyclization of arylthioureas. The most frequently encountered byproducts include:

  • Thioamido guanidino moieties: These can form, particularly in the case of aryl-alkyl unsymmetrical thioureas, when using bromine as the oxidizing agent. This is sometimes referred to as an "anti-Hugerschoff" product.

  • Sulfonated products: When using strong acids like sulfuric acid, sulfonation of the aromatic ring can occur as a side reaction.

  • Intermolecular coupling products: Dimerization or polymerization of the starting material or intermediates can lead to complex mixtures and reduced yields of the desired monomeric cyclized product.

  • Over-halogenated products: In methods employing halogenating agents like bromine, excessive addition of the reagent can lead to undesired bromination of the aromatic ring.

Q2: My reaction is not proceeding to completion. What are the potential causes?

A2: Incomplete conversion can be due to several factors:

  • Insufficient oxidant: The stoichiometry of the oxidizing agent is critical. Ensure the correct molar equivalents are used.

  • Low reaction temperature: Some cyclization methods require elevated temperatures to overcome the activation energy barrier.

  • Poor catalyst activity: If using a metal catalyst, ensure it is not deactivated and is present in the correct loading.

  • Inappropriate solvent: The solvent can significantly influence the reaction rate and solubility of reactants.

Q3: I am observing a complex mixture of products that is difficult to purify. What can I do?

A3: A complex product mixture often indicates the presence of multiple side reactions. To address this:

  • Optimize reaction conditions: Systematically vary parameters such as temperature, reaction time, and concentration to favor the desired reaction pathway.

  • Change the synthetic strategy: Consider alternative methods that are known to be cleaner, such as metal-catalyzed or iodine-mediated cyclizations, which often proceed under milder conditions.

  • Purification strategy: Employ appropriate purification techniques. Recrystallization is often effective for crystalline products. Column chromatography using a suitable solvent system can separate the desired product from byproducts. A common starting point for 2-aminobenzothiazoles is a hexane:ethyl acetate gradient on silica gel.[1]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the oxidative cyclization of arylthioureas.

Issue 1: Low Yield of the Desired 2-Aminobenzothiazole
Potential Cause Troubleshooting Recommendation
Suboptimal Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. Be aware that excessively high temperatures can promote byproduct formation.
Incorrect Solvent Screen a variety of solvents with different polarities. For instance, in iodine-mediated reactions, chlorobenzene has been shown to be effective.[2]
Insufficient Reaction Time Monitor the reaction at regular intervals using TLC to determine the optimal reaction time for maximum conversion.
Catalyst Deactivation (for metal-catalyzed reactions) Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if required). Consider using a fresh batch of catalyst.
Presence of Water (in some methods) For reactions sensitive to moisture, ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Formation of Specific Byproducts
Byproduct Observed Potential Cause Troubleshooting Recommendation
Thioamido Guanidino Moiety Use of bromine with aryl-alkyl unsymmetrical thioureas.Consider an alternative synthetic route that does not employ bromine, such as an iodine-mediated or metal-catalyzed cyclization.
Sulfonated Aromatic Ring High concentration of sulfuric acid and/or high reaction temperature.Use the minimum effective concentration of sulfuric acid. If possible, explore alternative acid catalysts or solvent systems.
Intermolecular Coupling Products High concentration of reactants.Perform the reaction at a lower concentration to favor intramolecular cyclization over intermolecular reactions.
Aromatic Ring Halogenation Excess of halogenating agent (e.g., bromine).Carefully control the stoichiometry of the halogenating agent. Consider using a milder halogen source, such as benzyltrimethylammonium tribromide, which can minimize aromatic bromination.

Data Presentation: Comparison of Synthesis Methods

The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes quantitative data for different approaches to the synthesis of 2-aminobenzothiazoles.

Synthesis MethodStarting MaterialReagents & SolventReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)High yields for substituted derivatives.[3]Requires strong acid and toxic bromine; potential for sulfonation and halogenation byproducts.[3][4]
Jacobson-like (from aniline) Anilines, Potassium thiocyanateBromine, Acetic Acid2 - 4 hours<10 °C to room temp65-85%Readily available starting materials.[3]Potential for side reactions like para-thiocyanation.[3]
Iodine-Catalyzed Isothiocyanatobenzenes, AminesIodine, Oxygen, ChlorobenzeneNot specified120 °CModerate to excellentMetal-free, environmentally friendly, and cost-effective.[2]May require elevated temperatures.
Microwave-assisted 2-Bromophenyl isothiocyanate, AminesCuI, Ethanol30 min130 °C27-89%Rapid reaction times.[3]Requires specialized microwave equipment.
Ultrasound-assisted 2-Aminothiophenol, AldehydesSulfated tungstate, Solvent-free20 minRoom TempExcellent yieldsEnergy-efficient, mild conditions, fast.[3]May not be suitable for all substrates.

Experimental Protocols

Below are detailed methodologies for key experiments.

Method 1: The Hugerschoff Reaction

This classical method involves the oxidative cyclization of an arylthiourea using a catalytic amount of bromine in sulfuric acid.[3]

Procedure:

  • Prepare a solution of the appropriately substituted phenylthiourea (1.0 mol) in 300 mL of 98% sulfuric acid in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

  • While maintaining the temperature between 65-70 °C, add a catalytic amount of bromine portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at 65-70 °C for 1.5 to 6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by the slow addition of methanol with stirring.

  • Filter the precipitated product using a Buchner funnel.

  • Wash the collected solid with acetone.

  • Dry the product in a vacuum oven to yield the 2-aminobenzothiazole.

Method 2: Iodine-Catalyzed Oxidative Cyclization

This method provides a metal-free and environmentally friendly alternative for the synthesis of 2-aminobenzothiazoles.[2]

Procedure:

  • To a reaction tube, add the isothiocyanatobenzene (0.2 mmol), the amine (0.24 mmol), and iodine (20 mol %).

  • Add chlorobenzene (1.0 mL) as the solvent.

  • Seal the tube and stir the reaction mixture at 120 °C under an oxygen atmosphere (using an oxygen balloon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.

Method 3: Ruthenium-Catalyzed Oxidative Cyclization

Transition metal catalysis offers another efficient route to 2-aminobenzothiazoles.

Procedure:

  • In a reaction vessel, combine the N-arylthiourea (1.0 mmol), RuCl₃·nH₂O (5 mol %), and Ag₂O (2.0 mmol).

  • Add 1,2-dichloroethane (DCE) (5 mL) as the solvent.

  • Stir the mixture at 120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and silver salts.

  • Wash the Celite pad with additional DCE.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 2-aminobenzothiazole.

Visualizations

General Reaction Pathway for Oxidative Cyclization of Arylthioureas

G Arylthiourea Arylthiourea Intermediate Oxidized Intermediate (e.g., Sulfenyl Halide or Disulfide) Arylthiourea->Intermediate Oxidant (e.g., Br₂, I₂, Metal Catalyst) Product 2-Aminobenzothiazole Intermediate->Product Intramolecular Electrophilic Cyclization

Caption: General mechanism of oxidative cyclization of arylthioureas.

Troubleshooting Logic for Byproduct Formation

G Start Byproduct Observed Thioamido Thioamido Guanidino Moiety Start->Thioamido Sulfonated Sulfonated Product Start->Sulfonated Intermolecular Intermolecular Coupling Start->Intermolecular Halogenated Over-halogenated Product Start->Halogenated Action1 Change Oxidant (e.g., to Iodine) Thioamido->Action1 Action2 Reduce Acid Concentration / Temperature Sulfonated->Action2 Action3 Lower Reactant Concentration Intermolecular->Action3 Action4 Control Stoichiometry of Halogen Halogenated->Action4

Caption: Decision tree for addressing common byproduct formation.

Experimental Workflow for Optimizing Reaction Conditions

G Setup Set up Initial Reaction Monitor Monitor by TLC Setup->Monitor Analysis Analyze Results (Yield, Byproducts) Monitor->Analysis Optimize Optimize Conditions (Temp, Time, Conc.) Analysis->Optimize Optimize->Setup Iterate Final Final Optimized Protocol Optimize->Final Achieved

Caption: Iterative workflow for reaction condition optimization.

References

Investigating the chemical stability of 2-Amino-4-methoxybenzothiazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the chemical stability of 2-Amino-4-methoxybenzothiazole in various solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound.

Issue Potential Cause Recommended Action
Discoloration of Solid Compound (Yellowing/Browning) Oxidation or exposure to light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. Assess purity via HPLC before use. Discard if significant degradation is observed.[1]
Poor Solubility in Aqueous Solutions This compound has low water solubility.Prepare stock solutions in organic solvents like DMSO or DMF. For aqueous buffers, consider pH adjustment; protonation of the amino group in acidic conditions may slightly enhance solubility. However, be cautious as extreme pH can promote hydrolysis.[1]
Precipitation of the Compound from a Solvent System The chosen solvent or solvent mixture may not be optimal for the desired concentration.Determine the solubility of this compound in various solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF) to find the most suitable system for your experiment.
Unexpected Peaks in Chromatogram During Analysis Degradation of the compound due to solvent, pH, temperature, or light.Conduct forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. Ensure solvents are of high purity and degassed. Protect solutions from light and control the temperature.
Low Yields or Multiple Byproducts in Reactions Instability of this compound under the reaction conditions (e.g., presence of strong acids, bases, or oxidizing agents).2-aminobenzothiazoles are incompatible with strong oxidizing agents and strong bases.[1] Avoid these reagents if possible. If necessary, perform the reaction at a lower temperature and for a shorter duration. Monitor the reaction closely by TLC or HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly closed container, protected from light, in a dry, cool, and well-ventilated place.[1] For extended storage, keeping it at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere is recommended.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The 2-aminobenzothiazole scaffold can be susceptible to hydrolysis under both acidic and basic conditions. The imine-like functionality within the thiazole ring can be a point of hydrolytic cleavage. It is advisable to conduct pH stability studies to determine the optimal pH range for your specific application.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing the benzothiazole ring system can be photosensitive. Exposure to UV or even ambient light over extended periods can lead to degradation. Therefore, it is crucial to protect solutions and solid samples from light by using amber vials or covering containers with aluminum foil.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the reactivity of the 2-aminobenzothiazole core, potential degradation pathways include:

  • Hydrolysis: Cleavage of the thiazole ring, particularly under harsh acidic or basic conditions.

  • Oxidation: The amino group and the sulfur atom are susceptible to oxidation, which can lead to the formation of colored impurities like 2-azobenzothiazoles or polymeric products.[1]

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring is a possible degradation pathway.[1]

Q5: How can I monitor the stability of this compound in my solvent system?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the stability. This involves developing an HPLC method that can separate the intact this compound from all its potential degradation products.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.[1]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.[1]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor at various time points. Dilute with the mobile phase for analysis.[1]

  • Thermal Degradation: Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, reflux the stock solution at a set temperature. Sample at different time points, cool to room temperature, and analyze.[1]

  • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Determine the percentage of degradation by comparing the peak area of the intact compound in the stressed sample to that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B over time to elute potential degradation products. A typical gradient might be: 0-5 min: 90% A, 10% B 5-20 min: Gradient to 10% A, 90% B 20-25 min: Hold at 10% A, 90% B 25-30 min: Return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV-Vis scan (e.g., 280 nm)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Data Presentation

The following table summarizes the expected qualitative stability of this compound in different solvents under various conditions based on the general reactivity of the 2-aminobenzothiazole scaffold. "Stable" indicates that significant degradation is not expected under typical laboratory conditions for a short duration, while "Potentially Unstable" suggests that degradation is likely, and caution should be exercised.

Solvent Condition Expected Stability Potential Degradants
Methanol, Ethanol Neutral, Room Temp, Protected from LightStableMinimal
Acetonitrile Neutral, Room Temp, Protected from LightStableMinimal
DMSO, DMF Neutral, Room Temp, Protected from LightGenerally Stable (monitor for long-term storage)Potential for slow oxidation
Aqueous Buffer (pH 4-6) Room Temp, Protected from LightModerately StableMinor hydrolysis products
Aqueous Buffer (pH < 3) Elevated TempPotentially UnstableAcid-catalyzed hydrolysis products
Aqueous Buffer (pH > 8) Elevated TempPotentially UnstableBase-catalyzed hydrolysis products, oxidation products
Any Solvent with Oxidizing Agent (e.g., H₂O₂) Room TempUnstableOxidized derivatives, colored impurities
Any Solvent Exposed to UV/Visible Light Room TempPotentially UnstablePhotodegradation products

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative Degradation (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal Degradation (Solid & Solution, 80°C) stock->thermal Expose to Stress photo Photodegradation (UV/Vis Light) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize If applicable hplc Analyze by Stability- Indicating HPLC sampling->hplc neutralize->hplc quantify Quantify Degradation hplc->quantify

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradation Degradation Products parent This compound hydrolysis Hydrolysis Products (Ring Cleavage) parent->hydrolysis Acid/Base oxidation Oxidized Products (e.g., Azobenzothiazoles) parent->oxidation Oxidizing Agents/Light hydroxylation Hydroxylated Derivatives parent->hydroxylation Oxidative Stress

Caption: Potential degradation pathways for this compound.

References

Overcoming low yields in the synthesis of substituted 2-aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of substituted 2-aminobenzothiazoles, with a particular focus on addressing and resolving issues of low reaction yields.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of 2-aminobenzothiazoles, presented in a question-and-answer format to directly address specific experimental issues.

Q1: My reaction to synthesize 2-aminobenzothiazole has a very low yield or is not producing any product. What are the likely causes and how can I fix this?

Low or no yield is a frequent problem that can often be traced back to the quality of starting materials or suboptimal reaction conditions.[1]

  • Potential Cause: Poor Quality of Starting Materials.

    • 2-Aminothiophenol: This starting material is highly susceptible to oxidation, which can form a disulfide dimer that will not participate in the desired reaction.[2] This is often observed as a yellow precipitate.[2]

    • Aldehydes/Other Carbonyls: Impurities, such as carboxylic acids in aldehyde starting materials, can interfere with the synthesis.[1]

  • Solution: Ensure High Purity of Reactants.

    • Use freshly opened or purified 2-aminothiophenol for your reaction.[1] To prevent oxidation, it is highly recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Verify the purity of all other reactants to avoid side reactions.[1]

  • Potential Cause: Incomplete Reaction.

    • The reaction may not have proceeded to completion within the allotted time.

  • Solution: Monitor and Extend Reaction Time.

    • Track the reaction's progress using Thin Layer Chromatography (TLC).[1] If starting material is still present after the planned duration, consider extending the reaction time. For certain base-catalyzed reactions, increasing the time from 12 to 24 hours can significantly boost yields.[1]

  • Potential Cause: Inadequate Reaction Conditions.

    • The choice of solvent, temperature, and catalyst is crucial for a successful synthesis.[1]

  • Solution: Optimize Reaction Parameters.

    • Temperature: If the yield is low at room temperature, a gradual increase in heat may be beneficial.[1] Conversely, if significant byproduct formation is observed at higher temperatures, lowering the temperature could improve the outcome.[1]

    • Catalyst: It may be necessary to screen different catalysts to identify the most effective one for your specific substrates.[1]

  • Potential Cause: Incorrect Stoichiometry.

    • Improper molar ratios of the reactants can lead to incomplete conversion of the limiting reagent.

  • Solution: Verify Measurements.

    • Carefully double-check all calculations and measurements for your reactants. This is particularly important for hygroscopic solid reagents.[1]

Q2: I am observing a significant amount of byproducts in my reaction mixture. How can I identify and minimize them?

Byproduct formation is a common issue that can complicate purification and reduce the yield of the desired 2-aminobenzothiazole.

  • Potential Cause: Side Reactions.

    • Depending on the synthetic route, various side reactions can occur. For instance, in the cyclization of arylthioureas (Hugerschoff reaction), sulfonation or halogenation of the aromatic ring can consume starting material.[3] In syntheses starting from anilines and potassium thiocyanate (Jacobson-like reaction), para-thiocyanation can be a competing reaction.[4]

  • Solution: Control Reaction Conditions.

    • Maintain the reaction temperature within the optimal range to minimize temperature-dependent side reactions like sulfonation.[3]

    • Ensure the purity of starting materials to avoid introducing substances that could promote side reactions.[3]

  • Potential Cause: Unreacted Starting Materials.

    • Incomplete conversion will result in the presence of starting materials in your product mixture.

  • Solution: Drive the Reaction to Completion.

    • Optimize reaction conditions (time, temperature, catalyst concentration) and monitor for the disappearance of starting materials by TLC.[1][3]

Q3: The color of my final 2-aminobenzothiazole product is off-white or yellowish, indicating impurities. How can I improve its purity and color?

Discoloration is a common sign of impurities that may have co-precipitated with your product.

  • Potential Cause: Presence of Impurities.

    • Oxidized byproducts or residual starting materials can impart color to the final product.

  • Solution: Effective Purification.

    • Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and, if necessary, treat with activated carbon (Norit) to remove colored impurities.[3] Filter the hot solution and allow it to cool slowly to obtain purer crystals.[3]

    • Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures.[1] If your product remains in solution upon cooling, you can try to induce precipitation by adding a non-solvent (like water or hexane) or by reducing the solvent volume through evaporation before cooling.[1][2]

Frequently Asked Questions (FAQs)

Q: What are some modern, high-yield alternatives to classical synthesis methods like the Hugerschoff reaction?

A: Several modern approaches offer high yields and milder reaction conditions. These include:

  • Transition Metal-Catalyzed Syntheses: Methods using catalysts based on Ruthenium (Ru), Palladium (Pd), Nickel (Ni), and Copper (Cu) have been developed, often proceeding in a one-pot manner with yields up to 97%.[5]

  • Metal-Free Syntheses: Iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines provide an environmentally friendly alternative, avoiding the need for transition-metal catalysts and harsh oxidants.[6]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to excellent yields.[4]

  • Ultrasound-Assisted Synthesis: This method is energy-efficient, can be performed under mild conditions, and often results in rapid reactions with high yields.[4]

Q: How do electron-donating or electron-withdrawing groups on the aromatic ring affect the reaction yield?

A: The effect of substituents can vary depending on the specific reaction mechanism.

  • In some RuCl₃-catalyzed intramolecular oxidative couplings of N-arylthioureas, electron-rich substrates demonstrate higher reactivity.[5]

  • In certain Cu(II)-catalyzed syntheses from 2-iodoanilines, the electronic properties of the substituents do not significantly affect the product yield.[5]

  • In other protocols, electron-withdrawing groups can lead to higher yields compared to electron-donating groups.[7] It is advisable to consult literature specific to the chosen synthetic route.

Q: What is the role of an inert atmosphere in the synthesis of 2-aminobenzothiazoles?

A: An inert atmosphere, such as nitrogen or argon, is crucial when working with starting materials that are sensitive to oxidation, most notably 2-aminothiophenol.[1] Using an inert atmosphere prevents the degradation of this key reactant, thereby helping to ensure a higher yield of the desired product.[1]

Data Presentation

Table 1: Comparison of Classical Synthesis Methods for 2-Aminobenzothiazoles.[4]

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95%High yields for substituted derivativesRequires strong acid and toxic bromine
Jacobson-like Anilines, Potassium thiocyanateBromine, Acetic Acid2 - 4 hours<10 °C to room temp65-85%Readily available starting materialsPotential for side reactions like para-thiocyanation
From 2-Aminothiophenol 2-Aminothiophenol, Cyanogen bromideNot specifiedNot specifiedNot specifiedHighHigh reactivity often leads to high yieldsCyanogen bromide is highly toxic

Table 2: Comparison of Modern Synthesis Methods for 2-Aminobenzothiazoles.

Synthesis MethodStarting MaterialsCatalyst/ReagentsSolventTemperatureReaction TimeYield (%)Reference
Ru(III)-catalyzed Cyclization N-arylthioureasRuCl₃Not specifiedNot specifiedNot specifiedup to 91%[5]
Pd(OAc)₂-catalyzed Cyclization N-aryl-N',N'-dialkylthioureasPd(OAc)₂Not specifiedNot specifiedNot specifiedup to 91%[5]
Ullmann-type Reaction 2-Iodoanilines, Sodium dithiocarbamatesCu(OAc)₂, Cs₂CO₃DMF120 °CNot specifiedup to 97%[5]
Metal-Free Cascade Reaction Isothiocyanatobenzenes, AminesIodine, OxygenChlorobenzene120 °CNot specifiedModerate to Excellent[6]
Microwave-assisted 2-Bromophenyl isothiocyanate, AminesCuIEthanol130 °C30 min27-89%[4]
Ultrasound-assisted 2-Aminothiophenol, AldehydesSulfated tungstateSolvent-freeRoom Temp.20 minExcellent[4]

Experimental Protocols

1. Synthesis of 2-Amino-6-chlorobenzothiazole via Hugerschoff Reaction[3]

  • Reaction Setup: In a suitable reaction vessel, add 139.5 g (0.75 mol) of p-chlorophenylthiourea to 375 ml of concentrated hydrochloric acid.

  • Reagent Addition: Add a solution of 1.5 g of bromine in 15 ml of concentrated hydrochloric acid to the stirred suspension.

  • Reaction Conditions: Maintain the mixture at 45°-50°C for 1.5 hours, then increase the temperature to 65°-70°C for 6 hours.

  • Work-up: Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.

  • Isolation: Cool the mixture again and filter the precipitated product. Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole. (Expected Yield: 128.4 g, 92%).

2. Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes[2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

Visualizations

experimental_workflow_hugerschoff cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start p-Chlorophenylthiourea + conc. HCl add_br2 Add Br2 in conc. HCl start->add_br2 Stir heat1 Heat at 45-50°C for 1.5h add_br2->heat1 heat2 Heat at 65-70°C for 6h heat1->heat2 cool1 Cool mixture heat2->cool1 add_meoh Add Methanol cool1->add_meoh cool2 Cool again add_meoh->cool2 filter Filter precipitate cool2->filter wash Wash with Acetone filter->wash dry Dry product wash->dry end_product 2-Amino-6-chlorobenzothiazole dry->end_product

Caption: Experimental workflow for the Hugerschoff synthesis of 2-amino-6-chlorobenzothiazole.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low/No Yield cause1 Poor Starting Material Quality issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Inadequate Reaction Conditions issue->cause3 cause4 Incorrect Stoichiometry issue->cause4 sol1 Use Pure Reactants (Inert Atmosphere) cause1->sol1 sol2 Monitor with TLC & Extend Time cause2->sol2 sol3 Optimize Temp, Solvent, Catalyst cause3->sol3 sol4 Verify Calculations & Measurements cause4->sol4

Caption: Troubleshooting logic for addressing low yields in 2-aminobenzothiazole synthesis.

References

Technical Support Center: Advanced Recrystallization of 2-Amino-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to advanced recrystallization techniques for obtaining high-purity 2-Amino-4-methoxybenzothiazole. This resource includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data to inform your purification strategy.

Troubleshooting Guides

This section addresses common challenges encountered during the recrystallization of this compound in a practical question-and-answer format.

Q1: My this compound is "oiling out" and forming liquid droplets instead of crystals upon cooling. What should I do?

A1: "Oiling out" is a common issue, particularly with compounds containing both polar and non-polar functionalities. It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice. Here are several strategies to address this:

  • Reduce Supersaturation: The most common cause of oiling out is a solution that is too concentrated or cooled too quickly. Try reheating the solution and adding a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling often promotes the formation of oils. Insulating the flask can help achieve a slower cooling rate.

  • Solvent System Modification: The choice of solvent is critical. If you are using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble but miscible with the first) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly. For this compound, an ethanol/water mixture can be effective.

  • Seeding: If a small amount of pure, solid this compound is available, adding a "seed crystal" to the slightly cooled, saturated solution can provide a template for crystallization and prevent oiling out.

Q2: I am experiencing a very low yield of purified this compound after recrystallization. What are the likely causes and how can I improve it?

A2: A low recovery can be frustrating but is often rectifiable. Consider the following factors:

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the compound crystallizes too early, for instance during hot filtration, it can lead to product loss. Ensure your filtration apparatus (funnel and filter paper) is pre-heated to prevent this.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve the yield.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not thoroughly chilled can dissolve some of the product. Always use ice-cold solvent for washing.

Q3: No crystals are forming even after the solution has cooled completely. What steps can I take to induce crystallization?

A3: A failure to crystallize is typically due to either insufficient supersaturation or the lack of nucleation sites. Here's how to troubleshoot:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a small crystal of pure this compound to the solution to act as a template.

  • Increase Concentration: If nucleation techniques are unsuccessful, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.

  • Lower Temperature: If not already done, place the flask in an ice bath or even a colder bath (e.g., dry ice/acetone) to further decrease the solubility of your compound.

Q4: The recrystallized this compound is still colored. How can I remove colored impurities?

A4: The presence of color indicates that impurities are co-crystallizing with your product.

  • Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Use it sparingly, as excessive amounts can also adsorb your desired compound.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and remove persistent colored impurities.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility information for the structurally similar compound, 2-Amino-4-methylbenzothiazole, as a proxy. This data can serve as a useful starting point for solvent screening. The general principle is that solubility behavior will be comparable for compounds with similar functional groups and structures.

SolventTemperature (°F)Solubility
Water75< 1 mg/mL[1]
Ethanol--
Methanol--
Acetone--
Ethyl Acetate--
Toluene--
Chloroform--

Note: Dashes indicate that specific quantitative data was not found in the searched literature. Researchers should perform small-scale solubility tests to determine the optimal solvent or solvent system for this compound.

Experimental Protocols

Standard Recrystallization from a Single Solvent (e.g., Ethanol)

This protocol outlines the fundamental steps for purifying this compound using a single solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Advanced Recrystallization Techniques

For achieving higher purity or for compounds that are difficult to crystallize, the following advanced techniques can be employed.

This technique is useful when no single solvent has the ideal solubility characteristics.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Isolation: Allow the solution to cool slowly, and collect the crystals as described in the single-solvent protocol.

This method is suitable for obtaining high-quality crystals for analysis, such as X-ray crystallography.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethyl acetate) at room temperature.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean vial and cover it with parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free location and allow the crystals to form over several hours to days as the solvent evaporates.[2][3]

This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[4]

  • Inner Vial Preparation: Dissolve the this compound in a small amount of a relatively non-volatile "good" solvent (e.g., chloroform) in a small, open vial.

  • Outer Chamber Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar).

  • Addition of Anti-Solvent: Add a more volatile "poor" solvent (e.g., hexane) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.

  • Diffusion and Crystallization: Seal the outer container. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.[2][4]

Visualizations

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (if needed) dissolved->hot_filtration clear_solution Clear Hot Solution hot_filtration->clear_solution slow_cool Slow Cooling to Room Temperature clear_solution->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product High-Purity Product dry->pure_product

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for "Oiling Out"

G start Oiling Out Observed q1 Is the solution highly concentrated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reheat and add more solvent a1_yes->s1 q2 Was cooling rapid? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Allow for slow, insulated cooling a2_yes->s2 q3 Using a single solvent? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Try a mixed-solvent system (e.g., Ethanol/Water) a3_yes->s3 s4 Add a seed crystal a3_no->s4 s3->s4 end Crystals Form s4->end

Caption: A decision-making diagram for troubleshooting the "oiling out" phenomenon during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. While specific quantitative data is scarce, ethanol and mixed-solvent systems like ethanol/water are often effective for recrystallizing benzothiazole derivatives. It is always recommended to perform a small-scale solvent screen to determine the optimal choice for your specific crude material.

Q2: How can I perform a quick solvent screen?

A2: Place a small amount of your crude product into several test tubes. Add a few drops of different solvents to each tube and observe the solubility at room temperature. If the compound does not dissolve, gently heat the tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

Q3: What is the purpose of using a "seed crystal"?

A3: A seed crystal is a small, pure crystal of your compound that, when added to a supersaturated solution, acts as a template for other molecules to crystallize upon. This can help to induce crystallization when it is slow to start and can also prevent the formation of oils.

Q4: How does slow cooling improve the purity of the crystals?

A4: Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, while impurities tend to remain in the solution. Rapid cooling can trap impurities within the crystals, reducing the effectiveness of the purification.

Q5: Can I reuse the mother liquor to get more product?

A5: Yes, it is often possible to obtain a second crop of crystals by concentrating the mother liquor (the remaining solution after the first filtration) by boiling off some of the solvent and re-cooling. However, this second crop is typically less pure than the first.

References

Challenges in the scale-up production of 2-Amino-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2-Amino-4-methoxybenzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, work-up, and purification of this compound in a question-and-answer format.

Synthesis Stage

Question: The thiocyanation of 3-methoxyaniline is sluggish and gives a low yield of the intermediate N-(3-methoxyphenyl)thiourea. What are the potential causes and solutions?

Answer: Incomplete reaction during the thiocyanation stage is a common issue. Several factors can contribute to this problem:

  • Inadequate Acid Concentration: The reaction requires an acidic medium to protonate the aniline and facilitate the reaction with the thiocyanate salt. Ensure the correct amount and concentration of acid (e.g., hydrochloric acid or sulfuric acid) are used.

  • Poor Quality of Thiocyanate Salt: The purity of the ammonium or sodium thiocyanate is crucial. Use a freshly opened container or a properly stored salt to avoid issues with hydration or degradation.

  • Suboptimal Temperature: While the reaction is typically run at or slightly above room temperature, insufficient heating can lead to slow reaction rates. Conversely, excessive heat can cause degradation of the starting material and product. Monitor the reaction temperature closely.

Troubleshooting Workflow for Thiocyanation

start Low Yield of N-(3-methoxyphenyl)thiourea check_acid Verify Acid Stoichiometry and Concentration start->check_acid check_thiocyanate Assess Purity of Thiocyanate Salt start->check_thiocyanate check_temp Monitor and Optimize Reaction Temperature start->check_temp solution_acid Adjust Acid Addition Protocol check_acid->solution_acid solution_thiocyanate Use Anhydrous, High-Purity Thiocyanate check_thiocyanate->solution_thiocyanate solution_temp Maintain Temperature in Optimal Range (e.g., 25-35 °C) check_temp->solution_temp end_node Improved Yield solution_acid->end_node solution_thiocyanate->end_node solution_temp->end_node

Caption: Troubleshooting workflow for low yield in thiourea formation.

Question: During the oxidative cyclization of N-(3-methoxyphenyl)thiourea with bromine, we observe the formation of significant colored impurities and a decrease in the yield of this compound. How can this be mitigated?

Answer: The oxidative cyclization with bromine is an exothermic reaction that can lead to side reactions if not properly controlled, especially during scale-up.

  • Runaway Reaction: The reaction can generate a significant amount of heat. Ensure adequate cooling and a controlled rate of bromine addition to maintain the reaction temperature within the optimal range.

  • Over-bromination: Excess bromine can lead to the formation of brominated byproducts on the aromatic ring. Precise control of the bromine stoichiometry is critical.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Glacial acetic acid is commonly used, but other solvents should be evaluated for scalability.

Work-up and Purification Stage

Question: The crude product is a dark, oily solid that is difficult to handle and purify. What is the best approach for isolation and purification at scale?

Answer: The presence of colored impurities and residual solvents can lead to an oily product.

  • Neutralization and Precipitation: After quenching the reaction, ensure complete neutralization to precipitate the free base of this compound. The pH of the solution should be carefully monitored.

  • Solvent Selection for Recrystallization: A suitable solvent system is crucial for effective purification. A mixed solvent system, such as ethanol/water, can provide good solubility at high temperatures and low solubility at room temperature, leading to efficient crystallization.

  • Decolorization: The use of activated charcoal during recrystallization can help remove colored impurities. Add a small amount of activated charcoal to the hot solution before filtration.

Question: We are experiencing significant product loss during recrystallization. How can we improve the recovery?

Answer: Product loss during recrystallization is often due to the suboptimal choice of solvent or improper crystallization conditions.

  • Solubility Profile: Determine the solubility of the product in various solvents at different temperatures to select a solvent that provides high recovery.

  • Cooling Rate: A slow and controlled cooling rate promotes the formation of larger, purer crystals and minimizes the amount of product remaining in the mother liquor.

  • Anti-solvent Addition: In some cases, the addition of an anti-solvent (a solvent in which the product is poorly soluble) to a solution of the product can induce crystallization and improve the yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent industrial method involves the reaction of 3-methoxyaniline with a thiocyanate salt (e.g., ammonium thiocyanate) in an acidic medium to form N-(3-methoxyphenyl)thiourea, followed by oxidative cyclization using an oxidizing agent like bromine in a suitable solvent such as glacial acetic acid.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

The primary safety concerns include:

  • Exothermic Reactions: The oxidative cyclization step is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Handling of Bromine: Bromine is a hazardous and corrosive substance that requires specialized handling procedures and equipment.

  • Solvent Handling: The use of flammable and volatile organic solvents necessitates appropriate ventilation and fire safety measures.

Q3: How can the progress of the reaction be monitored during scale-up?

While Thin Layer Chromatography (TLC) is suitable for laboratory-scale reactions, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for monitoring the reaction on an industrial scale. HPLC allows for accurate tracking of the consumption of starting materials and the formation of the product and any byproducts.

Q4: My final product has a noticeable color. What could be the cause?

A

Resolving peak tailing and broadening in HPLC analysis of 2-aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2-aminobenzothiazoles, specifically addressing peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak tailing with my 2-aminobenzothiazole standard?

A1: Peak tailing for 2-aminobenzothiazole, a basic compound, is most commonly caused by secondary interactions with the stationary phase.[1][2][3] The primary mechanism is the interaction of the basic amine functional group of your analyte with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[1][2] These interactions are a secondary retention mechanism to the desired reversed-phase interaction, leading to a delay in the elution of a portion of the analyte molecules and resulting in a "tailing" peak.

Q2: How does the pH of my mobile phase affect the peak shape of 2-aminobenzothiazole?

A2: The mobile phase pH is a critical factor in the analysis of ionizable compounds like 2-aminobenzothiazole, which has a pKa of approximately 4.48. When the mobile phase pH is close to the pKa of the analyte, both the ionized and unionized forms of the molecule can exist, which can lead to peak broadening or splitting.[4][5] For basic compounds, operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of the residual silanol groups on the stationary phase, minimizing the secondary interactions that cause peak tailing.[2][3]

Q3: What is peak broadening and how is it different from peak tailing?

A3: Peak broadening is a general increase in the width of a chromatographic peak, while maintaining a relatively symmetrical (Gaussian) shape. It can be caused by several factors including extra-column volume (e.g., long tubing), slow detector response, or a void in the column. Peak tailing, on the other hand, is a specific type of peak asymmetry where the back half of the peak is wider than the front half. While some of the causes of broadening can also contribute to tailing, tailing in the context of 2-aminobenzothiazole analysis is most often due to the chemical interactions with the stationary phase as described in Q1.

Q4: Can my sample concentration or injection solvent cause peak shape issues?

A4: Yes. Injecting too much sample (mass overload) can lead to both peak broadening and tailing. If the sample solvent is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, particularly for early eluting peaks. It is always recommended to dissolve your sample in the mobile phase or a weaker solvent if possible.

Troubleshooting Guides

Issue 1: Asymmetrical peaks (tailing) for 2-aminobenzothiazole.

This is a common issue for basic compounds like 2-aminobenzothiazole due to interactions with the stationary phase.

Troubleshooting Workflow

G start Peak Tailing Observed for 2-Aminobenzothiazole check_ph Is Mobile Phase pH 2-3 units below pKa (4.48)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_modifier Is a Basic Modifier (e.g., TEA) in use? check_ph->check_modifier Yes resolved Peak Shape Improved adjust_ph->resolved add_modifier Add 0.1% Triethylamine (TEA) to the Mobile Phase check_modifier->add_modifier No check_column Is an End-capped or Modern Type B Silica Column in use? check_modifier->check_column Yes add_modifier->resolved change_column Switch to an End-capped or High-Purity Silica Column check_column->change_column No check_column->resolved Yes change_column->resolved G start Symmetrical Peak Broadening Observed check_extracolumn Check for Extra-Column Volume (long tubing, large detector cell) start->check_extracolumn reduce_volume Minimize Tubing Length and ID, Use Appropriate Detector Cell check_extracolumn->reduce_volume Yes check_column_void Inspect Column for Voids (pressure fluctuations, age) check_extracolumn->check_column_void No resolved Peak Shape Improved reduce_volume->resolved replace_column Replace Column check_column_void->replace_column Yes check_flow_rate Is Flow Rate Optimal for the Column? check_column_void->check_flow_rate No replace_column->resolved optimize_flow Adjust Flow Rate to Column Manufacturer's Recommendation check_flow_rate->optimize_flow No check_flow_rate->resolved Yes optimize_flow->resolved G cluster_column Silica-Based C18 Column cluster_analyte 2-Aminobenzothiazole (Basic Analyte) silanol Residual Silanol Groups (Si-OH) peak_tailing Peak Tailing silanol->peak_tailing c18 C18 Stationary Phase analyte_rp Hydrophobic Interaction (Desired) analyte_rp->c18 Normal Elution analyte_si Ionic/Polar Interaction (Secondary) analyte_si->silanol Strong Retention

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of Synthesized 2-Amino-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of synthesized 2-Amino-4-methoxybenzothiazole. It offers a detailed analysis of expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. For comparative purposes, data for the isomeric compound, 2-Amino-6-methoxybenzothiazole, is also presented. This guide is intended to assist researchers in confirming the successful synthesis and purity of this compound.

Spectroscopic Data Comparison

The structural elucidation of a synthesized compound relies on the collective evidence from various spectroscopic techniques. Each method provides unique insights into the molecular structure. Below is a summary of the expected quantitative data for this compound and its isomer, 2-Amino-6-methoxybenzothiazole.

Table 1: ¹H NMR and ¹³C NMR Data

Compound Technique Solvent Chemical Shift (δ) in ppm
This compound ¹H NMRDMSO-d₆Data not available in searched literature. Expected signals: aromatic protons (3H, multiplet), amino protons (2H, broad singlet), and methoxy protons (3H, singlet).
¹³C NMRDMSO-d₆Specific chemical shifts from Faure et al. (1978) were not retrievable from the searched resources. Expected signals: ~8-9 distinct carbon signals including aromatic, methoxy, and thiazole ring carbons.
2-Amino-6-methoxybenzothiazole ¹H NMRDMSO-d₆Aromatic Protons (multiplet, 3H), Amino Protons (broad singlet, 2H), Methoxy Protons (singlet, 3H).[1]
¹³C NMRDMSO-d₆Specific data not available in searched literature. Expected signals similar to the 4-methoxy isomer but with different chemical shifts due to the change in substituent position.[2]

Table 2: Mass Spectrometry Data

Compound Technique Mode Key m/z Ratios and Proposed Fragments
This compound ESI-MSPositive[M+H]⁺: 181. Key fragments may include loss of CH₃ (m/z ~166), loss of CO (m/z ~153), and other fragments related to the benzothiazole core.
2-Amino-6-methoxybenzothiazole GC-MSEIMolecular Ion [M]⁺: 180. Key fragments: m/z 165 ([M-CH₃]⁺), 137, 130, 138.[2]
MS/MSPositivePrecursor Ion: 181.043. Fragment Ions: 165.9, 153.9, 166.9.[2]

Table 3: IR and UV-Vis Spectroscopy Data

Compound Technique Key Absorptions/Maxima
This compound FTIR (ATR)Expected peaks for N-H stretching (amine), C-H stretching (aromatic and methyl), C=N stretching (thiazole ring), C-O stretching (methoxy), and aromatic C=C bending.
UV-VisSpectrum available under acidic conditions, specific λmax not detailed in searched literature.[3]
2-Amino-6-methoxybenzothiazole FTIR (KBr Pellet)Spectrum available, specific peak list not detailed in searched literature.[2]
UV-VisSpectrum available, specific λmax not detailed in searched literature.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected range for aromatic and aliphatic protons (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • The spectral width should cover the expected range for aromatic and heteroaromatic carbons (typically 0-200 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.5 ppm).[4]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with ESI.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid, powdered sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Determine the λmax values, which correspond to electronic transitions within the molecule.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the employed spectroscopic methods for the structural validation of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS FTIR FTIR Spectroscopy (ATR) Synthesized_Product->FTIR UV_Vis UV-Vis Spectroscopy Synthesized_Product->UV_Vis Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation MS->Structural_Confirmation FTIR->Structural_Confirmation UV_Vis->Structural_Confirmation

Caption: Experimental workflow for the structural validation of this compound.

Spectroscopic_Relationships cluster_info Information Provided Molecule This compound Structure Connectivity Proton & Carbon Environment (Connectivity) Molecule->Connectivity ¹H & ¹³C NMR Molecular_Weight Molecular Weight & Fragmentation Pattern Molecule->Molecular_Weight Mass Spectrometry Functional_Groups Functional Groups Molecule->Functional_Groups FTIR Electronic_Transitions Conjugated System (Electronic Transitions) Molecule->Electronic_Transitions UV-Vis Connectivity->Molecule Molecular_Weight->Molecule Functional_Groups->Molecule Electronic_Transitions->Molecule

Caption: Relationship between spectroscopic methods and structural information.

References

Comparative study of the antimicrobial activity of different substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial activity of various substituted benzothiazole derivatives. It offers a synthesis of recent experimental data, detailed methodologies, and insights into their mechanisms of action.

Benzothiazole, a heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] The growing threat of antimicrobial resistance has spurred extensive research into novel therapeutic agents, with substituted benzothiazoles showing considerable promise against a wide spectrum of bacterial and fungal pathogens.[3][4] This guide synthesizes findings from multiple studies to present a comparative analysis of their antimicrobial potency, focusing on the relationship between chemical structure and biological activity.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted benzothiazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various benzothiazole derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antibacterial Activity of Substituted Benzothiazoles (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Azo clubbed benzothiazole analogues 312.5–1250-312.5–1250-[5]
Amino-benzothiazole Schiff base analogues (46a, 46b) --15.6215.62[5]
Benzothiazole clubbed isatin derivatives (41c) 12.512.53.16.2[5]
Schiff base containing benzothiazole derivatives (56, 59a-d) ----[5]
Pyrazole-thiazole hybrids of benzothiazole (63a) -1.9--[5]
Sulfonamide analogues of benzothiazole (66c) 6.2-6.23.1[5]
Benzothiazole analogues of phenyl urea (83a) ----[5]
Dichloropyrazole-based benzothiazole analogues (104) 0.0156–0.25-1–41–4[5]
Benzothiazole-piperazine sulfonamide derivatives (144a, 144b, 144c) 2.34–18.752.34–18.752.34–18.752.34–18.75[5]
2-Benzimidazolyl and 2-benzothiazolyl substituted benzothieno-2-carboxamide (149) ----[5]
Compounds 3 and 4 50-20025-20025-100-[6]
Compounds 17, 18, 19, 20, 21, 22, 24 12.5-50---[7]
Ciprofloxacin (Reference) 12.50.912.5-[5]
Kanamycin (Reference) ----[6]

Table 2: Antifungal Activity of Substituted Benzothiazoles (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Compound 6 125-[8][9]
Compounds 3, 4, 10, 12 Moderate ActivityModerate Activity[6]
Compounds A1, A2, A4, A6, A9 Significant ActivitySignificant Activity[1]
Fluconazole (Reference) --[6]
Amphotericin-B (Reference) --[1]

Experimental Protocols

The synthesis of novel benzothiazole derivatives and the evaluation of their antimicrobial activity involve standardized laboratory procedures.

Synthesis of Benzothiazole Derivatives

A general method for synthesizing substituted benzothiazoles involves the reaction of 2-aminothiophenol with various carboxylic acids or their derivatives. For instance, novel benzothiazole derivatives can be prepared by reacting 2-chlorobenzothiazole with hydroquinone in the presence of a solvent like DMF and a base such as K2CO3, followed by heating. The resulting intermediate can then be reacted with bromo-2,3-epoxypropane to yield a key intermediate, which can undergo ring-opening reactions with various amines to produce a library of derivatives.[10] The synthesized compounds are then purified, often by recrystallization, and their structures are confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry.[7]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized benzothiazole derivatives is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[11] This involves preparing a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12] Standard reference antibiotics are typically included as positive controls.[1]

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms.[6] A key mechanism involves the inhibition of critical enzymes necessary for bacterial survival and replication.[4][5] Molecular docking studies and enzymatic assays have identified several potential targets.[1]

antimicrobial_mechanism cluster_benzothiazole Substituted Benzothiazoles cluster_targets Bacterial Enzyme Targets cluster_effects Cellular Effects B Benzothiazole Derivatives DNA_gyrase DNA Gyrase B->DNA_gyrase Inhibits DHPS Dihydropteroate Synthase B->DHPS Inhibits DHFR Dihydrofolate Reductase B->DHFR Inhibits MurB UDP-N-acetylenolpyruvyl- glucosamine reductase (MurB) B->MurB Inhibits DNA_rep Inhibition of DNA Replication DNA_gyrase->DNA_rep Folate Disruption of Folate Synthesis DHPS->Folate DHFR->Folate Cell_wall Impairment of Cell Wall Synthesis MurB->Cell_wall

Figure 1: Potential antimicrobial mechanisms of action for substituted benzothiazoles.

As depicted in Figure 1, substituted benzothiazoles can inhibit key bacterial enzymes such as DNA gyrase, which is crucial for DNA replication.[5] They can also target enzymes in the folate biosynthesis pathway, like dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[5][6] Furthermore, some derivatives have been shown to inhibit MurB, an enzyme involved in the synthesis of the bacterial cell wall.[5] By targeting these multiple and essential pathways, substituted benzothiazoles demonstrate their potential as broad-spectrum antimicrobial agents.

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzothiazole derivatives is significantly influenced by the nature and position of the substituents on the benzothiazole ring.[13] Structure-activity relationship (SAR) studies have revealed several key trends:

  • Electron-withdrawing groups , such as nitro and halo groups, on the phenyl ring attached to the benzothiazole scaffold have been shown to enhance antimicrobial activity.[13]

  • The presence of a hydroxyl group at the 2nd position of a benzylidene ring has been found to improve antibacterial action.[5]

  • The substitution of a methyl group at the 4th position of a phenyl ring has been observed to increase antibacterial activity.[5]

  • The presence of a methoxy thiophene-3-yl moiety at the 7th position of the benzothiazole has been shown to improve antibacterial activity.[5]

These insights from SAR studies are crucial for the rational design and optimization of new benzothiazole-based antimicrobial agents with improved efficacy and specificity.[4]

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities. Analogs of this compound have demonstrated significant potential as anticancer and antimicrobial agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 2-aminobenzothiazole derivatives, supported by quantitative experimental data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity of 2-Aminobenzothiazole Analogs

Derivatives of 2-aminobenzothiazole have emerged as potent anticancer agents by targeting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and EGFR pathways.

Structure-Activity Relationship Insights

The anticancer efficacy of 2-aminobenzothiazole analogs is significantly influenced by the nature and position of substituents on both the benzothiazole ring and the exocyclic amino group.

  • Substitutions on the Benzothiazole Ring:

    • Electron-withdrawing groups (e.g., -NO2, -Cl) at the 6-position of the benzothiazole ring can enhance cytotoxic activity.

    • The presence of a halogen, ethoxy, or nitro group at the 6-position has been shown to be favorable for anticancer potency.

  • Modifications of the 2-Amino Group:

    • Acylation of the 2-amino group with various substituted moieties is a common strategy to enhance anticancer activity.

    • The introduction of a piperazine-4-nitroaniline moiety has been shown to lead to potent inhibition of PIK3CD/PIK3R1.[1]

    • The combination of a 4-nitroaniline group with the 2-aminobenzothiazole core has demonstrated significant activity against lung and breast cancer cell lines.[1]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected 2-aminobenzothiazole analogs against various cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13Features a 4-nitroaniline substituent on the acetylated 2-amino group.[1]
MCF-7 (Breast Cancer)24.31Potent activity, though not primarily through PI3Kγ inhibition.[1]
OMS14 A549 (Lung Cancer)61.03Contains a piperazine-4-nitroaniline moiety attached to the acetylated 2-amino group.[1]
MCF-7 (Breast Cancer)27.08Demonstrates significant inhibition of PIK3CD/PIK3R1 (65% at 100 µM).[1]
Compound 20 HepG2 (Liver Cancer)9.99A hybrid molecule incorporating a thiazolidinedione (TZD) moiety.[2]
HCT-116 (Colon Cancer)7.44The presence of a substituent on the phenyl ring of the TZD moiety enhances activity.[2]
MCF-7 (Breast Cancer)8.27
Compound 21 HepG2 (Liver Cancer)12.14A hybrid molecule with a chalcone-like (CT) moiety.[2]
HCT-116 (Colon Cancer)11.21The methyl group on the phenyl ring of the CT moiety is optimal for potency.[2]
MCF-7 (Breast Cancer)10.34

Antimicrobial Activity of 2-Aminobenzothiazole Analogs

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. 2-Aminobenzothiazole derivatives have shown promise as potent antimicrobial agents, often targeting bacterial DNA gyrase and topoisomerase IV.

Structure-Activity Relationship Insights

The antimicrobial activity of these analogs is highly dependent on the specific substitutions made to the core structure.

  • Substitutions on the Benzothiazole Ring:

    • The position and nature of substituents on the benzothiazole ring are critical. For instance, moving a chloro group from the 6- to the 5-position can maintain or slightly alter activity against S. aureus.[3]

    • Removal of substituents or replacement with fluorine can lead to a decrease in activity.[3]

  • Modifications of the 2-Amino Group:

    • Disubstitution at the exocyclic amino group can be tolerated and is often necessary for potent activity.[4]

    • An N-propylimidazole moiety has been identified as a critical feature for activity against Staphylococcus aureus.[3][4]

    • The nature of the substituent on the second nitrogen of the amino group influences the spectrum of activity.

Data Presentation: In Vitro Antimicrobial Activity

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of selected 2-aminobenzothiazole analogs.

CompoundBacterial StrainMIC (µg/mL)Key Structural Features & SAR Insights
Compound 1 Staphylococcus aureus~1.6 (2.9 µM)N,N-disubstituted 2-aminobenzothiazole with an N-propylimidazole moiety.[3][4]
Escherichia coli>100 µMInactive against Gram-negative bacteria due to efflux pump substrate activity.[3][4]
Compound 4b MRSAPotentA novel benzothiazole-based compound with dual DNA gyrase/topoisomerase IV inhibitory activity.[5]
Enterococcus faecium (multi-drug resistant)More potent than ciprofloxacin[5]
Compound 7a MRSAPotentA novel benzothiazole-based compound with dual DNA gyrase/topoisomerase IV inhibitory activity.[5]
Enterococcus faecium (multi-drug resistant)More potent than ciprofloxacin[5]
Candida albicans (clinical isolate)Equipotent to nystatin[5]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete growth medium

  • 2-Aminobenzothiazole analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 2-Aminobenzothiazole analogs (dissolved in DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Analog Inhibitor->RTK inhibits Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole analogs.

DNA_Gyrase_Inhibition cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication enables Topo_IV Topoisomerase IV (ParC/ParE) Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to Inhibitor 2-Aminobenzothiazole Analog Inhibitor->DNA_Gyrase inhibits Inhibitor->Topo_IV inhibits

Caption: Dual inhibition of DNA gyrase and topoisomerase IV by 2-aminobenzothiazole analogs.

Synthesis_Workflow Aniline Substituted Aniline Thiourea Substituted Phenylthiourea Aniline->Thiourea + KSCN, HCl Aminobenzothiazole 2-Aminobenzothiazole Core Thiourea->Aminobenzothiazole Oxidative Cyclization (e.g., Br2) Final_Analog Substituted 2-Aminobenzothiazole Analog Aminobenzothiazole->Final_Analog Acylation/ Alkylation/ Condensation

Caption: General synthetic workflow for 2-aminobenzothiazole analogs.

References

A Comparative Guide to the Cytotoxicity of 2-Amino-4-methoxybenzothiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including notable anticancer properties.[1] Among these, 2-aminobenzothiazoles have emerged as a particularly promising class of compounds. This guide provides a comparative analysis of the in vitro cytotoxicity of 2-Amino-4-methoxybenzothiazole and its related derivatives against various cancer cell lines, supported by experimental data from multiple studies.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of 2-aminobenzothiazole and several of its derivatives, including those with methoxy substitutions. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

CompoundCell LineCancer TypeIC50 (µM)Reference
2-Aminobenzothiazole HEp-2Human Laryngeal Carcinoma27 (48h incubation)[2]
HEp-2Human Laryngeal Carcinoma5 (24h incubation)[3]
Compound 13 (a 2-aminobenzothiazole derivative) HCT116Colon Carcinoma6.43 ± 0.72[4]
A549Lung Adenocarcinoma9.62 ± 1.14[4]
A375Malignant Melanoma8.07 ± 1.36[4]
Compound 25 (a 2-aminobenzothiazole derivative) MKN-45Gastric Carcinoma0.06 ± 0.01[4]
H460Large Cell Lung Cancer0.01 ± 0.003[4]
HT-29Colorectal Adenocarcinoma0.18 ± 0.02[4]
Compound 6b (a benzothiazole derivative) MCF-7Breast Adenocarcinoma5.15[5][6]
Compound 4 (a benzothiazole derivative) MCF-7Breast Adenocarcinoma8.64[5][6]
Compound 5c (a benzothiazole derivative) MCF-7Breast Adenocarcinoma7.39[5][6]
Compound 5d (a benzothiazole derivative) MCF-7Breast Adenocarcinoma7.56[5][6]
Methoxy-substituted combretastatin-benzothiazole hybrids VariousVarious0.054 - 6.77[7]
6-methoxy-2-hydrazone-benzothiazole derivatives (45-52) VariousVarious1.3 - 12.8[7]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This protocol is a synthesized representation of standard procedures described in the referenced literature.[8][9][10][11][12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • 96-well plates

  • Test compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium containing the test compounds.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]

    • Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will reduce the MTT to formazan crystals.[10]

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[8][10]

    • Use a reference wavelength of 630 nm to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a key signaling pathway and the experimental workflow.

apoptosis_pathway Compound Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito inhibits Bax->Mito promotes Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound (Various Concentrations) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 add_solvent Add Solubilization Solvent (e.g., DMSO) incubate3->add_solvent read_absorbance Read Absorbance (570/590 nm) add_solvent->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Review of Synthesis Routes for 2-Aminobenzothiazole Compounds: Methodologies and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, integral to the development of a wide array of pharmaceuticals and functional materials.[1] The strategic synthesis of these compounds is therefore a paramount focus for researchers in academic and industrial settings. This guide presents an objective comparison of various synthetic routes to 2-aminobenzothiazole and its derivatives, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal protocol for their specific applications.

Performance Comparison of Synthesis Methods

The choice of a synthetic pathway to 2-aminobenzothiazoles is often a balance between several key factors: yield, reaction conditions, substrate scope, cost-effectiveness, and environmental impact. The following table summarizes quantitative data for prominent synthesis methods, providing a clear comparison of their performance.

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Hugershoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95%High yields for substituted derivatives.[1]Requires strong acid and toxic bromine.[1]
Jacobson-like (from aniline) Anilines, Potassium thiocyanateBromine, Acetic Acid2 - 4 hours<10 °C to room temp.65-85%Readily available starting materials.[1][2]Potential for side reactions like para-thiocyanation.[1][3]
Ruthenium-catalyzed N-arylthioureasRuCl₃Not specifiedNot specifiedup to 91%Efficient intramolecular oxidative coupling.[4]Requires a transition metal catalyst.
Palladium-catalyzed N-aryl-N',N'-dialkylthioureas or 2-chloroanilinesPd(OAc)₂, Pd(PPh₃)₄Not specifiedNot specifiedup to 91%Effective for a range of substrates.[4]Requires a transition metal catalyst.
Copper-catalyzed 2-iodoanilines, dithiocarbamatesCu(OAc)₂, Cs₂CO₃, DMFNot specified120 °Cup to 97%High yields and good functional group tolerance.[4]Requires a transition metal catalyst and high temperature.
Metal-Free (Iodine-catalyzed) Isothiocyanatobenzenes, aminesIodine, Oxygen (oxidant), ChlorobenzeneNot specified120 °CModerate to excellentEnvironmentally friendly, avoids expensive transition metals and hazardous oxidants.[5]High temperature required.
Solid-Phase Synthesis Resin-bound acyl-isothiocyanate, anilinesDMF, Hydrazine monohydrate, Ethanol1 h (MW) + 30 min (MW)150 °C (MW)GoodAmenable to library synthesis and purification is simplified.[3][6]Requires specialized solid-phase synthesis equipment and reagents.
Microwave-Assisted 2-bromophenyl isothiocyanate, aminesCuI, Ethanol30 minutes130 °C27-89%Rapid synthesis.[7]Requires a microwave reactor; yields can be variable.
Ultrasound-Assisted 2-aminothiophenol, aldehydesSulfated tungstate (catalyst)Not specifiedRoom temperatureExcellentEnvironmentally friendly (solvent-free option), fast, and energy-efficient.[8][9]Requires an ultrasonic irradiator.

Experimental Protocols

Detailed methodologies for key synthesis routes are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.

Method 1: The Hugershoff Reaction

This classical method involves the intramolecular cyclization of a phenylthiourea derivative.

Experimental Protocol:

  • A solution of the appropriately substituted phenylthiourea (1.0 mol) is prepared in 300 mL of 98% sulfuric acid.

  • A catalytic amount of bromine is added portion-wise while maintaining the temperature between 65-70 °C.

  • The reaction mixture is stirred for 1.5 to 6 hours.

  • The mixture is then cooled, and the product is precipitated by the addition of methanol.

  • The precipitated product is filtered, washed with acetone, and dried to yield the 2-aminobenzothiazole.[1]

Method 2: Jacobson-like Synthesis from Aniline

This widely used one-pot synthesis utilizes readily available anilines and potassium thiocyanate.

Experimental Protocol:

  • The substituted aniline is dissolved in glacial acetic acid.

  • Potassium thiocyanate is added to the solution.

  • The reaction mixture is cooled in an ice-cold bath.

  • A solution of bromine in glacial acetic acid is added dropwise while maintaining the low temperature.

  • After the addition is complete, the mixture is stirred until the reaction is complete.

  • The product is isolated by neutralization of the reaction mixture.[1]

Method 3: Copper-Catalyzed Synthesis

This modern approach offers high yields through a C-S bond formation reaction.

Experimental Protocol:

  • To a reaction vessel, add 2-iodoaniline, sodium dithiocarbamate, Cu(OAc)₂, and Cs₂CO₃.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up to isolate the 2-aminobenzothiazole product.[4]

Method 4: Microwave-Assisted Synthesis

This method significantly reduces reaction times through the use of microwave irradiation.

Experimental Protocol:

  • In a microwave-safe vessel, combine the substituted o-aminobenzene thiol and chloramine.

  • Irradiate the mixture in a microwave reactor for approximately 5 minutes, with careful power regulation.

  • After the reaction is complete, cool the vessel and collect the precipitate by filtration.[10]

Method 5: Ultrasound-Assisted Synthesis

An environmentally benign approach that utilizes ultrasonic waves to promote the reaction.

Experimental Protocol:

  • In a suitable vessel, mix 2-aminothiophenol and the desired aldehyde.

  • Add a catalytic amount of sulfated tungstate.

  • Irradiate the mixture with ultrasound at room temperature.

  • The reaction can often be performed under solvent-free conditions.

  • Upon completion, the product can be isolated through simple work-up procedures.[8]

Reaction Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described synthesis routes.

Hugershoff_Reaction phenylthiourea Phenylthiourea intermediate Sulfenamide Intermediate phenylthiourea->intermediate + H₂SO₄, Br₂ (cat.) product 2-Aminobenzothiazole intermediate->product Intramolecular Cyclization

Caption: The reaction pathway for the Hugershoff synthesis of 2-aminobenzothiazole.

Jacobson_Like_Synthesis aniline Aniline thiocyanate Aryl Thiocyanate Intermediate aniline->thiocyanate + KSCN, Br₂ thiourea Aryl Thiourea (in situ) thiocyanate->thiourea Isomerization product 2-Aminobenzothiazole thiourea->product Oxidative Cyclization

Caption: The reaction pathway for the Jacobson-like synthesis of 2-aminobenzothiazole.

Catalytic_Synthesis_Workflow start Starting Materials (e.g., Aryl Halide, Thiourea derivative) reaction Reaction with Catalyst (e.g., Pd, Cu, Ru) in Solvent start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure 2-Aminobenzothiazole purification->product

Caption: A general experimental workflow for catalytic synthesis of 2-aminobenzothiazoles.

Green_Chemistry_Approaches cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted mw_start Mix Reactants in MW Vessel mw_irradiate Microwave Irradiation (Controlled Power & Temp) mw_start->mw_irradiate mw_isolate Isolate Product mw_irradiate->mw_isolate us_start Mix Reactants (often solvent-free) us_irradiate Ultrasonic Irradiation (Room Temperature) us_start->us_irradiate us_isolate Isolate Product us_irradiate->us_isolate

Caption: A comparative workflow for microwave and ultrasound-assisted synthesis methods.

References

A Comparative Guide to Precursors in Benzothiazole-Based Fungicide Synthesis: 2-Amino-4-methoxybenzothiazole and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of effective fungicides is a cornerstone of agrochemical research and development. Benzothiazole and its derivatives represent a critical class of compounds that have demonstrated significant antifungal activity. The choice of precursor molecule is a crucial decision in the synthesis pathway, impacting reaction efficiency, yield, purity, and ultimately, the biological efficacy of the final product. This guide provides an objective comparison of 2-Amino-4-methoxybenzothiazole and other key precursors in the synthesis of benzothiazole-based fungicides, supported by experimental data and detailed protocols.

While the focus of this guide is on this compound, the readily available and well-documented synthesis of the fungicide Tricyclazole from its structural analog, 2-Amino-4-methylbenzothiazole, will be used as a primary example for a detailed comparative analysis. This allows for a robust examination of a multi-step synthesis from a basic precursor versus a more direct route from an advanced intermediate.

Comparative Synthesis of Tricyclazole: A Case Study

Tricyclazole is a systemic fungicide widely used to control rice blast disease caused by the fungus Magnaporthe oryzae. Its synthesis provides an excellent platform to compare different precursor strategies.

Table 1: Quantitative Comparison of Tricyclazole Synthesis Routes

PrecursorSynthesis RouteKey IntermediatesReported YieldReported PurityReference
o-Toluidine Multi-step(2-methylphenyl)thiourea, 2-Amino-4-methylbenzothiazole, 2-Hydrazino-4-methylbenzothiazole~86% (for o-methyl-phenyl-thiocarbamide)~95% (for o-methyl-phenyl-thiocarbamide)[1]
2-Amino-4-methylbenzothiazole (AMBT) One-step2-Hydrazino-4-methylbenzothiazole (often not isolated)85% - 93%~98%[2]
2-Hydrazino-4-methylbenzothiazole Final cyclization stepNone91.1% - 92.3%98.02% - 99.44%[3][4]
Analysis of Synthesis Routes

The synthesis of Tricyclazole can be approached from different starting points, each with its own advantages and disadvantages.

  • From o-Toluidine (A Multi-Step Approach): This route begins with a readily available and less complex precursor. The synthesis involves the formation of (2-methylphenyl)thiourea, followed by cyclization to 2-Amino-4-methylbenzothiazole, and subsequent conversion to Tricyclazole.[1] While this approach requires multiple reaction steps, it offers flexibility in modifying the benzothiazole core. However, the overall yield may be lower due to the multiple transformations.

  • From 2-Amino-4-methylbenzothiazole (A Direct Approach): Utilizing a more advanced precursor like 2-Amino-4-methylbenzothiazole (AMBT) allows for a more direct, often one-step, synthesis of Tricyclazole.[2] This can lead to higher overall yields and purity of the final product. The primary application of 2-Amino-4-methylbenzothiazole is as an intermediate in the synthesis of Tricyclazole.

  • From 2-Hydrazino-4-methylbenzothiazole (The Final Step): This precursor represents the immediate forerunner to Tricyclazole. Its cyclization with formic acid completes the synthesis.[3][4] This step is crucial for achieving high purity in the final product.

Alternative Precursors for Benzothiazole-Based Fungicides

Beyond the precursors for Tricyclazole, other benzothiazole derivatives serve as starting materials for a variety of antifungal agents.

2-Mercaptobenzothiazole

2-Mercaptobenzothiazole is another versatile precursor for the synthesis of fungicides. Its derivatives have shown significant antifungal activity. For instance, aryl-2-mercaptobenzothiazoles have been synthesized and evaluated for their efficacy against Botrytis cinerea.[5]

Table 2: Synthesis and Antifungal Activity of 2-(phenylthio)benzothiazole Derivatives

CompoundSynthesis MethodYieldIC50 (µg/mL) vs. Botrytis cinerea
2-(phenylthio)benzothiazolePhotostimulated or Microwave-assisted reaction70-98%0.75
2-(2-chlorophenylthio)benzothiazolePhotostimulated or Microwave-assisted reaction70-98%0.69
2-(3-chlorophenylthio)benzothiazolePhotostimulated or Microwave-assisted reaction70-98%0.65
Triadimefon (Commercial Fungicide)--> IC50 of synthesized compounds

Data synthesized from[5]

The synthesis of these derivatives from 2-mercaptobenzothiazole can be achieved in high yields using methods such as photostimulated reactions or microwave-assisted synthesis, often without the need for a metallic catalyst.[5]

Experimental Protocols

Synthesis of 2-Amino-4-methylbenzothiazole from o-Toluidine
  • Step 1: Synthesis of (2-methylphenyl)thiourea: o-Toluidine is reacted with ammonium thiocyanate in a suitable solvent like toluene. The reaction mixture is heated to facilitate the formation of (2-methylphenyl)thiourea.[1]

  • Step 2: Cyclization to 2-Amino-4-methylbenzothiazole: The synthesized (2-methylphenyl)thiourea is then subjected to a cyclization reaction using chlorine as a ring closure reactant in a solvent such as methylene chloride. This step is performed without a catalyst. The resulting hydrochloride salt is treated with an aqueous sodium hydroxide solution to yield 2-Amino-4-methylbenzothiazole.[6]

One-Step Synthesis of Tricyclazole from 2-Amino-4-methylbenzothiazole (AMBT)
  • Reaction Setup: 2-Amino-4-methylbenzothiazole (AMBT) is reacted with hydrazine or hydrazine hydrate in the presence of concentrated hydrochloric acid and ethylene glycol.[2]

  • Reaction Conditions: The mixture is heated, and the reaction proceeds to form 2-hydrazino-4-methylbenzothiazole as an intermediate, which is then cyclized in the presence of formic acid.[2]

  • Workup and Purification: The excess formic acid is removed, and the Tricyclazole product is isolated, washed, and dried. This one-step process typically results in a high yield (85-93%) and purity (~98%) of Tricyclazole.[2]

Antifungal Activity Assay: Mycelial Growth Inhibition

A common method to evaluate the efficacy of synthesized fungicides is the mycelial growth inhibition assay.

  • Preparation of Fungal Cultures: The target fungus, such as Magnaporthe oryzae for rice blast, is cultured on a suitable medium like potato dextrose agar (PDA).[7]

  • Poisoned Food Technique: The synthesized compound is incorporated into the molten PDA at various concentrations.

  • Inoculation: A mycelial disc from a fresh culture of the fungus is placed at the center of the treated and control (without the compound) PDA plates.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period.

  • Data Collection: The radial growth of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: The effective concentration required to inhibit 50% of the fungal growth (EC50) is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration.

Mode of Action: Inhibition of Melanin Biosynthesis

Tricyclazole's efficacy against rice blast is due to its specific mode of action: the inhibition of melanin biosynthesis in the fungus.[8] Melanin is crucial for the structural integrity and function of the appressorium, a specialized infection structure that the fungus uses to penetrate the host plant tissue.

Melanin_Biosynthesis_Inhibition Inhibition Inhibition PHNR PHNR Inhibition->PHNR Acetyl_CoA Acetyl_CoA Tricyclazole Tricyclazole

Caption: A logical workflow for fungicide development.

Conclusion

The selection of a precursor for fungicide synthesis is a critical decision with significant implications for the efficiency and economic viability of the manufacturing process. The case study of Tricyclazole highlights the trade-offs between a multi-step synthesis from a simple precursor like o-toluidine and a more direct route from an advanced intermediate such as 2-Amino-4-methylbenzothiazole. While the latter often provides higher yields and purity in the final step, the overall cost and availability of the precursor must be considered.

Furthermore, the exploration of alternative precursors like 2-mercaptobenzothiazole opens up avenues for the development of novel fungicides with different chemical scaffolds and potentially different modes of action. A thorough understanding of the synthetic pathways, coupled with robust biological evaluation, is essential for the successful development of new and effective antifungal agents. This guide provides a framework for researchers to compare and select the most appropriate precursors for their specific fungicide synthesis objectives.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Amino-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 2-Amino-4-methoxybenzothiazole, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of final drug products. This guide provides a comprehensive comparison of two widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to assist researchers in selecting the most appropriate method for their needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique well-suited for non-volatile and thermally sensitive compounds like this compound. Separation is achieved based on the analyte's affinity for a stationary phase (the column) and a liquid mobile phase. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and semi-volatile compounds. It separates analytes based on their boiling points and interaction with a stationary phase, followed by detection and identification using a mass spectrometer. Due to the polar nature of the amino group in this compound, a derivatization step is often employed in GC-MS to enhance its volatility and improve chromatographic performance.[1]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are presented below. These protocols are based on established methods for 2-aminobenzothiazole and other aromatic amines and should serve as a starting point for method development and validation.[1][2]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the routine purity assessment of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)[2]

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). An isocratic elution with a ratio of 55:45 (A:B) can be a starting point.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 272 nm[4]

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.[2]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.[2]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method offers high sensitivity and is suitable for trace-level impurity profiling. A derivatization step is included to improve the chromatographic properties of the analyte.

1. Instrumentation and Reagents:

  • GC-MS system with an autosampler

  • Capillary column suitable for aromatic amine analysis (e.g., DB-35 MS, 30 m x 0.25 mm x 0.25 µm)[5]

  • Helium (carrier gas)

  • Pentafluoropropionic anhydride (PFPA) or other suitable derivatizing agent[1]

  • Hexane or Ethyl Acetate (GC grade)

  • Sodium bicarbonate solution

  • This compound reference standard

2. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock and working solutions of the standard and sample in a suitable solvent like methanol.

  • Extraction (if in a matrix): For samples in an aqueous matrix, adjust the pH to >8 with sodium bicarbonate solution and perform a liquid-liquid extraction with a solvent like dichloromethane.[1]

  • Derivatization: Evaporate the solvent from the extract or an aliquot of the standard solution. Add a suitable solvent (e.g., hexane) and the derivatizing agent (e.g., PFPA). Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction. Evaporate the excess reagent and reconstitute the residue in hexane for injection.[1]

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 180°C at 10°C/min, then to 240°C at 15°C/min (hold for 5 min).[6]

  • Carrier Gas Flow: Constant flow of 1.2 mL/min

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[6]

    • Source Temperature: 230 °C

    • Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the analysis of 2-aminobenzothiazoles and related aromatic amines. It is important to note that these values are illustrative and will require validation for the specific analysis of this compound.

Table 1: Quantitative Performance Data for HPLC-UV Analysis of 2-Aminobenzothiazole Derivatives

ParameterTypical Performance
Linearity Range1 - 100 µg/mL[2]
Correlation Coefficient (r²)> 0.999[7]
Limit of Detection (LOD)~0.1 µg/mL[7]
Limit of Quantification (LOQ)~0.5 µg/mL[7]
Accuracy (% Recovery)98 - 102%[7]
Precision (%RSD)< 2%[7]

Table 2: Quantitative Performance Data for GC-MS Analysis of Aromatic Amines

ParameterTypical Performance
Linearity Range0.01 - 1 µg/L[8]
Correlation Coefficient (r²)> 0.998[5]
Limit of Detection (LOD)0.12 - 0.48 µg/L[5]
Limit of Quantification (LOQ)0.40 - 1.60 µg/L[5]
Accuracy (% Recovery)81 - 110%[5]
Precision (%RSD)< 15%[1][9]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a logical comparison of the two analytical techniques.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Sample/Standard Weighing h_prep Dissolution in Mobile Phase h_start->h_prep h_inject HPLC Injection h_prep->h_inject h_sep C18 Column Separation h_inject->h_sep h_detect UV Detection h_sep->h_detect h_data Data Analysis (Peak Area vs. Concentration) h_detect->h_data g_start Sample/Standard Weighing g_diss Dissolution in Solvent g_start->g_diss g_deriv Derivatization (e.g., with PFPA) g_diss->g_deriv g_inject GC-MS Injection g_deriv->g_inject g_sep Capillary Column Separation g_inject->g_sep g_detect Mass Spectrometry Detection g_sep->g_detect g_data Data Analysis (Ion Abundance vs. Concentration) g_detect->g_data

Caption: Experimental workflows for HPLC and GC-MS analysis.

comparison_logic cluster_hplc HPLC cluster_gcms GC-MS main Purity Assessment of this compound hplc_node High-Performance Liquid Chromatography main->hplc_node gcms_node Gas Chromatography-Mass Spectrometry main->gcms_node hplc_adv Advantages: - No derivatization needed - Suitable for non-volatile compounds - Robust for routine QC hplc_node->hplc_adv hplc_dis Disadvantages: - Lower sensitivity than GC-MS - Higher solvent consumption hplc_node->hplc_dis gcms_adv Advantages: - High sensitivity and selectivity - Excellent for trace impurity profiling - Definitive identification with MS gcms_node->gcms_adv gcms_dis Disadvantages: - Derivatization often required - Not suitable for thermally labile impurities - More complex instrumentation gcms_node->gcms_dis

Caption: Comparison of HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for assessing the purity of this compound, each with distinct advantages and disadvantages. HPLC-UV is a robust, straightforward method ideal for routine quality control, offering good precision and accuracy without the need for derivatization. GC-MS, on the other hand, provides superior sensitivity and selectivity, making it the preferred method for in-depth impurity profiling and trace-level analysis, although it typically requires a derivatization step. The choice of method will ultimately depend on the specific analytical requirements, such as the desired level of sensitivity, the nature of potential impurities, and the intended application of the analytical results. For comprehensive characterization, the use of both techniques can be complementary.

References

Evaluating 2-Aminobenzothiazole Derivatives as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved efficacy and selectivity is a continuous endeavor. Among the promising scaffolds, 2-aminobenzothiazole has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in targeting various protein kinases implicated in cancer and other diseases. This guide provides an objective comparison of the performance of 2-aminobenzothiazole derivatives against other alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of 2-Aminobenzothiazole Derivatives

Recent studies have highlighted the efficacy of novel 2-aminobenzothiazole derivatives against several cancer cell lines. Their mechanism of action is frequently linked to the inhibition of key kinases involved in cancer cell proliferation and survival, such as PI3K, VEGFR-2, and cyclin-dependent kinases (CDKs).[1] The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of new 2-aminobenzothiazole derivatives in comparison to established anticancer drugs, offering a quantitative look at their potency.

In Vitro Cytotoxicity Data

Lower IC₅₀ values are indicative of greater potency. The data presented below showcases the performance of various 2-aminobenzothiazole derivatives against different cancer cell lines.

Compound/DrugTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference Drug(s)
New Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99Doxorubicin, Cisplatin
New Derivative Series 2 VEGFR-2 Inhibition3.84-5.61Sorafenib
OMS5 & OMS14 PI3Kδ Inhibition22.13 - 61.0322.13 - 61.03--
Doxorubicin Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0-
Cisplatin DNA Cross-linking Agent~3.1~8.5~2.5-
Sorafenib Multi-kinase Inhibitor~5.8~6.2~4.1-

Note: The IC₅₀ values for the new derivatives are presented as a range based on multiple compounds within the series from the cited literature. The values for standard drugs are approximate and can vary between studies.

Comparative Inhibitory Activity Against PI3K Isoforms

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical target in cancer therapy. The table below compares the inhibitory activity of novel 2-aminobenzothiazole derivatives against the FDA-approved drug Alpelisib (BYL719), focusing on different PI3K isoforms.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
Alpelisib (BYL719) 51200250290
Compound 8i 1.03---
OMS14 ---65% inhibition @ 100 µM

'-' indicates data not available.

Key Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the primary signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by 2-aminobenzothiazole derivatives.

Experimental_Workflow Start Start: Synthesized 2-Aminobenzothiazole Derivatives KinaseAssay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) Start->KinaseAssay CellViability Cell Viability Assay (MTT Assay) Start->CellViability SelectLeads Select Lead Compounds Based on Potency (Low IC50) KinaseAssay->SelectLeads CellViability->SelectLeads WesternBlot Western Blot Analysis (PI3K/Akt/mTOR pathway) SelectLeads->WesternBlot InVivo In Vivo Efficacy Studies (Animal Models) SelectLeads->InVivo Mechanism Elucidate Mechanism of Action WesternBlot->Mechanism Mechanism->InVivo End End: Preclinical Candidate Selection InVivo->End

Caption: A general experimental workflow for evaluating the efficacy of 2-aminobenzothiazole derivatives as kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.[2]

  • Reaction Setup: In a 96-well plate, add the PI3K enzyme, lipid substrate, and the test compound solution.[2]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 25 µL.[2]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

  • ADP Conversion to ATP: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[2]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[2]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key proteins in a signaling pathway.

  • Cell Lysis: After treatment with the 2-aminobenzothiazole derivatives, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[3]

  • Gel Electrophoresis: Load the denatured protein samples into a polyacrylamide gel and run the gel to separate proteins by size.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total-Akt, phospho-Akt, total-mTOR, phospho-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitors on the signaling pathway. A decrease in the ratio of phosphorylated protein to total protein indicates inhibitory activity.[3]

References

A Researcher's Guide to the Cross-Validation of Analytical Techniques for 2-Aminobenzothiazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-aminobenzothiazole, a pivotal scaffold in medicinal chemistry, is crucial for purity assessment, pharmacokinetic studies, and quality control.[1] This guide provides a comprehensive cross-validation of various analytical techniques, offering a comparative analysis of their performance, detailed experimental protocols, and a logical workflow for method selection.

Quantitative Performance Comparison

The choice of an analytical method for 2-aminobenzothiazole quantification is dictated by factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[1] The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

ParameterHPLC-UVLC-MS/MS & SPE-LC-HRMSGC-MSUV-Vis Spectrophotometry
Linearity Range Typically in the µg/mL to mg/mL range.[1]0.5 - 500 µg/L (in solution); 1.25 - 1250 ng/mL (in rat plasma for a derivative).[1]Typically in the ng/mL to µg/mL range.[1]Dependent on the molar absorptivity, generally in the µg/mL range.[1]
Limit of Detection (LOD) Typically in the µg/mL range.[1]0.07 ng/mL (in human urine); 0.1 µg/L (instrumental).[1][2]Generally in the ng/mL range.Generally in the µg/mL range.
Limit of Quantitation (LOQ) Not explicitly stated.0.5 µg/L (instrumental).[3]Not explicitly stated.Not explicitly stated.
Precision (%RSD) < 2% for instrumental precision is often targeted.[1]Intra-day precision < 9%; Inter-day precision < 13% has been reported.[1]< 15% is a common requirement.[1]< 5% is generally achievable.[1]
Specificity/Selectivity Moderate; depends on chromatographic resolution.[1]High; based on mass-to-charge ratio.[1]High; based on mass spectral fragmentation patterns.[1]Low; susceptible to interference from other absorbing compounds.[1]
Typical Applications Routine purity assessment and quantification in relatively clean sample matrices.[1]Quantification in complex biological and environmental matrices at trace levels.[1]Analysis of volatile derivatives or in matrices where GC is preferred.[4]Quantification in pure solutions or simple formulations without interfering substances.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.[2] Below are protocols for the key techniques discussed.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine analysis of 2-aminobenzothiazole in less complex samples.[1]

  • Instrumentation : HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).[1][5]

  • Reagents : Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid.[1][5]

  • Mobile Phase Preparation : A typical mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The mobile phases should be degassed before use.[1][5]

  • Standard Solution Preparation : A stock solution of 2-aminobenzothiazole (e.g., 1 mg/mL) is prepared in a suitable solvent like a 50:50 (v/v) mixture of acetonitrile and water. Serial dilutions are then made to prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation : The sample is dissolved in the mobile phase or a compatible solvent to a concentration that falls within the established calibration range.[1]

  • Analysis and Data Processing : Standard solutions are injected to generate a calibration curve by plotting peak area against concentration. The sample solutions are then injected, and the concentration of 2-aminobenzothiazole is determined by interpolation from the calibration curve.[1]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[1]

  • Instrumentation : LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source and a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[1][6]

  • Reagents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium formate or ammonium acetate.[1]

  • Mobile Phase Preparation : Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in methanol or acetonitrile. The mobile phases should be degassed.[1]

  • Standard and Sample Preparation : Standard solutions are prepared as for the HPLC-UV method, but using LC-MS grade solvents. For biological samples like plasma, a protein precipitation step is typically required.[1] For complex matrices like fish tissue or dust, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Solid-Phase Extraction (SPE) clean-up may be necessary.[2][3]

  • Analysis and Data Processing : A calibration curve is generated using the prepared standards. The quantification of 2-aminobenzothiazole in samples is based on the peak area ratios of the analyte to an internal standard, if used.[1] Detection is often carried out in positive ion mode (ESI+).[2][3]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[4]

  • Instrumentation : GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).[1]

  • Reagents : A suitable organic solvent (e.g., dichloromethane, ethyl acetate), and a derivatizing agent (e.g., silylating agent) if necessary.[1]

  • Sample and Standard Preparation : The sample and standards are dissolved in a volatile organic solvent. Derivatization may be required to improve the volatility and thermal stability of 2-aminobenzothiazole.[1]

  • Analysis and Data Processing : The instrument is operated in scan mode to identify the compound based on its retention time and mass spectrum. For quantification, selected ion monitoring (SIM) mode is used for enhanced sensitivity.[1][4]

Method 4: UV-Visible Spectrophotometry

This technique offers a simple and cost-effective approach for the quantification of 2-aminobenzothiazole in pure solutions or simple formulations.[1]

  • Instrumentation : UV-Vis Spectrophotometer.[1]

  • Reagents : Ethanol or Methanol (UV grade), 2-aminobenzothiazole reference standard.[1]

  • Standard Solution Preparation : A stock solution of 2-aminobenzothiazole (e.g., 100 µg/mL) is prepared in the chosen solvent.[1]

  • Analysis and Data Processing : The wavelength of maximum absorbance (λmax) for 2-aminobenzothiazole is determined. A calibration curve is constructed by plotting the absorbance of standard solutions versus their concentrations at the determined λmax. The concentration of 2-aminobenzothiazole in the sample is then determined from its absorbance using the calibration curve.[1]

Analytical Method Selection Workflow

The selection of an appropriate analytical technique is a critical step in the analysis of 2-aminobenzothiazole. The following diagram illustrates a logical workflow to guide this decision-making process.

start Start: Define Analytical Need matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity sensitivity Determine Required Sensitivity matrix_complexity->sensitivity Simple/Clean lc_ms LC-MS/MS or SPE-LC-HRMS (Trace Levels, Complex Matrix) matrix_complexity->lc_ms Complex (Biological, Environmental) gc_ms GC-MS (Volatile Analytes) matrix_complexity->gc_ms Volatile Derivatives Considered hplc_uv HPLC-UV (Routine Purity, Clean Matrix) sensitivity->hplc_uv Moderate (µg/mL - mg/mL) sensitivity->lc_ms High (ng/mL - µg/L) uv_vis UV-Vis Spectrophotometry (Pure Substance, Simple Matrix) sensitivity->uv_vis Low (µg/mL, No Interferences) end End: Method Selected hplc_uv->end lc_ms->end gc_ms->end uv_vis->end

Caption: Workflow for selecting an analytical technique for 2-aminobenzothiazole analysis.

References

Correlation of In Vitro and In Vivo Efficacy for 2-Amino-4-methoxybenzothiazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methoxybenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents with a broad spectrum of biological activities.[1][2] These compounds have demonstrated potential in various domains, including oncology, metabolic disorders, and infectious diseases.[3][4][5] This guide provides a comparative analysis of the in vitro and in vivo efficacy of select this compound-based compounds, supported by experimental data and detailed methodologies. The objective is to offer a clear perspective on the translation of preclinical in vitro findings to in vivo outcomes.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, comparing the in vitro activity (e.g., IC50, MIC) with the in vivo efficacy of representative this compound derivatives.

Table 1: Anticancer Activity of 2-(4-Aminophenyl)benzothiazole Derivatives

CompoundIn Vitro AssayCell LineIC50 (µM)In Vivo ModelEfficacyReference
Compound 1 CytotoxicityMCF-7 (Breast)0.02Breast Cancer XenograftTumor growth inhibition[6]
Compound 2 CytotoxicityMDA-MB-468 (Breast)0.015Breast Cancer XenograftSuperior potency to Compound 1[6]
PMX-610 CytotoxicityMCF-7, MDA-468Nanomolar rangeBreast Cancer XenograftSuperior in vivo efficacy[7]
CJM 126 CytotoxicityMCF-7wt (Breast)Nanomolar rangeNot specifiedPotent growth inhibition[7]

Table 2: Antidiabetic Activity of 2-Aminobenzothiazole Derivatives

CompoundIn Vitro TargetIn Vitro ActivityIn Vivo ModelEfficacyReference
Compound 8d ALR2 Inhibition< 10 µMStreptozotocin-induced diabetic ratsSustained antihyperglycemic effects, reduced insulin resistance[3]
Compound 3b PPARγ AffinityΔG = -7.8 kcal/molT2D Rat ModelReduced blood glucose levels (<200 mg/dL)[8]
Compound 4y PPARγ AffinityΔG = -8.4 kcal/molT2D Rat ModelReduced blood glucose levels (<200 mg/dL)[8]

Table 3: Antimycobacterial Activity of 2-Aminobenzothiazole Derivatives

CompoundIn Vitro AssayStrainMIC (µM)In Vivo ModelEfficacyReference
Compound 8 M. tuberculosisWild-type27Not specified-[4][5]
Compound 4 M. tuberculosisWild-type125Not specified-[4][5]
Compound 21 M. tuberculosisWild-type10Not specified-[5]
Compound 22 M. tuberculosisWild-type10Not specified-[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature for the evaluation of this compound-based compounds.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. In Vivo Tumor Xenograft Model

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are treated with the test compound or vehicle control via a suitable route (e.g., oral, intraperitoneal) for a specified duration.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

3. In Vivo Diabetic Rat Model

  • Induction of Diabetes: Diabetes is induced in rats (e.g., Sprague-Dawley) by a high-fat diet followed by an injection of streptozotocin.

  • Compound Administration: Diabetic rats are orally administered the test compounds or a standard drug (e.g., pioglitazone) daily for a period of several weeks.[8]

  • Blood Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples.

  • Lipid Profile Analysis: At the end of the study, blood is collected to analyze the lipid profile (triglycerides, cholesterol).

  • Efficacy Assessment: The antidiabetic efficacy is evaluated by the reduction in blood glucose levels and improvement in the lipid profile compared to the diabetic control group.[8]

4. In Vitro Antimycobacterial Assay (Microplate Alamar Blue Assay)

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in an appropriate broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of the mycobacteria is added to each well.

  • Incubation: The plates are incubated for 5-7 days.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are re-incubated.

  • MIC Determination: The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.

Visualizations

Experimental Workflow for Drug Discovery

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation in_vitro_assay Primary Assay (e.g., Cytotoxicity, Enzyme Inhibition) sar_studies Structure-Activity Relationship (SAR) in_vitro_assay->sar_studies Identify Hits adme_testing In Vitro ADME (Microsomal Stability, Permeability) sar_studies->adme_testing Optimize Leads animal_model Disease Model (e.g., Xenograft, Diabetic Rat) adme_testing->animal_model Select Candidate efficacy_studies Efficacy & PK/PD Studies animal_model->efficacy_studies toxicology Toxicology Assessment efficacy_studies->toxicology Determine Therapeutic Window signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm compound 2-Aminobenzothiazole Derivative ppar PPAR-γ compound->ppar Agonist alr2 Aldose Reductase 2 (ALR2) compound->alr2 Inhibitor gene_expression Regulation of Gene Expression ppar->gene_expression polyol_pathway Polyol Pathway alr2->polyol_pathway diabetic_complications Reduced Diabetic Complications alr2->diabetic_complications Prevents insulin_sensitivity Increased Insulin Sensitivity gene_expression->insulin_sensitivity glucose_uptake Improved Glucose Uptake gene_expression->glucose_uptake polyol_pathway->diabetic_complications Contributes to

References

A Comparative Analysis of the Antioxidant Activity of 2-Aminobenzothiazole Derivatives Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. This has driven significant research into the discovery of novel antioxidant compounds. Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. This guide provides a comparative benchmark of the antioxidant activity of various 2-aminobenzothiazole derivatives against established standard antioxidants, supported by experimental data and detailed protocols. While direct, comprehensive benchmarking data for 2-Amino-4-methoxybenzothiazole is limited in publicly available literature, this comparison of structurally related derivatives offers valuable insights for researchers, scientists, and drug development professionals.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant potential of a compound is typically quantified by its ability to scavenge stable free radicals in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for several benzothiazole derivatives from various studies, compared with standard antioxidants like Ascorbic Acid, Trolox, and Butylated hydroxytoluene (BHT).

Compound/StandardAssayIC50 Value (µM)Reference
Benzothiazole Derivatives
2-(hydroxyphenyl)benzothiazole (Compound 6ac)ABTS45.9 ± 6.21[1]
2-(hydroxyphenyl)benzothiazole (Compound 7ad)ABTS55.0 ± 7.10[1]
Thiol-benzothiazole (Compound T2)ABTS~23 (0.023 mM)[2]
Thiol-benzothiazole (Compound T2)DPPH~53 (0.053 mM)[2]
Standard Antioxidants
Ascorbic AcidDPPH~66 ppm[3]
TroloxDPPH3.77 µg/mL[4]
TroloxABTS2.93 µg/mL[4]
QuercetinDPPH4.60 ± 0.30[5]
RutinDPPH5.02 ± 0.35[5]
BHTDPPH202.35 µg/mL[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. "ppm" and "µg/mL" are approximately equivalent.

Experimental Protocols

To ensure reproducibility and standardized evaluation, detailed experimental protocols for common antioxidant assays are crucial.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[7]

Principle: DPPH is a stable free radical that is deep violet in color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, diphenylpicrylhydrazine.[7] The degree of color change, measured spectrophotometrically at ~517 nm, is proportional to the antioxidant's scavenging activity.[7]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[7]

    • Create a series of dilutions from the stock solution to test a range of concentrations.[7]

    • Prepare a 0.1 mM solution of DPPH in methanol and store it in the dark.[7]

    • Prepare a standard antioxidant, such as Ascorbic Acid or Trolox, in the same manner.[7]

  • Assay:

    • In a 96-well plate, add a specific volume of the test compound dilutions to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[6][7]

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity of a test compound is measured by its ability to quench this color by donating electrons or hydrogen atoms. The reduction in color is measured spectrophotometrically at ~734 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[7]

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.[7]

    • Dilute the resulting ABTS•+ solution with ethanol or water to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Assay:

    • Add 20 µL of the benzothiazole derivative solution to a 96-well plate.[7]

    • Add 180 µL of the diluted ABTS•+ solution to each well.[7]

    • Incubate the plate at room temperature for approximately 6 minutes.[7]

    • Measure the absorbance at 734 nm.[7]

  • Calculation:

    • The percentage of scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-probe complex, which can be measured spectrophotometrically at ~593 nm.[8][9]

Procedure:

  • Reagent Preparation:

    • Prepare a FRAP working solution by mixing FRAP Reagent A (acetate buffer), Solution B (TPTZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio just before use.

    • Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).[7]

  • Assay:

    • Add 10 µL of the sample or standard to each well of a 96-well plate.[9]

    • Add 220 µL of the FRAP working solution to each well.[9]

    • Mix and incubate for a specified time (e.g., 4-10 minutes) at room temperature or 37°C.[10]

    • Read the absorbance at 593 nm.[9]

  • Calculation:

    • The FRAP value of the sample is calculated using the equation obtained from the linear regression of the standard curve.[9]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for screening the antioxidant activity of novel compounds like 2-aminobenzothiazole derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize/Acquire Benzothiazole Derivative Dilution Create Serial Dilutions of Compound & Standard Compound->Dilution Standard Prepare Standard (e.g., Ascorbic Acid, Trolox) Standard->Dilution Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Reaction Incubate Dilutions with Assay Reagents Reagents->Reaction Dilution->Reaction Measure Spectrophotometric Measurement (Absorbance Reading) Reaction->Measure Calc Calculate % Inhibition Measure->Calc Plot Plot Inhibition vs. Concentration Calc->Plot IC50 Determine IC50 Value Plot->IC50 Compare Compare with Standard IC50->Compare

Caption: Workflow for In Vitro Antioxidant Activity Screening.

Conclusion

The available data indicates that 2-aminobenzothiazole derivatives possess significant radical scavenging potential.[11] Studies show that certain derivatives, particularly those with thiol or multiple hydroxyl groups, exhibit antioxidant activity that can be comparable to or even exceed that of some standard antioxidants in specific assays.[1][2][5] The ABTS assay often appears more sensitive than the DPPH assay for this class of compounds.[12] For researchers in drug development, these findings underscore the potential of the benzothiazole scaffold as a foundation for designing novel antioxidant agents. Further investigation, including in vivo studies and analysis of structure-activity relationships, is warranted to fully elucidate their therapeutic potential.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 2-aminobenzothiazole derivatives' performance in molecular docking studies against various therapeutic targets. Supported by experimental data from recent literature, this analysis provides a valuable resource for the rational design of next-generation inhibitors.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Molecular docking studies are a crucial in silico tool to predict the binding affinity and interaction of these derivatives with specific protein targets, thereby guiding the synthesis and development of more potent and selective therapeutic agents.[3]

Performance Comparison of 2-Aminobenzothiazole Inhibitors

The following tables summarize quantitative data from comparative docking studies of 2-aminobenzothiazole derivatives, offering a clear comparison of their efficacy against different biological targets.

Anticancer Activity: Targeting PI3Kγ

The Phosphoinositide 3-kinase gamma (PI3Kγ) is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] The table below details the docking scores and biological activity of novel 2-aminobenzothiazole compounds targeting PI3Kγ.

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB Code
OMS1113.52447% inhibition @ 100 µMPI3Kγ7JWE
OMS2121.19448% inhibition @ 100 µMPI3Kγ7JWE
OMS5118.069IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS14134.458IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS15138.055Not ReportedPI3Kγ7JWE
OMS16153.032Not ReportedPI3Kγ7JWE
Gedatolisib (Reference)81.11Co-crystallized LigandPI3Kγ7JWE
Data sourced from Salih, O. M., et al. (2024).[1][4]
Antimicrobial Activity

2-aminobenzothiazole derivatives have also been investigated for their potential as antimicrobial agents, targeting essential bacterial enzymes.

Target: Bacterial DNA Gyrase

DNA gyrase is a crucial enzyme for bacterial DNA replication, making it an attractive target for antibiotics.

Compound IDDock ScoreAntibacterial Activity (MIC µg/ml)Target ProteinPDB Code
BTC-jNot specifiedS. aureus: 12.5, B. subtilis: 6.25, E. coli: 3.125, P. aeruginosa: 6.25DNA gyrase3G75
BTC-rNot specifiedGood antimicrobial potentialDNA gyrase3G75
Data sourced from Pawar, S. J., et al.[5]

Target: Dihydropteroate Synthase (DHPS)

The DHPS enzyme is involved in the folate biosynthesis pathway in bacteria, which is essential for their survival.

Compound IDIC50 (µg/mL)Target Protein
16aComparable to standardDHPS
16b7.85DHPS
16cComparable to standardDHPS
Sulfadiazine (Standard)Comparable to 16bDHPS
Data sourced from a study on new benzothiazole derivatives targeting DHPS.[6]
Anti-Alzheimer's Activity

Recent studies have explored the potential of 2-aminobenzothiazole derivatives in the context of Alzheimer's disease, targeting key enzymes involved in its pathology.[7]

CompoundDocking Score (kcal/mol)Target ProteinPDB Code
Thiazoloquinazolinedione-6.8Human BACE-13K5F
AYH (Reference Ligand)-7.0Human BACE-13K5F
Data sourced from a molecular docking study on benzothiazole derivatives for anti-Alzheimer's activity.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols employed in the cited studies for molecular docking.

Molecular Docking Protocol for PI3Kγ
  • Protein Preparation: The three-dimensional crystal structure of the PI3Kγ protein, co-crystallized with the inhibitor gedatolisib, was obtained from the Protein Data Bank (PDB code: 7JWE). The protein structure was prepared by adding hydrogen atoms, correcting connectivity, and inserting any missing loops.[4]

  • Active Site Definition: The binding site was defined based on the location of the co-crystallized ligand (gedatolisib) within the protein structure.[4]

  • Ligand Preparation: The 2-aminobenzothiazole derivatives were sketched in 2D and converted to 3D structures. Energy minimization was performed using the CHARMm force field.[1]

  • Ligand Docking: The synthesized 2-aminobenzothiazole derivatives were then docked into the defined active site of the PI3Kγ protein using the default settings of the LibDock algorithm. The resulting poses were scored, with higher LibDock scores indicating more favorable binding interactions.[4]

  • Docking Validation: The docking protocol was validated by removing the co-crystallized ligand from the active site and then re-docking it. The accuracy of the docking pose was confirmed by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose.[4]

Molecular Docking Protocol for Antimicrobial Targets
  • Software: V-life MDS 3.5 software was used to carry out the docking study to check the probable interactions with the selected protein (DNA gyrase, PDB: 3G75).[5] For other antimicrobial targets like DHPS, specific docking protocols were followed to evaluate the inhibitory potential of the synthesized compounds.[6]

  • Target Selection: For general antimicrobial screening, docking was performed against different targets including PDB ID: 1D7U for antibacterial and PDB ID: 1EA1 for antifungal activity.[9]

Visualizing the Mechanisms

To better understand the context of these docking studies, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 2-aminobenzothiazole derivatives on PI3K.

Docking_Workflow Start Start ProteinPrep Protein Preparation (PDB Structure) Start->ProteinPrep LigandPrep Ligand Preparation (2-Aminobenzothiazole Derivatives) Start->LigandPrep DefineSite Define Binding Site ProteinPrep->DefineSite Docking Molecular Docking (e.g., LibDock) LigandPrep->Docking DefineSite->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Pose Analysis & Interaction Study Scoring->Analysis End End Analysis->End

Caption: A generalized workflow for in silico molecular docking studies.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-methoxybenzothiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Amino-4-methoxybenzothiazole is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the waste of this chemical compound effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a dust mask (such as a type N95), must be worn at all times to minimize exposure.[3] Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of dust or vapors.[1][2]

Disposal Procedures for this compound

The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][2][4]

Step 1: Waste Collection and Storage

  • Solid Waste: Collect solid this compound waste, including contaminated consumables such as weighing papers and pipette tips, in a designated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Labware: Decontaminate glassware and other reusable equipment by washing with a 60-70% ethanol solution followed by a thorough wash with soap and water.[5] Collect the ethanol wash as hazardous waste.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and seal it in a vapor-tight plastic bag for eventual disposal.[5]

Step 2: Preparing for Disposal

For larger quantities, it may be appropriate to dissolve or mix the material with a combustible solvent to prepare it for incineration. This should be done in a chemical incinerator equipped with an afterburner and scrubber system.[4] Always adhere to your institution's specific guidelines and local regulations for chemical waste treatment.

Step 3: Final Disposal

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.

  • Ensure all local, regional, and national regulations regarding the transportation and disposal of hazardous chemical waste are followed.[4]

Spill Management

In the event of a small spill:

  • Remove Ignition Sources: Immediately eliminate any potential sources of ignition in the vicinity.[5]

  • Dampen the Spill: Carefully dampen the solid spill material with 60-70% ethanol to prevent the generation of airborne dust.[5]

  • Collect the Material: Transfer the dampened material into a suitable, labeled container for hazardous waste.[5]

  • Decontaminate the Area: Use absorbent paper dampened with 60-70% ethanol to clean the spill area. Seal the used absorbent paper in a vapor-tight plastic bag for disposal.[5]

  • Final Cleaning: Wash the contaminated surface with a soap and water solution.[5]

Quantitative Data Summary

PropertyValueReference
CAS Number5464-79-9[1][2]
Molecular FormulaC₈H₈N₂OS[1]
Molecular Weight180.23 g/mol [1]
Hazard ClassificationsAcute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4)[1][3]
Disposal Precautionary StatementP501: Dispose of contents/container to an approved waste disposal plant.[1]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G Figure 1. Disposal Workflow for this compound A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Dust Mask) A->B D Is it a small spill? B->D J Decontaminate Labware and Surfaces B->J C Collect Waste in Designated Hazardous Waste Container F Store Sealed Container in a Secure, Ventilated Area C->F D->C No E Follow Spill Management Protocol D->E Yes E->C G Arrange for Collection by Licensed Waste Disposal Service F->G H Transport to Approved Waste Disposal Plant G->H I Final Disposal: Incineration with Afterburner and Scrubber H->I

References

Personal protective equipment for handling 2-Amino-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and operational procedures for the handling and disposal of 2-Amino-4-methoxybenzothiazole, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or inhaled[1]. It can cause skin and eye irritation and may lead to respiratory irritation[2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

The following table summarizes the required PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Remarks
Respiratory Dust Mask (N95 or higher)An N95-rated dust mask is the minimum requirement to prevent inhalation of the powdered compound. Use only under a chemical fume hood.
Eyes/Face Chemical Splash GogglesGoggles must provide a complete seal around the eyes to protect from dust and potential splashes.
Hands Chemical-Resistant GlovesDisposable nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Body Laboratory CoatA standard laboratory coat should be worn to protect against skin contact. Ensure it is clean and fully buttoned.

Operational Plan: Safe Handling Protocol

Strict adherence to a standardized operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.

  • Emergency Equipment: Before starting work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid chemical containment should be available in the immediate vicinity.

2. Handling the Chemical:

  • Avoid Dust Generation: Minimize the creation of dust when weighing or transferring the powder.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2]. Do not eat, drink, or smoke in the laboratory area where this chemical is handled[3].

  • Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing[2][4].

3. In Case of Exposure:

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area with plenty of soap and water[5]. If irritation occurs, seek medical advice[5].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing[2][5]. If symptoms develop, call a poison center or doctor[5].

  • Ingestion: If swallowed, call a poison control center or doctor immediately if you feel unwell[3]. Rinse the mouth with water[3]. Do not induce vomiting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Chemical: Dispose of the chemical waste through an approved and licensed waste disposal company, in accordance with local, state, and federal regulations[2].

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent paper, and contaminated clothing, must be considered hazardous waste. These items should be sealed in a vapor-tight plastic bag for eventual disposal by a certified waste management service[6].

Experimental Workflow: PPE Protocol

The following diagram outlines the logical workflow for the correct use of Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_donning 2. Donning PPE (In Order) cluster_handling 3. Handling Chemical cluster_doffing 4. Doffing PPE (In Order) cluster_cleanup 5. Final Steps start Start assess_risk Assess Risks & Review SDS start->assess_risk Begin Work prep_area Prepare Work Area (Fume Hood, Spill Kit) assess_risk->prep_area don_coat 1. Lab Coat prep_area->don_coat don_mask 2. N95 Dust Mask don_coat->don_mask don_goggles 3. Goggles don_mask->don_goggles don_gloves 4. Nitrile Gloves don_goggles->don_gloves handle_chem Perform Chemical Handling don_gloves->handle_chem doff_gloves 1. Gloves (Contaminated) handle_chem->doff_gloves doff_goggles 2. Goggles doff_gloves->doff_goggles doff_coat 3. Lab Coat doff_goggles->doff_coat doff_mask 4. Mask doff_coat->doff_mask wash_hands Wash Hands Thoroughly doff_mask->wash_hands end End wash_hands->end

Caption: PPE workflow for handling this compound.

References

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